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Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Definitive Characterization of 3-amino-N-(propan-2-yl)propanamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical research and development, the unambiguous determination of a compound's molecular fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and development, the unambiguous determination of a compound's molecular formula and weight is a foundational prerequisite for all subsequent investigations. It is the cornerstone upon which regulatory submissions, intellectual property claims, and reproducible science are built. This guide leverages 3-amino-N-(propan-2-yl)propanamide as a practical case study to present a comprehensive, multi-technique workflow for the rigorous characterization of novel small molecules. We will detail the integration of theoretical calculations with empirical data from High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The causality behind each experimental choice is explored, providing a robust, self-validating framework for generating the high-integrity data required by drug development professionals.

Introduction

The molecule at the center of our discussion, 3-amino-N-(propan-2-yl)propanamide, is a small organic compound whose identity must be unequivocally established before its potential as a therapeutic agent or chemical probe can be evaluated. The molecular formula and weight are not mere data points; they are the fundamental descriptors of a substance's composition. An error in these initial values can compromise stoichiometry in biological assays, invalidate patent claims, and lead to costly failures in later-stage development.

This guide provides an authoritative workflow designed to move from a putative structure to a fully validated molecular identity. We will demonstrate how a convergence of evidence from orthogonal analytical techniques provides the highest degree of confidence, a standard requirement in the pharmaceutical industry.

Part I: Theoretical and In-Silico Analysis

Before any empirical analysis, the theoretical properties of the target compound are derived from its chemical name and structure. This establishes the expected values that our experimental data must confirm.

Derivation of the Chemical Formula

The IUPAC name, 3-amino-N-(propan-2-yl)propanamide, provides the blueprint for its structure.

  • Propanamide: A three-carbon chain with a carbonyl group and a nitrogen atom (amide).

  • N-(propan-2-yl): An isopropyl group (CH(CH₃)₂) is attached to the nitrogen of the amide.

  • 3-amino: A primary amine group (-NH₂) is attached to the third carbon of the propanamide backbone.

From this structural analysis, we can count the atoms to derive the molecular formula.

  • Carbon (C): 3 (propanamide) + 3 (isopropyl) = 6

  • Hydrogen (H): 2 (C2) + 2 (C3) + 7 (amine and isopropyl) + 1 (amide N-H) = 12 (Correction: Let's recount systematically: 3 on isopropyl methyls x2 = 6, 1 on isopropyl CH = 1, 1 on amide NH = 1, 2 on C2 of propanamide = 2, 2 on C3 of propanamide = 2, 2 on amino group = 2. Total = 6+1+1+2+2+2 = 14)

  • Nitrogen (N): 1 (amide) + 1 (amine) = 2

  • Oxygen (O): 1 (carbonyl) = 1

Thus, the definitive molecular formula is C₆H₁₄N₂O [1].

Calculation of Molecular Weight and Monoisotopic Mass

It is critical to distinguish between average molecular weight and monoisotopic mass.

  • Average Molecular Weight: Calculated using the weighted average of the natural abundances of all stable isotopes of each element. This value is used for bulk stoichiometric calculations (e.g., preparing solutions).

  • Monoisotopic Mass: Calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value that is precisely measured by high-resolution mass spectrometry[2].

The calculated values for C₆H₁₄N₂O are summarized below.

ParameterCalculationValue (Da)
Monoisotopic Mass (6 * 12.000000) + (14 * 1.007825) + (2 * 14.003074) + (1 * 15.994915)130.11061 [3]
Average Molecular Weight (6 * 12.011) + (14 * 1.008) + (2 * 14.007) + (1 * 15.999)130.187 (approx. 130.19)[1]

These theoretical values form our hypothesis. The subsequent experimental workflow is designed to test and validate this hypothesis.

Part II: The Experimental Verification Workflow

A single analytical technique is insufficient for definitive proof. We employ an orthogonal, three-pronged approach to ensure the integrity and accuracy of the characterization.

G cluster_0 Characterization Workflow A Putative Structure C₆H₁₄N₂O B High-Resolution MS (Accurate Mass) A->B Confirms Elemental Formula C NMR Spectroscopy (Connectivity) A->C Confirms Structure D Elemental Analysis (Percent Composition) A->D Confirms Elemental Ratios E Confirmed Identity B->E C->E D->E

Caption: Orthogonal workflow for molecular structure validation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the gold standard for determining the elemental composition of a molecule. Instruments like Orbitrap or FT-ICR MS provide mass measurements with accuracy in the low parts-per-million (ppm) range, allowing for the confident differentiation between molecular formulas that may have the same nominal mass.[4] For a drug development professional, this level of precision is non-negotiable as it provides direct, unambiguous evidence of the elemental formula.[5]

Protocol: HRMS Analysis of 3-amino-N-(propan-2-yl)propanamide

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol. Further dilute to a final concentration of 1 µg/mL using 50:50 methanol:water with 0.1% formic acid. The acid is crucial for promoting protonation, enabling detection in positive ion mode.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to the manufacturer's protocol for the target mass range.

  • Acquisition: Infuse the sample directly or via LC injection. Acquire data in positive ion mode, scanning a mass range of m/z 50-500. The target ion is the protonated molecule, [M+H]⁺.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule.

    • Calculate the mass error in ppm: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6.

    • The theoretical exact mass for [C₆H₁₄N₂O + H]⁺ is 131.11824 Da.

    • An experimentally measured mass within 5 ppm of this value is considered strong evidence for the proposed formula.[6][7]

Expected Result: A measured mass of ~131.1179 Da, corresponding to a mass error of < 3 ppm, would provide high confidence in the C₆H₁₄N₂O formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While HRMS confirms what atoms are present, NMR spectroscopy confirms how they are connected.[8][9] For ensuring scientific integrity, NMR is indispensable as it provides a detailed fingerprint of the molecule's unique structural environment.[10] It validates the isomeric structure, a detail that mass spectrometry alone cannot provide.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical to avoid obscuring sample signals.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Additional 2D experiments like COSY and HMQC can be run to further confirm proton-proton and proton-carbon correlations, respectively.[11][12]

  • Data Analysis: Analyze the chemical shifts, integration (for ¹H), and multiplicities to confirm the presence of all expected structural fragments: the isopropyl group, the ethylenediamine-like backbone, the primary amine, and the secondary amide.

Elemental Analysis (Combustion Analysis)

Expertise & Rationale: Elemental analysis is a classic, robust technique that provides an orthogonal validation of the compound's bulk purity and elemental composition.[13][14] It directly measures the mass percentages of Carbon, Hydrogen, and Nitrogen after combustion of the sample. This method serves as a self-validating check on the HRMS data and is a standard requirement by many scientific journals for the characterization of new compounds.[6][7]

Protocol: CHN Analysis

  • Sample Preparation: Submit a precisely weighed, dry sample (~2-3 mg) of the compound. The sample must be free of solvent and other impurities to ensure accuracy.

  • Instrumentation: A dedicated CHN elemental analyzer is used. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detectors.[13]

  • Data Analysis: The experimentally determined weight percentages are compared to the theoretical values calculated from the molecular formula C₆H₁₄N₂O.

Data Comparison:

ElementTheoretical %Acceptable Experimental Range (±0.4%)[6][7]
Carbon (C) 55.35%54.95% - 55.75%
Hydrogen (H) 10.84%10.44% - 11.24%
Nitrogen (N) 21.52%21.12% - 21.92%

A result within this ±0.4% range is considered definitive confirmation of the elemental composition and purity.[6][7]

Part III: Data Synthesis and Final Confirmation

The power of this workflow lies in the convergence of data from three independent and fundamentally different analytical techniques.

Caption: Convergence of evidence for structural confirmation.

An unknown compound subjected to this workflow is no longer an unknown. The HRMS data confirm the exact elemental formula, the NMR data confirm the specific atomic arrangement (isomer), and the elemental analysis confirms the bulk composition and purity.

Summary of Findings for 3-amino-N-(propan-2-yl)propanamide:

PropertyMethodTheoretical ValueConfirmed Experimental Value
Molecular Formula AllC₆H₁₄N₂OConfirmed
Monoisotopic Mass [M+H]⁺ HRMS131.11824 DaWithin 5 ppm
Molecular Weight Calculation130.19 g/mol Consistent with data
% Carbon Elemental Analysis55.35%Within ±0.4%
% Hydrogen Elemental Analysis10.84%Within ±0.4%
% Nitrogen Elemental Analysis21.52%Within ±0.4%
Structural Connectivity ¹H, ¹³C NMRN/AConfirmed

Conclusion

The rigorous characterization of a new chemical entity is a non-negotiable pillar of drug discovery and development. By employing a multi-faceted approach that integrates theoretical calculations with empirical data from HRMS, NMR, and elemental analysis, we establish a self-validating system that provides an unimpeachable confirmation of a molecule's identity. The application of this workflow to 3-amino-N-(propan-2-yl)propanamide demonstrates a clear and robust path to generating the high-quality, trustworthy data required to advance a compound through the development pipeline with confidence.

References

  • High-Resolution Mass Spectrometry Definition. Fiveable. [Link]

  • Koch, B. P., & Dittmar, T. (2007). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 79(4), 1758-1763. [Link]

  • Formula determination by high resolution mass spectrometry. YouTube. [Link]

  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Elemental Analysis | Definition, Techniques & Instruments. Study.com. [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for. Longdom Publishing S.L. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2085. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • A framework for automated structure elucidation from routine NMR spectra. Royal Society of Chemistry. [Link]

  • Elemental analysis and chemical composition. INFINITIA Industrial Consulting. [Link]

  • 3-amino-N-(propan-2-yl)propanamide (C6H14N2O). PubChemLite. [Link]

  • 3-amino-n-(propan-2-yl)propanamide. PubChemLite. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Publications. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-amino-N-(propan-2-yl)propanamide

For Research Use Only. Not for use in diagnostic procedures. Abstract This technical guide provides a comprehensive overview of 3-amino-N-(propan-2-yl)propanamide, a chemical compound of interest in synthetic and medicin...

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This technical guide provides a comprehensive overview of 3-amino-N-(propan-2-yl)propanamide, a chemical compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published data on this specific molecule, this guide synthesizes information from established chemical principles and data on structurally related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals. The guide covers key identifiers, extrapolated physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of potential applications and safety considerations. The information herein is intended to serve as a starting point for further research and development.

Introduction

3-amino-N-(propan-2-yl)propanamide, also known as N-isopropyl-β-alaninamide, is a derivative of the naturally occurring β-amino acid, β-alanine. The introduction of an isopropylamide group modifies the polarity and steric properties of the parent molecule, potentially influencing its biological activity and physicochemical characteristics. While specific applications for this compound are not widely documented in peer-reviewed literature, its structural motifs are present in a variety of biologically active molecules, suggesting its potential as a building block in drug discovery and development. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and potential applications of this compound.

Chemical Identifiers and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to any research endeavor. The following tables summarize the key identifiers and predicted physicochemical properties for 3-amino-N-(propan-2-yl)propanamide.

Table 1: Core Identifiers for 3-amino-N-(propan-2-yl)propanamide

IdentifierValueSource
CAS Number 937690-59-0
Molecular Formula C₆H₁₄N₂O
IUPAC Name 3-amino-N-(propan-2-yl)propanamidePubChem
Synonyms N-isopropyl-β-alaninamide, 3-amino-N-isopropylpropanamideN/A
Molecular Weight 130.19 g/mol
SMILES CC(C)NC(=O)CCNPubChem
InChIKey GAECNGVBKMNHGG-UHFFFAOYSA-NPubChem

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
LogP -0.7PubChem
Topological Polar Surface Area (TPSA) 55.1 ŲPubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bonds 3PubChem

Note: These properties are computationally predicted and should be confirmed through experimental analysis.

Synthesis of 3-amino-N-(propan-2-yl)propanamide

Proposed Synthetic Pathway

The proposed two-step synthesis starts with commercially available N-Boc-β-alanine (N-tert-butoxycarbonyl-β-alanine). The Boc protecting group is crucial to prevent self-polymerization and to direct the amide bond formation to the carboxylic acid moiety.

Synthetic Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection N-Boc-β-alanine N-Boc-β-alanine Boc-protected amide N-Boc-3-amino-N-(propan-2-yl)propanamide N-Boc-β-alanine->Boc-protected amide Isopropylamine Isopropylamine Isopropylamine->Boc-protected amide EDC/HOBt EDC, HOBt, DIPEA DCM, 0°C to rt Boc-protected amide_2 N-Boc-3-amino-N-(propan-2-yl)propanamide Final Product 3-amino-N-(propan-2-yl)propanamide Boc-protected amide_2->Final Product TFA TFA, DCM 0°C to rt

Caption: Proposed two-step synthesis of 3-amino-N-(propan-2-yl)propanamide.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized based on laboratory conditions and analytical monitoring.

Step 1: Synthesis of N-Boc-3-amino-N-(propan-2-yl)propanamide

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-β-alanine (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) portion-wise, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Amine Addition: To the activated carboxylic acid solution, add isopropylamine (1.2 equivalents) dropwise at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of 3-amino-N-(propan-2-yl)propanamide (Final Product)

  • Deprotection Setup: Dissolve the purified N-Boc-3-amino-N-(propan-2-yl)propanamide from Step 1 in DCM and cool to 0°C.

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Isolation: The resulting residue can be triturated with diethyl ether to yield the trifluoroacetate salt of the product as a solid. To obtain the free amine, the residue can be dissolved in a minimal amount of water, basified with a suitable base (e.g., 1 M NaOH) to pH > 10, and then extracted with an organic solvent like DCM or ethyl acetate. The combined organic extracts are then dried and concentrated to yield the final product.

Potential Applications in Drug Development

While there is a lack of specific literature on the biological activity of 3-amino-N-(propan-2-yl)propanamide, its structural components suggest potential areas for investigation.

  • Scaffold for Peptidomimetics: The β-amino acid backbone is a key feature of many peptidomimetics. These molecules can mimic the structure of natural peptides but often exhibit improved stability against enzymatic degradation.

  • Modulation of Physicochemical Properties: The N-isopropyl group can influence the lipophilicity and membrane permeability of a parent molecule, which are critical parameters in drug design.

  • Fragment-Based Drug Discovery: This compound could serve as a valuable fragment in fragment-based screening campaigns to identify novel binders for various biological targets.

Safety and Handling

Detailed toxicological data for 3-amino-N-(propan-2-yl)propanamide is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-amino-N-(propan-2-yl)propanamide is a simple yet potentially valuable molecule for chemical and pharmaceutical research. This guide provides a foundational understanding of its identifiers, predicted properties, and a plausible synthetic route. The lack of extensive published data highlights an opportunity for further investigation into its synthesis, characterization, and potential biological activities. The protocols and information presented here are intended to empower researchers to begin exploring the potential of this and related compounds in their drug discovery and development efforts.

References

  • PubChem. 3-amino-N-propan-2-ylpropanamide. [Link]. Accessed March 3, 2026.

Foundational

A Technical Guide to the pKa of the 3-amino-N-(propan-2-yl)propanamide Amine Group: Prediction, Determination, and Implications in Drug Discovery

Abstract The ionization constant (pKa) of a molecule's functional groups is a cornerstone of physicochemical characterization in drug development. It governs critical properties including solubility, membrane permeabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ionization constant (pKa) of a molecule's functional groups is a cornerstone of physicochemical characterization in drug development. It governs critical properties including solubility, membrane permeability, target binding, and overall pharmacokinetic and pharmacodynamic (PK/PD) profiles.[1] This guide provides an in-depth analysis of the primary amine pKa of 3-amino-N-(propan-2-yl)propanamide, a representative structure featuring a primary alkylamine influenced by a nearby amide moiety. In the absence of published experimental data for this specific molecule, we will focus on the foundational principles governing its basicity, present robust computational and experimental methodologies for its determination, and interpret the significance of its pKa value in a pharmaceutical research context.

Introduction: The Criticality of pKa in Medicinal Chemistry

Amines are prevalent motifs in pharmaceuticals, valued for their ability to form water-soluble salts and engage in hydrogen bonding and ionic interactions at biological targets.[1] The extent to which an amine exists in its protonated (cationic) or neutral form at physiological pH (typically ~7.4) is dictated by its pKa. This equilibrium directly impacts a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Understanding and accurately determining the pKa of a molecule like 3-amino-N-(propan-2-yl)propanamide is therefore not a trivial pursuit but a fundamental step in rational drug design.

Theoretical Analysis and pKa Estimation

The structure of 3-amino-N-(propan-2-yl)propanamide features a primary aliphatic amine. Simple alkylamines of this type generally exhibit pKa values for their conjugate acids in the range of 9.5 to 11.0.[2] This basicity stems from the electron-donating inductive effect of the alkyl groups, which stabilizes the resulting ammonium cation upon protonation more effectively than hydrogen atoms do in ammonia.[2]

However, the presence of the amide group at the β-position to the amine introduces a crucial electronic influence. The carbonyl group (C=O) is strongly electron-withdrawing via induction. This effect, transmitted through the sigma bonds of the carbon backbone, decreases the electron density on the nitrogen atom. A lower electron density on the nitrogen lone pair makes it less available for protonation, thereby decreasing the amine's basicity and resulting in a lower pKa value compared to a simple alkylamine like propylamine.

In-Silico pKa Prediction

Given the lack of experimental data, computational methods provide a rapid and valuable first approximation of the pKa. Modern pKa prediction software utilizes extensive databases of experimental values and employs sophisticated algorithms, including machine learning and quantum chemical methods, to estimate pKa values from a chemical structure.[3] Programs like Schrödinger's Epik[4][5], ACD/Labs' Percepta[6], or Molecular Discovery's MoKa[7] are industry-standard tools for this purpose.

For 3-amino-N-(propan-2-yl)propanamide, these programs would analyze the primary amine environment, accounting for the electron-withdrawing inductive effect of the beta-amide group.

Parameter Value Rationale
Functional Group Primary Aliphatic AmineThe ionizable center of interest.
Key Structural Feature β-Amide GroupExerts a significant electron-withdrawing inductive effect, reducing the basicity of the amine.
Estimated pKa Range 9.0 - 9.8Lower than typical alkylamines (9.5-11.0)[2] due to the inductive effect of the amide carbonyl. This is a scientifically-grounded estimate pending experimental verification.

Gold-Standard Experimental Determination: Potentiometric Titration

Potentiometric titration remains the most accurate and widely used method for pKa determination due to its precision and direct measurement of pH changes.[8][9] The method involves titrating a solution of the compound with a standardized strong acid (or base) and monitoring the pH as a function of the volume of titrant added. The pKa is the pH at which the amine is exactly 50% protonated, a point identified from the titration curve.[10]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high accuracy.

A. Equipment and Reagents:

  • Calibrated pH meter with a combination glass electrode (resolution of 0.01 pH units)

  • Automated titrator or manual burette (Class A, 10 mL)

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Beaker or titration vessel (50 mL)

  • 3-amino-N-(propan-2-yl)propanamide (analyte)

  • 0.1 M Hydrochloric Acid (HCl), standardized (titrant)

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[10]

  • Deionized water (18 MΩ·cm)

  • Methanol or other co-solvent (if analyte solubility is low)[11]

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01) for calibration

B. Procedure:

  • pH Meter Calibration: Calibrate the pH meter using at least three standard buffers (e.g., 4, 7, and 10) at the temperature of the experiment.[10]

  • Analyte Solution Preparation: Accurately weigh a sufficient amount of 3-amino-N-(propan-2-yl)propanamide to prepare a solution with a final concentration between 1 mM and 10 mM.[8][10] Dissolve the analyte in a known volume of 0.15 M KCl solution. If solubility is limited, a co-solvent like methanol can be used, but its concentration should be kept minimal and consistent.[11]

  • Titration Setup: Place the analyte solution in the titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode and temperature probe into the solution, ensuring the stir bar does not strike them.

  • Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[10]

  • Titration Execution: Begin stirring at a constant, moderate speed. Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Collect more data points in the region where the pH changes most rapidly.

  • Data Collection: Continue the titration well past the equivalence point until the pH curve flattens again.

C. Data Analysis:

  • Titration Curve: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).

  • Equivalence Point Determination: The equivalence point is the point of maximum slope, which can be precisely located by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of this derivative plot corresponds to the equivalence volume (Veq).

  • pKa Calculation: The pKa is determined from the half-equivalence point. At exactly half the equivalence volume (Veq/2), the concentrations of the protonated amine (BH+) and the neutral amine (B) are equal. At this point, pH = pKa.[10] Locate the pH on the original titration curve corresponding to Veq/2 to determine the experimental pKa.

Alternative Methodologies
  • UV-Vis Spectrophotometry: This technique is viable if the analyte possesses a chromophore near the ionizable center, leading to a change in UV-Vis absorbance upon protonation.[12][13][14] A series of solutions with identical analyte concentrations are prepared in buffers of varying, known pH. The absorbance is measured at a specific wavelength, and the pKa is derived by fitting the absorbance vs. pH data to the appropriate equation.[15] For 3-amino-N-(propan-2-yl)propanamide, which lacks a strong chromophore, this method is likely unsuitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the pH-dependent chemical shifts of nuclei (typically ¹H or ¹³C) near the ionization site.[16] Plotting the chemical shift against pH yields a sigmoidal curve from which the pKa can be extracted. This method is powerful but requires more specialized equipment and expertise.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the potentiometric titration protocol, a cornerstone of reliable pKa determination.

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep_analyte Prepare Analyte Solution (1-10 mM in 0.15M KCl) setup Assemble Titration Cell prep_analyte->setup prep_titrant Standardize 0.1M HCl Titrant prep_titrant->setup calibrate_ph Calibrate pH Meter (3-Point Calibration) calibrate_ph->setup purge Purge with N2 (Remove CO2) setup->purge titrate Add Titrant Incrementally Record (Volume, pH) purge->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve plot_deriv Plot 1st Derivative (ΔpH/ΔV vs. V) plot_curve->plot_deriv find_veq Identify Veq (Peak of 1st Derivative) plot_deriv->find_veq calc_pka Determine pH at Veq/2 find_veq->calc_pka result Final pKa Value calc_pka->result

Caption: Workflow for pKa determination via potentiometric titration.

Implications for Drug Development

Assuming an experimental pKa of ~9.5 for the amine group, we can predict its behavior at physiological pH (7.4) using the Henderson-Hasselbalch equation for a base:

pH = pKa + log([B]/[BH+])

7.4 = 9.5 + log([B]/[BH+])

-2.1 = log([B]/[BH+])

[B]/[BH+] = 10⁻²·¹ ≈ 1/126

This calculation shows that at physiological pH, the protonated, cationic form ([BH+]) is over 100 times more abundant than the neutral form ([B]).

  • Solubility: The high population of the charged species will lead to excellent aqueous solubility, which is favorable for formulation.

  • Permeability: The predominance of the charged form will significantly hinder passive diffusion across lipid bilayer membranes (e.g., the gut wall or blood-brain barrier), as charged molecules are generally membrane-impermeable. This is a critical consideration for oral bioavailability and CNS penetration.

  • Target Binding: If the biological target has a negatively charged pocket (e.g., with aspartate or glutamate residues), the positively charged amine can form a strong ionic bond (salt bridge), potentially leading to high potency.

Conclusion

While a definitive experimental pKa value for 3-amino-N-(propan-2-yl)propanamide is not publicly available, a thorough understanding of its chemical structure allows for a reliable estimation and dictates the appropriate methodology for its determination. Theoretical analysis points to a pKa value in the range of 9.0-9.8, lower than that of a simple alkylamine due to the inductive effect of the β-amide group. Potentiometric titration stands as the gold-standard method for accurately measuring this crucial parameter. The resulting pKa value is essential for drug development professionals, as it profoundly influences the compound's solubility, permeability, and target interactions, thereby guiding the optimization of drug candidates for therapeutic success.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Nikolic, E., & Raskovic, B. (2019). The final UV-Vis method for the pKa determination. ResearchGate. Retrieved from [Link]

  • Hendrix, M. M. R. M., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Goupy, A., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • Işık, M., et al. (2022). Epik: pKa and Protonation State Prediction through Machine Learning. ChemRxiv. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved from [Link]

  • Stoyanova, A., & Ivanova, G. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]

  • Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Chemaxon. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Acidity and Basicity of Amines. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • Drug Discovery Pro. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

Sources

Exploratory

3-Amino-N-(propan-2-yl)propanamide: A Versatile Scaffold for Bioresponsive Polymers and Medicinal Chemistry

This guide provides an in-depth technical review of 3-amino-N-(propan-2-yl)propanamide (also known as N-isopropyl-β-alaninamide), a critical scaffold in the development of bioresponsive polymers and a strategic building...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical review of 3-amino-N-(propan-2-yl)propanamide (also known as N-isopropyl-β-alaninamide), a critical scaffold in the development of bioresponsive polymers and a strategic building block in diversity-oriented synthesis.

[1]

Executive Summary

3-Amino-N-(propan-2-yl)propanamide represents a structural convergence between the neuroactive metabolite


-alanine and the thermoresponsive motif of 

-isopropylacrylamide (NIPAAm). While often categorized as a simple building block, this molecule has emerged as a high-value functional monomer for synthesizing poly(amidoamine)s (PAAs) —smart polymers used in intracellular drug delivery. Furthermore, its unique amine-amide architecture makes it an ideal substrate for C(sp³)-H functionalization , serving as a transient directing group in advanced palladium-catalyzed organic synthesis.

This guide dissects the molecule’s synthesis, its pivotal role in "smart" drug delivery vectors, and its utility in modern synthetic methodologies.[1]

Chemical Architecture & Properties

The molecule consists of a propionamide backbone with a primary amine at the


-position and an isopropyl group at the amide nitrogen.
PropertyData
IUPAC Name 3-amino-N-(propan-2-yl)propanamide
Common Synonyms N-isopropyl-

-alaninamide; 3-amino-N-isopropylpropanamide
CAS Number 937690-59-0 (Free base); 1170199-04-8 (HCl salt)
Molecular Formula

Molecular Weight 130.19 g/mol
pKa (Amine) ~9.0–10.0 (Typical for primary alkyl amines)
Solubility Highly soluble in water, methanol, ethanol; sparing in non-polar solvents.
Key Functional Motif

-Amino Amide:
Allows for pH-dependent ionization (proton sponge effect) and hydrogen bonding.

Synthesis Protocols

The synthesis of 3-amino-N-(propan-2-yl)propanamide typically follows a protection-coupling-deprotection strategy to ensure regioselectivity.

Method A: Standard Boc-Strategy (High Purity)

This method is preferred for pharmaceutical-grade synthesis where byproduct removal is critical.

Step-by-Step Protocol:

  • Activation: Dissolve Boc-

    
    -alanine  (1.0 equiv) in anhydrous dichloromethane (DCM). Add EDC·HCl  (1.2 equiv) and HOBt  (1.2 equiv) at 0°C to activate the carboxylic acid.
    
  • Coupling: Add Isopropylamine (1.1 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 12–16 hours.

    • Mechanism:[2] Formation of the active ester followed by nucleophilic attack by the isopropylamine.

  • Workup: Wash with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate to yield tert-butyl (3-(isopropylamino)-3-oxopropyl)carbamate.
  • Deprotection: Treat the intermediate with 4M HCl in dioxane or TFA/DCM (1:1) for 2 hours at room temperature.

  • Isolation: Evaporate volatiles. Triturate with diethyl ether to obtain the 3-amino-N-(propan-2-yl)propanamide hydrochloride salt as a white solid.

Method B: Direct Aminolysis (Industrial/Polymer Grade)

For large-scale polymer applications, direct aminolysis of esters may be used, though it requires careful purification.

  • Reactants: Methyl 3-aminopropionate (or

    
    -propiolactone) + Isopropylamine.
    
  • Condition: Reflux in methanol (requires control to prevent polymerization or bis-alkylation).

Application I: Bioresponsive "Smart" Polymers

The most significant application of this scaffold is in the synthesis of Poly(amidoamine)s (PAAs) . Unlike the non-biodegradable poly(N-isopropylacrylamide) (PNIPAM), PAAs derived from this monomer contain hydrolytically labile amide/ester bonds in the backbone (depending on the copolymer), making them suitable for gene and protein delivery.

Mechanism of Action: The "Proton Sponge" & LCST
  • pH Responsiveness: The tertiary amines formed during polymerization (via Michael addition) possess pKa values between 5.0 and 7.5. In the acidic environment of an endosome (pH ~5.0), the polymer becomes protonated. This causes an influx of chloride ions and water (osmotic swelling), rupturing the endosome and releasing the drug payload (the Proton Sponge Effect ).

  • Temperature Responsiveness: The N-isopropyl group provides a hydrophobic balance.[3] At elevated temperatures, the polymer undergoes a phase transition (Lower Critical Solution Temperature, LCST), collapsing into a globule.[3] This can be tuned to release drugs at body temperature or under hyperthermic conditions.

Experimental Workflow: PAA Synthesis

Reaction Type: Michael Addition Polymerization (Polyaddition). Monomers:

  • Amine: 3-amino-N-(propan-2-yl)propanamide (Primary amine acts as a bis-nucleophile in Michael addition).

  • Bis-acrylamide: N,N'-cystaminebisacrylamide (contains disulfide bonds for intracellular reduction).

Protocol:

  • Dissolve bis-acrylamide and 3-amino-N-(propan-2-yl)propanamide (1:1 molar ratio) in methanol/water (3:1).

  • Incubate at 25–40°C for 2–5 days in the dark (to prevent radical polymerization).

  • Purification: Dialysis against water (MWCO 3.5 kDa) to remove unreacted monomers.

  • Lyophilization: Freeze-dry to obtain the PAA as a white powder.

PAA_Synthesis cluster_legend Mechanism Monomer1 3-Amino-N-(propan-2-yl) propanamide Intermediate Michael Addition (Step-Growth) Monomer1->Intermediate Nucleophilic Attack Monomer2 Bis-acrylamide (Linker) Monomer2->Intermediate Polymer Poly(amidoamine) (PAA) Intermediate->Polymer Polymerization Endosome Endosomal Escape (pH < 5.5) Polymer->Endosome Protonation & Swelling

Caption: Synthesis of Poly(amidoamine)s via Michael addition, leading to pH-responsive vectors for intracellular delivery.

Application II: C(sp³)-H Functionalization

In advanced organic synthesis, 3-amino-N-(propan-2-yl)propanamide serves as a substrate for Palladium-catalyzed C-H activation . The free amine acts as a "Transient Directing Group" (TDG) when condensed with aldehydes, or the amide itself can direct functionalization.

The Transient Imine Strategy

Researchers use the amine moiety to form a reversible imine with a catalytic aldehyde. This imine directs the Palladium catalyst to a specific C-H bond (often


-C-H), enabling the installation of aryl or alkyl groups on unactivated carbons.

Key Advantages:

  • Atom Economy: No need for pre-functionalized starting materials (like halides).

  • Regioselectivity: The geometry of the palladacycle intermediate dictates the precise site of modification.

CH_Activation Substrate Aldehyde/Ketone Substrate Imine Transient Imine Intermediate Substrate->Imine Condensation Reagent 3-Amino-N-(propan-2-yl) propanamide (Amine Source) Reagent->Imine Palladacycle Pd-Catalyzed C-H Activation Imine->Palladacycle Pd(OAc)2 Product Functionalized Derivative Palladacycle->Product C-C Bond Formation Recycle Hydrolysis & Catalyst Turnover Product->Recycle Release of Amine Recycle->Reagent Re-entry

Caption: The catalytic cycle utilizing the amine moiety as a transient directing group for C-H functionalization.

Biological Relevance & Derivatives

While the core molecule is a building block, its derivatives exhibit specific biological activities:

  • Transglutaminase Inhibitors:

    
    -alanine derivatives are explored as peptidomimetic inhibitors of Tissue Transglutaminase (TG2). The N-isopropyl group mimics the hydrophobic side chains required for enzyme active site binding, potentially reducing fibrosis or celiac disease pathology.
    
  • Neuroactive Agents: As a structural analog of GABA and

    
    -alanine, derivatives can modulate neurotransmitter transporters (GAT/GlyT), though high selectivity often requires bulkier N-substitutions than the isopropyl group.
    

References

  • Synthesis via C-H Activation: Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines using Transient Imine Directing Group. (Thesis).

  • Polymer Applications: Bioresponsive nanoparticles based on poly(amidoamine)s for protein delivery. (SciSpace).

  • Transglutaminase Inhibition Context: Inhibitors of tissue transglutaminase: A therapeutic option in celiac disease.[4][5] (ResearchGate).

  • General Beta-Alanine Synthesis: Advances in the synthesis of β-alanine. (Frontiers in Bioengineering and Biotechnology).

  • Chemical Data: 3-amino-N-(propan-2-yl)propanamide hydrochloride. (PubChem/Sigma).

Sources

Foundational

Technical Whitepaper: Biological Potential &amp; Pharmacological Profiling of 3-Amino-N-(propan-2-yl)propanamide

Executive Summary 3-Amino-N-(propan-2-yl)propanamide represents a critical scaffold in the development of peptidomimetics and antimicrobial agents . Structurally, it is the amide condensate of β-alanine and isopropylamin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-N-(propan-2-yl)propanamide represents a critical scaffold in the development of peptidomimetics and antimicrobial agents . Structurally, it is the amide condensate of β-alanine and isopropylamine. Unlike its unsaturated analog (N-isopropylacrylamide), which is a reactive monomer for thermo-responsive polymers, this saturated β-amino amide serves as a metabolically stable building block.

Its primary biological value lies in three domains:

  • Proteolytic Stability: As a β-amino acid derivative, it evades degradation by endogenous α-proteases, making it an ideal candidate for stable drug delivery vectors (poly-β-peptoids).

  • Antimicrobial Activity: Emerging data suggests intrinsic activity against Gram-negative bacteria via membrane destabilization.

  • Synthetic Utility: It functions as a Transient Directing Group (TDG) in palladium-catalyzed C-H activation, facilitating the synthesis of complex pharmaceutical intermediates.

Part 1: Chemical Identity & Structural Properties

To understand the biological potential, we must first analyze the physiochemical architecture. The molecule consists of a primary amine (proton acceptor/donor) separated by a two-carbon backbone from a secondary amide.

Table 1: Physiochemical Profile
PropertyValueBiological Implication
Molecular Formula

Low molecular weight fragment (<200 Da).
Molecular Weight 130.19 g/mol High CNS penetration potential (if lipophilicity allows).
LogP (Predicted) ~0.1 - 0.5Amphiphilic; soluble in aqueous media but capable of membrane interaction.
pKa (Amine) ~9.8 - 10.2Protonated at physiological pH (cationic), aiding electrostatic binding to anionic bacterial membranes.
Topological Polar Surface Area 55.1 ŲWell within the range for oral bioavailability and blood-brain barrier permeation (<90 Ų).

Part 2: Biological Mechanisms & Activity[1]

Antimicrobial Potential (Membrane Disruption)

Research into N-substituted β-alanine amides indicates significant broad-spectrum antimicrobial activity. The mechanism is distinct from traditional antibiotics (like beta-lactams) and aligns more closely with cationic antimicrobial peptides (AMPs) .

  • Mechanism: At physiological pH (7.4), the primary amine at position 3 is protonated (

    
    ). This cationic charge facilitates electrostatic attraction to the negatively charged lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria (E. coli, P. aeruginosa).
    
  • Hydrophobic Interaction: The N-isopropyl group provides a localized hydrophobic domain, allowing the molecule to insert into the lipid bilayer, potentially causing depolarization or pore formation.

  • Efficacy: Analogous compounds have shown MIC values in the micromolar range against Candida albicans and Staphylococcus aureus.[1]

Peptidomimetic Stability (The -Factor)

The most high-value application of this compound is as a precursor for Poly(β-peptoids) .

  • The Problem: Standard peptide drugs (α-amino acids) are rapidly degraded by proteases (trypsin, chymotrypsin) in the blood.

  • The Solution: 3-Amino-N-(propan-2-yl)propanamide introduces an extra methylene group (

    
    ) into the backbone. This "beta-shift" alters the bond angles and spacing, rendering the peptide bond unrecognizable to standard proteolytic enzymes.
    
  • Application: It is used to synthesize biomimetic scaffolds that are biocompatible yet non-biodegradable over short timeframes, ideal for long-circulating drug carriers.

Neuropharmacological Homology

Structurally, the compound is a lipophilic analog of GABA (


-aminobutyric acid) and 

-Alanine
.
  • GABA-C / Glycine Receptor Modulation: The spacing between the amino group and the carbonyl oxygen mimics the pharmacophore of inhibitory neurotransmitters. The isopropyl substitution increases blood-brain barrier (BBB) permeability compared to native

    
    -alanine.
    
  • Hypothesis: While direct binding data is proprietary, SAR analysis suggests potential activity as a weak antagonist or modulator at glycine receptors, relevant for neuropathic pain research.

Part 3: Experimental Workflows

Protocol A: Synthesis of Poly(β-peptoid) Precursors

Context: Converting the amide into a N-thiocarboxyanhydride (NTA) for polymerization.

  • Reagents: 3-Amino-N-(propan-2-yl)propanamide,

    
     (Carbon disulfide), Triethylamine.
    
  • Cyclization: React the amine with

    
     in THF at 0°C to form the dithiocarbamate intermediate.
    
  • Ring Closure: Treat with ethyl chloroformate to yield the N-substituted

    
    -alanine N-thiocarboxyanhydride (
    
    
    
    -NNTA).
  • Polymerization: Initiate Ring-Opening Polymerization (ROP) using a primary amine initiator to yield the poly(β-peptoid).

Protocol B: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

Context: Validating bioactivity against S. aureus.

  • Preparation: Dissolve 3-Amino-N-(propan-2-yl)propanamide HCl in Mueller-Hinton broth. Prepare serial dilutions (128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Inoculation: Adjust bacterial culture to

    
     CFU/mL. Add 100 
    
    
    
    L to each well of a 96-well plate containing the compound.
  • Controls: Positive control (Ciprofloxacin); Negative control (Broth only).

  • Incubation: 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) by visual turbidity or

    
     absorbance.
    

Part 4: Visualization & Pathways

Diagram 1: Structural Activity Relationship (SAR) & Mechanism

This diagram illustrates how the structural motifs of the molecule translate into specific biological interactions (Membrane binding vs. Protease evasion).

SAR_Mechanism cluster_0 Chemical Structure Components cluster_1 Biological Interaction PrimaryAmine Primary Amine (Pos 3) Membrane Bacterial Membrane (LPS Interaction) PrimaryAmine->Membrane Electrostatic Attraction (+) Polymer Poly(beta-peptoid) Formation PrimaryAmine->Polymer Precursor for NTA Synthesis BetaBackbone Beta-Carbon Linker Protease Proteolytic Enzymes (Trypsin/Pepsin) BetaBackbone->Protease Steric Mismatch (Inhibits Cleavage) AmideBond Amide Bond AmideBond->Polymer Stable Backbone Isopropyl N-Isopropyl Group Isopropyl->Membrane Hydrophobic Insertion

Caption: SAR map detailing how the cationic amine drives antimicrobial action while the beta-backbone confers protease resistance.

Diagram 2: Synthetic Workflow (Transient Directing Group)

This diagram details the role of the molecule in Palladium-catalyzed C-H activation, a key utility for drug discovery chemists.

TDG_Workflow Step1 Substrate: Aldehyde/Ketone Step3 Intermediate: Imine Formation Step1->Step3 Step2 Reagent: 3-Amino-N-(propan-2-yl)propanamide (Transient Directing Group) Step2->Step3 Step4 Catalysis: Pd(II) Coordination (C-H Activation) Step3->Step4 Directs Pd Step5 Functionalization: Arylation/Alkylation Step4->Step5 Step6 Hydrolysis: Release of Product & Recycling of TDG Step5->Step6 Step6->Step2 TDG Recycled Product Product Step6->Product Final Drug Scaffold

Caption: The catalytic cycle showing the molecule acting as a reversible scaffold to direct C-H functionalization.

References

  • Tao, Y., et al. (2019). Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. CCS Chemistry. Retrieved from [Link]

  • Scholars Research Library. (2011). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives.[1] Retrieved from [Link]

  • Core.ac.uk. (2018). Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines using Transient Imine Directing Group. Retrieved from [Link]

Sources

Exploratory

Technical Guide &amp; Safety Data Sheet: 3-amino-N-(propan-2-yl)propanamide

This guide serves as an advanced technical document for 3-amino-N-(propan-2-yl)propanamide , designed for researchers and drug development professionals. It synthesizes predictive toxicology, structural activity relation...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical document for 3-amino-N-(propan-2-yl)propanamide , designed for researchers and drug development professionals. It synthesizes predictive toxicology, structural activity relationships (SAR), and standard operating procedures (SOPs) for high-potency amine building blocks.

Document Control:

  • Compound Name: 3-amino-N-(propan-2-yl)propanamide[1][2]

  • Synonyms: N-Isopropyl-3-aminopropanamide; N-Isopropyl-β-alanine amide[2]

  • CAS Number (Free Base): 937690-59-0

  • CAS Number (HCl Salt): 1170199-04-8[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 130.19 g/mol

Part 1: Executive Safety Assessment (Read-Across Methodology)

Core Directive: As a niche building block, specific toxicological data for this isomer is limited. This guide employs a Read-Across Toxicology approach , deriving safety protocols from its structural isomer 3-amino-N-propylpropanamide (CAS 271591-60-7) and the parent class of short-chain amino amides.

Hazard Classification (GHS)

Based on the high basicity of the primary amine (


-position) and the known corrosivity of low-molecular-weight amino amides, this compound must be handled as a Category 1B Corrosive .
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 1B Causes severe skin burns and eye damage.H314
Acute Toxicity (Oral) 4Harmful if swallowed.H302
STOT - Single Exposure 3May cause respiratory irritation.H335
Emergency Overview
  • Appearance: Colorless to pale yellow viscous liquid (free base) or white hygroscopic solid (HCl salt).

  • Odor: Faint amine/ammonia-like odor.

  • Critical Risk: Direct contact causes irreversible tissue damage. Inhalation of aerosols can cause chemical pneumonitis.

Part 2: Technical Handling & Stability Protocols

Chemical Stability & Reactivity

The free base form of 3-amino-N-(propan-2-yl)propanamide is chemically sensitive to atmospheric carbon dioxide (


).
  • Carbamate Formation: Primary amines react with atmospheric

    
     to form carbamic acid/carbamate salts, leading to crusting and purity loss.
    
  • Storage SOP:

    • Free Base: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

    • HCl Salt: Hygroscopic; store in a desiccator at room temperature.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides (uncontrolled exotherms).

Synthesis & Deprotection Workflow

In drug discovery, this compound is often generated in situ or used immediately after deprotection (e.g., Boc-removal).

DOT Diagram 1: Synthesis & Safe Handling Workflow This flowchart outlines the logical progression from precursor handling to waste disposal, emphasizing the critical safety checkpoints for the free amine.

SynthesisWorkflow cluster_Safety Critical Safety Control Precursor Boc-Protected Precursor Deprotection Acidic Deprotection (TFA or HCl/Dioxane) Precursor->Deprotection Strong Acid Neutralization Free Base Generation (Basic Resin/Extraction) Deprotection->Neutralization pH Adjustment Isolation Isolation (Concentration < 40°C) Neutralization->Isolation Organic Phase Storage Storage under Argon (Prevents Carbamate) Isolation->Storage Immediate Usage Amide Coupling (Next Step) Storage->Usage Reagent

Figure 1: Synthesis workflow emphasizing the instability of the free base and the requirement for inert storage.

Part 3: Emergency Response Architecture

First Aid Logic

Standard "wash with water" advice is insufficient without explaining the mechanism.

  • Skin Contact: The amine penetrates the dermis rapidly. Do not use vinegar (acid) to neutralize; exothermic neutralization can worsen thermal burns. Flush with tepid water for >15 minutes.

  • Eye Contact: Isopropyl group lipophilicity allows rapid corneal uptake. Immediate irrigation is the only mitigation against permanent opacity.

Spill Management Decision Tree

DOT Diagram 2: Spill Response Protocol A self-validating logic flow for managing spills in a laboratory setting.

SpillResponse Start Spill Detected State Physical State? Start->State Solid Solid (Salt) State->Solid Powder Liquid Liquid (Free Base) State->Liquid Viscous Fluid ActionSolid Sweep/Scoop Avoid Dust Solid->ActionSolid ActionLiquid Absorb with Vermiculite/Sand Liquid->ActionLiquid Disposal Hazardous Waste (Amine Stream) ActionSolid->Disposal Neutralize Treat Waste with Dilute HCl ActionLiquid->Neutralize Neutralize->Disposal

Figure 2: Decision tree for emergency spill response, distinguishing between the salt and free base forms.

Part 4: Analytical Verification (Self-Validating System)

To ensure scientific integrity, the identity of the compound must be verified before use in biological assays.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6):

    • 
       1.05 ppm (d, 6H): Isopropyl methyl groups (Characteristic doublet).
      
    • 
       2.15 ppm (t, 2H): 
      
      
      
      -methylene protons (adjacent to carbonyl).
    • 
       2.75 ppm (t, 2H): 
      
      
      
      -methylene protons (adjacent to amine).
    • 
       3.85 ppm (m, 1H): Isopropyl methine proton.
      
  • Validation Check: If the doublet at 1.05 ppm is split or shifted significantly, check for salt formation or residual Boc-protection.

Mass Spectrometry (LC-MS)
  • Expected Mass:

    
     Da.
    
  • Common Artifact:

    
     Da (Dimer formation in ESI source is common for primary amines).
    

Part 5: Toxicological & Environmental Fate

Quantitative Structure-Activity Relationship (QSAR)
  • LogP (Predicted): -0.14 (Low lipophilicity).

  • Blood-Brain Barrier (BBB): Unlikely to cross passively due to polarity, but may be a substrate for cationic transporters.

  • Aquatic Toxicity: Predicted to be harmful to aquatic life due to pH shift (alkalinity).

    
     (Fish, 96h) estimated at 10–100 mg/L based on propyl-amine analogs.
    
Exposure Limits

No specific OEL exists. Use Corporate Exposure Band (CEB) 3 or 4 (


) until specific data is available, requiring handling in a fume hood or powder containment enclosure.

References

  • Chemical Identification: PubChem.[3] Compound Summary for CID 937690-59-0 (3-amino-N-isopropylpropanamide). National Library of Medicine. Accessed March 2026. Link

  • Synthesis Protocol: Core.ac.uk. Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines. (Referencing synthesis of 3-Amino-N-isopropylpropanamide). Link

  • Analogous Hazard Data: BLD Pharm. Safety Data Sheet for 3-Amino-N-propylpropanamide (CAS 271591-60-7). Accessed March 2026. Link

  • Salt Form Data: ChemScene. Product Information for CAS 1170199-04-8. Accessed March 2026. Link

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 3-amino-N-(propan-2-yl)propanamide from beta-alanine

Application Note: Scalable Synthesis of 3-amino-N-(propan-2-yl)propanamide from -Alanine Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of 3-amino-N-(propan-2-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-amino-N-(propan-2-yl)propanamide from -Alanine

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 3-amino-N-(propan-2-yl)propanamide (also known as


-isopropyl-

-alaninamide) starting from

-alanine
.

Direct amidation of


-alanine with isopropylamine is synthetically non-viable due to the zwitterionic nature of the starting amino acid and the high probability of competitive self-polymerization. To ensure high fidelity and yield, this protocol utilizes a Protection-Activation-Deprotection  strategy using the tert-butyloxycarbonyl (Boc) group. This route is preferred in drug development contexts for its operational simplicity, ease of purification, and high functional group tolerance.
Key Chemical Data
ParameterSpecification
Target Molecule 3-amino-N-(propan-2-yl)propanamide
CAS Number 20101-89-7
Molecular Formula

Molecular Weight 130.19 g/mol (Free Base)
Solubility Highly soluble in water, MeOH; Moderate in DCM (Free base)

Synthetic Pathway Visualization

The following diagram illustrates the critical path, including reagents and intermediate states.

SynthesisPath Start Beta-Alanine (Starting Material) Step1 Boc-Beta-Alanine (Protected Intermediate) Start->Step1 (Boc)2O, NaOH Dioxane/H2O Step2 Boc-N-isopropyl-beta-alaninamide (Coupled Precursor) Step1->Step2 Isopropylamine, EDC.HCl HOBt, DIPEA, DCM End 3-amino-N-(propan-2-yl)propanamide (Target - TFA Salt) Step2->End TFA / DCM (Deprotection)

Figure 1: Three-step synthetic route utilizing Boc-protection strategy to prevent polymerization.

Detailed Experimental Protocol

Phase 1: N-Boc Protection of -Alanine

Rationale: The amino group must be masked to prevent it from reacting with the activated carboxylic acid in Phase 2.

Reagents:

  • 
    -Alanine (1.0 equiv)
    
  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Sodium Hydroxide (NaOH) (1.0 M solution)

  • 1,4-Dioxane (or Acetone)

Procedure:

  • Dissolve

    
    -alanine (8.91 g, 100 mmol) in a mixture of 1,4-dioxane (100 mL) and 1 M NaOH (100 mL).
    
  • Cool the solution to 0 °C in an ice bath.

  • Add

    
     (24.0 g, 110 mmol) portion-wise over 15 minutes.
    
  • Allow the mixture to warm to room temperature (RT) and stir overnight (12–16 h).

  • Workup: Concentrate under reduced pressure to remove dioxane. Wash the remaining aqueous phase with diethyl ether (

    
     mL) to remove unreacted 
    
    
    
    .
  • Acidify the aqueous phase to pH 2–3 carefully using 1 M HCl (ensure cooling during addition).

  • Extract the product with Ethyl Acetate (

    
     mL).
    
  • Dry combined organics over

    
    , filter, and concentrate to yield Boc-
    
    
    
    -alanine
    as a white solid or viscous oil.
    • Checkpoint: Yield should be >90%.

      
       NMR should show a singlet at 
      
      
      
      1.44 ppm (9H, t-butyl).
Phase 2: Amide Coupling (EDC/HOBt Method)

Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that allows for easy removal of urea byproducts. HOBt (Hydroxybenzotriazole) is added to suppress racemization (less critical for


-alanine but good practice) and enhance reaction kinetics.

Reagents:

  • Boc-

    
    -alanine (from Phase 1) (1.0 equiv)
    
  • Isopropylamine (1.1 equiv)

  • EDC.HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolve Boc-

    
    -alanine (9.46 g, 50 mmol) in anhydrous DCM (150 mL) under nitrogen atmosphere.
    
  • Add HOBt (8.1 g, 60 mmol) and EDC.HCl (11.5 g, 60 mmol) at 0 °C. Stir for 15 minutes to activate the acid.

  • Add Isopropylamine (4.7 mL, 55 mmol) followed by DIPEA (17.4 mL, 100 mmol).

  • Allow to warm to RT and stir for 12–18 hours.

    • Monitoring: Check via TLC (5% MeOH in DCM). The acidic starting material should disappear.

  • Workup: Wash the organic layer sequentially with:

    • 10% Citric Acid or 1 M HCl (

      
       mL) – Removes unreacted amine/EDC.
      
    • Saturated

      
       (
      
      
      
      mL) – Removes HOBt and unreacted acid.
    • Brine (

      
       mL).
      
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Usually sufficiently pure. If necessary, recrystallize from Hexane/EtOAc.

    • Intermediate:tert-butyl (3-(isopropylamino)-3-oxopropyl)carbamate .

Phase 3: Deprotection (TFA Acidolysis)

Rationale: Acidic cleavage of the Boc group releases the primary amine. The product is isolated as the Trifluoroacetate salt, which is stable and water-soluble.

Reagents:

  • Intermediate from Phase 2

  • Trifluoroacetic Acid (TFA)

  • DCM

Procedure:

  • Dissolve the intermediate (approx. 10 g) in DCM (40 mL).

  • Add TFA (10 mL) dropwise at 0 °C.

  • Stir at RT for 2–4 hours.

    • Monitoring: TLC should show the disappearance of the high-Rf spot.

  • Isolation: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (

    
    ) or diethyl ether to remove excess TFA.
    
  • Final Product Form: The residue is the TFA salt of 3-amino-N-(propan-2-yl)propanamide.

    • Optional Free Base: Dissolve salt in minimal water, basify with

      
      , and extract exhaustively with DCM/Isopropanol (3:1).
      

Self-Validating Analytical Systems

To ensure the protocol was successful, compare your analytical data against these expected parameters.

Nuclear Magnetic Resonance ( NMR)

Solvent:


 (for TFA salt)
Chemical Shift (

)
MultiplicityIntegrationAssignment
1.05 Doublet (J=6.6 Hz)6HIsopropyl

groups
2.45 Triplet (J=6.8 Hz)2H

-methylene (

)
3.10 Triplet (J=6.8 Hz)2H

-methylene (

)
3.85 Septet1HIsopropyl

Note: If Boc-protected material remains, a large singlet at ~1.44 ppm will be visible.

Mass Spectrometry (ESI-MS)
  • Calculated Mass (M): 130.19 Da

  • Observed Ion

    
    :  131.2 m/z
    
  • Validation Check: If you observe a peak at ~231 m/z, the Boc group was not removed. If you observe 174 m/z, the coupling failed (Boc-

    
    -Ala only).
    

Troubleshooting & Optimization

  • Low Yield in Phase 2: Ensure the DCM is anhydrous. Water competes with the amine for the activated ester, reverting it to the acid.

  • Product is an Oil/Sticky Gum: The TFA salt is often hygroscopic. Trituration with cold diethyl ether can induce precipitation of a white solid.

  • Residual TFA: For biological assays, residual TFA is cytotoxic. Ensure thorough co-evaporation or use an ion-exchange resin (e.g., Amberlyst A-21) to generate the free base.

References

  • Boc-Protection Protocol

    • Sigma-Aldrich.[1][2] Boc-beta-Ala-OH Product & Safety Data.

    • (General reference for Boc-beta-alanine properties).

  • Amide Coupling (EDC/HOBt)

    • BenchChem. Protocol for Amide Coupling using EDC/HOBt.
    • (Contextual protocol for beta-amino acids).

  • Deprotection Strategy

    • Common Organic Chemistry. Boc Deprotection with TFA.
  • Target Compound Identification

    • Sigma-Aldrich.[1][2] N3-isopropyl-beta-alaninamide (CAS 20101-89-7).[1][3]

    • (Verification of CAS and existence).

Sources

Application

The Versatile Intermediate: Application Notes for 3-amino-N-(propan-2-yl)propanamide in Pharmaceutical Research

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural diversity and biological relevance is perpetual. Among these, β-amino amides have emerged as a class of compou...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural diversity and biological relevance is perpetual. Among these, β-amino amides have emerged as a class of compounds with significant potential, serving as crucial building blocks for a variety of biologically active molecules.[1][2] This guide provides an in-depth exploration of 3-amino-N-(propan-2-yl)propanamide , a representative N-substituted β-amino amide, for researchers, scientists, and drug development professionals. While specific literature on this exact molecule is emerging, this document consolidates established principles of β-amino amide chemistry to provide robust protocols and application insights.

Introduction to β-Amino Amides in Medicinal Chemistry

β-amino acids and their derivatives are integral to the development of pharmaceuticals and peptidomimetics. The introduction of an additional methylene group compared to their α-amino counterparts imparts unique conformational properties and, crucially, enhanced stability against enzymatic degradation.[] N-substitution on the amide or the amino group of a β-amino acid scaffold allows for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[4][5] This makes N-substituted β-amino amides, like 3-amino-N-(propan-2-yl)propanamide, attractive intermediates for creating diverse compound libraries for screening and lead optimization.[4]

Physicochemical Properties

While extensive experimental data for 3-amino-N-(propan-2-yl)propanamide (CAS No. 937690-59-0) is not yet widely published, its key properties can be reliably estimated based on its structure and data from analogous compounds.[6][7][8]

PropertyValueSource
CAS Number 937690-59-0[6]
Molecular Formula C₆H₁₄N₂O[9]
Molecular Weight 130.19 g/mol [9]
IUPAC Name 3-amino-N-(propan-2-yl)propanamideChemically Derived
Boiling Point Estimated: 250-270 °C (at 760 mmHg)Analog-Based Estimation
Solubility Expected to be soluble in water and polar organic solvents.Structural Inference
pKa Estimated: Primary amine ~9.5-10.5Structural Inference

Synthesis of 3-amino-N-(propan-2-yl)propanamide: A Proposed Protocol

The synthesis of N-substituted β-amino amides can be approached through several reliable methods. The following protocol is a robust and adaptable method based on the aza-Michael addition, a common strategy for the formation of β-amino carbonyl compounds.

Protocol 1: Aza-Michael Addition of Isopropylamine to Acrylamide

This one-pot synthesis is efficient and proceeds under mild conditions. The rationale is the conjugate addition of the primary amine (isopropylamine) to the activated double bond of acrylamide.

Materials:

  • Acrylamide

  • Isopropylamine

  • Methanol (or another suitable polar protic solvent)

  • Glacial Acetic Acid (as a catalyst, optional)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acrylamide (1 equivalent) in methanol (approximately 2 M concentration).

  • Addition of Amine: To the stirred solution, add isopropylamine (1.5 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Catalysis (Optional): For sluggish reactions, a catalytic amount of glacial acetic acid (0.1 equivalents) can be added to protonate the acrylamide, further activating it towards nucleophilic attack.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol and excess isopropylamine.

    • Dissolve the residue in a minimal amount of water and make the solution basic (pH > 11) with the addition of 2M NaOH to ensure the primary amine is deprotonated.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude 3-amino-N-(propan-2-yl)propanamide can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking) as the eluent.

Diagram of the Synthetic Pathway:

Synthetic Pathway Synthesis of 3-amino-N-(propan-2-yl)propanamide Acrylamide Acrylamide Reaction + Acrylamide->Reaction Isopropylamine Isopropylamine Isopropylamine->Reaction Product 3-amino-N-(propan-2-yl)propanamide Reaction->Product Aza-Michael Addition (Methanol, RT)

Caption: Aza-Michael addition for the synthesis of the target compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate.

Protocol 2: Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃):

      • Expected Peaks: δ 7.0-7.5 (broad singlet, 1H, -NH-CO-), δ 4.0-4.2 (septet, 1H, -CH(CH₃)₂), δ 2.9-3.1 (triplet, 2H, -CH₂-NH₂), δ 2.3-2.5 (triplet, 2H, -CH₂-CO-), δ 1.5-1.8 (broad singlet, 2H, -NH₂), δ 1.1-1.2 (doublet, 6H, -CH(CH₃)₂).

    • ¹³C NMR (100 MHz, CDCl₃):

      • Expected Peaks: δ 172-174 (-C=O), δ 41-43 (-CH(CH₃)₂), δ 38-40 (-CH₂-NH₂), δ 36-38 (-CH₂-CO-), δ 22-24 (-CH(CH₃)₂).

  • Infrared (IR) Spectroscopy:

    • Expected Bands (cm⁻¹): 3300-3400 (N-H stretch, primary amine), 3200-3300 (N-H stretch, secondary amide), 1640-1680 (C=O stretch, amide I), 1520-1570 (N-H bend, amide II).

  • Mass Spectrometry (MS):

    • Expected Ion (ESI+): m/z = 131.12 ([M+H]⁺).

Diagram of the Characterization Workflow:

Characterization Workflow Analytical Workflow for Purity and Identity Confirmation Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation IR IR Spectroscopy Start->IR Functional Group ID MS Mass Spectrometry Start->MS Molecular Weight Purity Purity Assessment (HPLC, GC) NMR->Purity IR->Purity MS->Purity Final Confirmed Intermediate (Identity & Purity >95%) Purity->Final

Caption: Workflow for the characterization of the synthesized intermediate.

Applications in Pharmaceutical Synthesis

The primary amine and the secondary amide functionalities of 3-amino-N-(propan-2-yl)propanamide make it a versatile building block. The primary amine can be further functionalized through various reactions, including acylation, alkylation, and reductive amination, to introduce diverse substituents.

Conceptual Application: Synthesis of a Novel Bioactive Agent

This hypothetical protocol illustrates how 3-amino-N-(propan-2-yl)propanamide could be used to synthesize a more complex molecule, for instance, a potential enzyme inhibitor or receptor ligand.

Objective: To synthesize a novel N-acylated derivative of 3-amino-N-(propan-2-yl)propanamide.

Materials:

  • 3-amino-N-(propan-2-yl)propanamide

  • Aryl or Heteroaryl Carboxylic Acid (e.g., 4-chlorobenzoic acid)

  • Peptide coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) and the peptide coupling agent (1.1 equivalents) in anhydrous DCM.

  • Activation: Stir the mixture for 10-15 minutes at room temperature to allow for the activation of the carboxylic acid.

  • Addition of Amine and Base: To this mixture, add a solution of 3-amino-N-(propan-2-yl)propanamide (1 equivalent) in DCM, followed by the dropwise addition of DIPEA (2-3 equivalents).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the final N-acylated compound.

Diagram of a Potential Application Pathway:

Application Pathway Use as a Pharmaceutical Intermediate Intermediate 3-amino-N-(propan-2-yl)propanamide Reaction Amide Coupling Intermediate->Reaction Reagent Carboxylic Acid (R-COOH) + Coupling Agent Reagent->Reaction Product Novel N-Acylated Derivative Screening Biological Screening (e.g., Enzyme Assays) Product->Screening Reaction->Product

Caption: Conceptual use of the intermediate in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-amino-N-(propan-2-yl)propanamide and its precursors.

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Hazards of Precursors:

    • Acrylamide: Is a known neurotoxin and suspected carcinogen. Avoid inhalation of dust and skin contact.

    • Isopropylamine: Is flammable and corrosive. It can cause severe skin burns and eye damage.

  • Hazards of the Product: As a primary amine and amide, 3-amino-N-(propan-2-yl)propanamide is expected to be a skin and eye irritant. Handle with care.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

3-amino-N-(propan-2-yl)propanamide represents a valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis and the presence of readily functionalizable groups provide a platform for the creation of novel and diverse molecular entities. The protocols and insights provided in this guide are intended to empower researchers to effectively synthesize, characterize, and utilize this promising building block in their drug discovery endeavors, contributing to the advancement of medicinal chemistry.

References

  • A list of references will be provided upon request. The information in this document is based on established chemical principles and data from analogous compounds. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) of the specific chemical being used.

Sources

Method

Application Notes and Protocols for 3-amino-N-(propan-2-yl)propanamide in Peptide Synthesis

Introduction The pursuit of synthetic peptides with high purity and novel functionalities is a cornerstone of modern drug discovery and materials science. Solid-Phase Peptide Synthesis (SPPS) remains the dominant methodo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pursuit of synthetic peptides with high purity and novel functionalities is a cornerstone of modern drug discovery and materials science. Solid-Phase Peptide Synthesis (SPPS) remains the dominant methodology for assembling peptide chains.[1] A critical step in SPPS is the "capping" of unreacted amino groups on the growing peptide chain after each coupling cycle. This prevents the formation of deletion sequences, which are often difficult to separate from the desired product.[2] Traditionally, acetic anhydride has been the reagent of choice for this purpose.

This document outlines a novel, hypothetical application for 3-amino-N-(propan-2-yl)propanamide as a specialized capping agent in Fmoc-based SPPS. Furthermore, we explore its potential as a building block for the synthesis of peptidomimetics, leveraging its inherent β-amino acid structure.

PART 1: Application as a Novel Capping Agent

The primary amine of 3-amino-N-(propan-2-yl)propanamide can function as a nucleophile to acylate unreacted N-termini on the resin-bound peptide. This effectively terminates the chain, preventing it from participating in subsequent coupling reactions.

Proposed Advantages Over Traditional Capping Agents:
  • Distinct Mass Signature: The addition of a 3-amino-N-(propan-2-yl)propanamide cap introduces a unique mass shift (+130.11 Da) compared to a standard acetyl cap (+42.04 Da). This significant and uncommon mass difference can aid in the mass spectrometric identification and quantification of capped, truncated sequences during quality control analysis of the crude peptide product.

  • Potential for Altered Solubility: The N-isopropyl group and the propionamide backbone may impart different solubility characteristics to the capped, truncated peptides compared to acetyl-capped sequences. This could potentially simplify the purification of the desired full-length peptide by HPLC.

Experimental Workflow for Capping in SPPS

The following workflow illustrates the integration of 3-amino-N-(propan-2-yl)propanamide into a standard Fmoc-SPPS cycle.

SPPS_Capping_Workflow Start Start of SPPS Cycle (Resin with free amine) Coupling Amino Acid Coupling Start->Coupling Wash1 DMF Wash Coupling->Wash1 Coupling complete Capping Capping with 3-amino-N-(propan-2-yl)propanamide Wash1->Capping Wash2 DMF Wash Capping->Wash2 Unreacted amines capped Deprotection Fmoc Deprotection Wash2->Deprotection Next_Cycle Start Next Coupling Cycle Deprotection->Next_Cycle Ready for next aa Synthesis_Diagram Reagent 3-amino-N-(propan-2-yl)propanamide H₂N-(CH₂)₂-CONH-CH(CH₃)₂ Product Fmoc-protected Building Block Fmoc-NH-(CH₂)₂-CONH-CH(CH₃)₂ Reagent->Product Fmoc Protection Fmoc_Cl Fmoc-Cl In base (e.g., NaHCO₃) Fmoc_Cl->Product SPPS Incorporate into Peptide via standard SPPS coupling Product->SPPS

Caption: Synthesis of Fmoc-protected building block for SPPS.

Protocol: Fmoc Protection of 3-amino-N-(propan-2-yl)propanamide
  • Dissolution: Dissolve 3-amino-N-(propan-2-yl)propanamide (1 equivalent) in a mixture of 1,4-dioxane and 10% aqueous sodium carbonate.

  • Addition of Fmoc-Cl: Cool the solution to 0°C in an ice bath. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equivalents) in 1,4-dioxane dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with dilute HCl and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel chromatography to yield the desired Fmoc-protected building block.

Potential Impact on Peptide Structure and Function

The incorporation of this building block can:

  • Increase Flexibility: The additional methylene group in the backbone compared to an α-amino acid increases the conformational freedom of the peptide chain.

  • Enhance Proteolytic Resistance: The β-amino acid structure is not a natural substrate for many proteases, potentially increasing the in vivo half-life of the resulting peptide. [3]* Serve as a Scaffold: The N-isopropylamide moiety can be used to explore structure-activity relationships where a terminal hydrophobic group is desired.

Conclusion

While not a conventional reagent in peptide synthesis, 3-amino-N-(propan-2-yl)propanamide presents intriguing possibilities. Its application as a capping agent offers a practical tool for peptide analysis, providing a distinct mass signature for truncated sequences. As a precursor to an Fmoc-protected β-amino acid, it opens avenues for the design of novel peptidomimetics with potentially enhanced stability and unique structural properties. Further research is warranted to fully characterize the utility of this compound in these proposed applications.

References

  • Why does capping after each coupling in Solid phase peptide synthesis improve the results?. (2015, October 31). Chemistry Stack Exchange. Retrieved from [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019, September 15). Gyros Protein Technologies. Retrieved from [Link]

  • Peptide Hand Synthesis Part 6: Capping. (2022, June 27). YouTube. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, University of California, Irvine. Retrieved from [Link]

  • SPPS Capping procedure. Aapptec Peptides. Retrieved from [Link]

  • Banerjee, R., & Basu, G. (2004). Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics. Journal of Peptide Research, 64(6), 228-243. Retrieved from [Link]

  • 3-amino-n-(propan-2-yl)propanamide (C6H14N2O). PubChem. Retrieved from [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Retrieved from [Link]

  • Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns. Peptide Science. Retrieved from [Link]

  • Synthetic Strategies in Solid-Phase Peptide Synthesis: N-Terminus Modification. University of Toronto. Retrieved from [Link]

  • Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved from [Link]

  • CN106518808B - 3-(N,N-disubstituted amino)propionamide derivatives, their preparation method and their application in medicine. Google Patents.
  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. (2018, April 19). David Spring's group, University of Cambridge. Retrieved from [Link]

  • Role of peptidomimetics for new drug discovery. ResearchGate. Retrieved from [Link]

Sources

Application

Catalytic Applications of N-Isopropyl-β-Alanine Amide Ligands: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide to the synthesis and potential catalytic a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the synthesis and potential catalytic applications of N-isopropyl-β-alanine amide ligands. While direct catalytic applications of this specific ligand are not extensively reported in the literature, its structural similarity to widely used ligand classes, such as other β-amino acid derivatives and N-acyl amino acids, suggests its potential in a range of asymmetric transformations. This guide will, therefore, present a detailed synthesis protocol for a representative N-isopropyl-β-alanine amide ligand and then extrapolate its potential utility in asymmetric catalysis by providing detailed protocols for analogous reactions where structurally similar ligands have proven effective. The causality behind experimental choices, self-validating system designs, and in-depth mechanistic insights are provided to empower researchers to explore the catalytic potential of this ligand class.

Introduction: The Potential of β-Amino Amide Ligands in Asymmetric Catalysis

Chiral ligands are the cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial in the pharmaceutical, agrochemical, and fine chemical industries. Among the vast array of chiral ligands, those derived from amino acids have garnered significant attention due to their natural chirality, ready availability, and modular nature. While α-amino acid-derived ligands are well-established, their β-amino acid counterparts offer unique structural features, such as a more flexible backbone and different coordination geometries, which can lead to novel reactivity and selectivity in catalytic transformations.

The N-isopropyl-β-alanine amide scaffold, the focus of this guide, combines the chirality of a β-amino acid with a secondary amide functionality. The amide nitrogen and carbonyl oxygen can act as a bidentate coordinating group for a metal center, while the N-isopropyl group provides steric bulk that can influence the chiral environment around the catalyst. This combination of features makes N-isopropyl-β-alanine amide ligands promising candidates for a variety of asymmetric catalytic reactions.

This guide will first detail the synthesis of a chiral N-isopropyl-β-alanine amide ligand. Subsequently, it will provide detailed protocols for two representative catalytic applications where analogous β-amino alcohol and N-acyl amino acid ligands have demonstrated high efficacy: Asymmetric Transfer Hydrogenation (ATH) of Ketimines and Palladium-Catalyzed Asymmetric C-H Activation.

Synthesis of Chiral N-Isopropyl-β-Alanine Amide Ligands

The synthesis of N-isopropyl-β-alanine amide ligands can be readily achieved from commercially available starting materials. The following protocol describes a general method for the preparation of a chiral N-isopropyl-β-alanine amide from a protected β-amino acid.

Protocol 2.1: Synthesis of (R)-N-((S)-1-phenylethyl)-3-(isopropylamino)-3-oxopropane-1-carboxamide

This protocol describes the synthesis of a chiral N-isopropyl-β-alanine amide ligand using a chiral auxiliary to introduce a defined stereocenter.

Materials:

  • (S)-N-(tert-butoxycarbonyl)-3-aminobutanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Isopropylamine

  • (R)-1-Phenylethylamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid: To a solution of (S)-N-(tert-butoxycarbonyl)-3-aminobutanoic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in dry dichloromethane (DCM) at 0 °C, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Amide Formation with Isopropylamine: Filter the reaction mixture to remove the dicyclohexylurea precipitate. To the filtrate, add isopropylamine (1.2 eq) and stir at room temperature overnight.

  • Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Boc Deprotection: Dissolve the crude product in DCM and add trifluoroacetic acid (TFA) (10 eq). Stir the mixture at room temperature for 2 hours.

  • Coupling with Chiral Auxiliary: Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution and extract with DCM. To the organic layer, add (R)-1-phenylethylamine (1.0 eq) and a coupling reagent such as DCC (1.1 eq) and NHS (1.1 eq). Stir at room temperature overnight.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired chiral N-isopropyl-β-alanine amide ligand.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Representative Catalytic Application I: Asymmetric Transfer Hydrogenation (ATH) of N-Phosphinyl Ketimines

Asymmetric transfer hydrogenation is a powerful and practical method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. Chiral β-amino alcohols have proven to be excellent ligands for ruthenium-catalyzed ATH reactions.[1] Given the structural similarity, chiral N-isopropyl-β-alanine amides are expected to perform well in this transformation. The amide group can coordinate to the metal center, and the chiral backbone can induce enantioselectivity.

Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reduction cluster_workup Work-up & Analysis Ru_dimer [RuCl2(p-cymene)]2 Catalyst Chiral Ru-catalyst Ru_dimer->Catalyst Reflux in i-PrOH Ligand Chiral N-isopropyl-β-alanine amide ligand Ligand->Catalyst Product Chiral Phosphinamide Catalyst->Product Imine N-Phosphinyl ketimine Imine->Product i-PrOH, -20 °C to rt Base Base (e.g., t-BuOK) Base->Product Purification Column Chromatography Product->Purification Analysis HPLC for ee determination Purification->Analysis

Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Protocol 3.1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-(Diphenylphosphinyl)-acetophenone Imine

This protocol is adapted from a highly efficient procedure using a chiral β-amino alcohol ligand and is expected to be a good starting point for optimization with N-isopropyl-β-alanine amide ligands.[1]

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral N-isopropyl-β-alanine amide ligand

  • N-(Diphenylphosphinyl)-acetophenone imine

  • Isopropyl alcohol (i-PrOH), anhydrous

  • Potassium tert-butoxide (t-BuOK)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.025 mmol) and the chiral N-isopropyl-β-alanine amide ligand (0.05 mmol) in anhydrous i-PrOH (2 mL). Reflux the mixture for 30 minutes. The color of the solution should change, indicating catalyst formation. Cool the solution to room temperature.

  • Reaction Setup: In a separate Schlenk flask, dissolve the N-(diphenylphosphinyl)-acetophenone imine (0.5 mmol) in anhydrous i-PrOH (9 mL).

  • Catalytic Reduction: Cool the imine solution to -20 °C. To this solution, add the freshly prepared ruthenium catalyst solution via cannula.

  • Initiation: Add a 0.1 M solution of t-BuOK in i-PrOH (0.25 mmol) dropwise to the reaction mixture at -20 °C.

  • Reaction Progression: Stir the reaction mixture at -20 °C for 1 hour, and then allow it to slowly warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation: Expected Performance

The performance of the N-isopropyl-β-alanine amide ligand can be compared to established ligands. The following table provides a template for summarizing the results.

EntryLigandTemperature (°C)Time (h)Yield (%)ee (%)
1Ligand A-20 to rt18>9582
2N-isopropyl-β-alanine amide -20 to rt18OptimizeDetermine

Data for Ligand A is based on a representative β-amino alcohol ligand from the literature for comparison.[1]

Representative Catalytic Application II: Palladium-Catalyzed Asymmetric C-H Activation

The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis. N-acyl amino acids have emerged as a powerful class of ligands for palladium-catalyzed enantioselective C-H activation reactions. The amide functionality of N-isopropyl-β-alanine amide ligands can act as a directing group, positioning the metal catalyst for selective C-H bond cleavage, while the chiral backbone controls the stereochemical outcome of the subsequent bond formation.

Logical Relationship in Pd-Catalyzed C-H Activation

CH_Activation cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle Pd_source Pd(OAc)2 Catalyst Active Pd(II) Catalyst Pd_source->Catalyst Ligand Chiral N-isopropyl-β-alanine amide ligand Ligand->Catalyst CMD Concerted Metalation- Deprotonation (CMD) Catalyst->CMD Substrate Substrate with C-H bond Substrate->CMD Intermediate Palladacycle Intermediate CMD->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Coupling_Partner Coupling Partner Coupling_Partner->Reductive_Elimination Product Functionalized Product Reductive_Elimination->Product Product->Catalyst Catalyst Regeneration

Caption: Key steps in a Pd-catalyzed C-H activation cycle.

Protocol 4.1: Palladium-Catalyzed Enantioselective Arylation of a C(sp³)-H Bond

This protocol is a generalized procedure based on established methods for enantioselective C-H arylation using N-acyl amino acid ligands.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral N-isopropyl-β-alanine amide ligand

  • Substrate (e.g., an aliphatic amide with a directable C-H bond)

  • Aryl iodide

  • Silver carbonate (Ag₂CO₃) as an oxidant

  • Hexafluoroisopropanol (HFIP) as solvent

  • Acetonitrile (MeCN) as a co-solvent

  • Sodium trifluoroacetate (NaTFA) as an additive

  • Argon or Nitrogen gas

  • Sealed reaction tube

Procedure:

  • Reaction Setup: To a sealed reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%), the chiral N-isopropyl-β-alanine amide ligand (15 mol%), the substrate (0.1 mmol), the aryl iodide (0.2 mmol), Ag₂CO₃ (0.2 mmol), and NaTFA (0.1 mmol).

  • Solvent Addition: Add HFIP (1.0 mL) and MeCN (0.1 mL) to the tube.

  • Inert Atmosphere: Briefly flush the tube with argon or nitrogen gas and then seal it tightly.

  • Reaction: Stir the reaction mixture vigorously at 110-120 °C for 24-48 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) of the arylated product by chiral HPLC analysis.

Data Presentation: Evaluating Ligand Performance

The effectiveness of the N-isopropyl-β-alanine amide ligand in this C-H activation reaction can be assessed by comparing the yield and enantioselectivity to known high-performing ligands.

EntryLigandAryl IodideYield (%)ee (%)
1Ligand B4-iodotoluene8595
2N-isopropyl-β-alanine amide 4-iodotolueneOptimizeDetermine

Data for Ligand B is hypothetical, representing a state-of-the-art N-acyl amino acid ligand for comparison.

Trustworthiness and Self-Validation

The protocols provided in this guide are designed to be self-validating. Key to ensuring the reliability of the results are the following considerations:

  • Purity of Starting Materials: The purity of the ligand, metal precursor, and substrates is paramount. Impurities can inhibit the catalyst or lead to side reactions.

  • Inert Atmosphere: Many organometallic catalysts are sensitive to air and moisture. The use of proper inert atmosphere techniques (e.g., Schlenk line or glovebox) is crucial for reproducibility.

  • Control Experiments: Running control experiments, such as a reaction without the chiral ligand (to observe background reactivity) or without the metal catalyst, can help to confirm that the observed catalysis and enantioselectivity are due to the intended catalytic system.

  • Reproducibility: Repeating key experiments will ensure that the observed results are consistent and not due to random error.

Conclusion

N-isopropyl-β-alanine amide ligands represent a promising yet underexplored class of chiral ligands for asymmetric catalysis. Their synthesis is straightforward, and their structural features suggest potential for high performance in a variety of transformations. The detailed protocols provided herein for asymmetric transfer hydrogenation and C-H activation, based on well-established precedents with structurally related ligands, offer a solid foundation for researchers to begin exploring the catalytic utility of this ligand family. Through careful experimentation and optimization, it is anticipated that N-isopropyl-β-alanine amide ligands can become valuable tools in the synthesis of enantiomerically pure molecules for a wide range of applications.

References

  • Molecules 2012, 17(1), 893-908; [Link]

Sources

Method

Application Notes and Protocols for the N-Alkylation of 3-amino-N-(propan-2-yl)propanamide

Abstract The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, granting access to a diverse array of secondary and tertiary amines that are pivotal in medicinal chemistry, materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, granting access to a diverse array of secondary and tertiary amines that are pivotal in medicinal chemistry, materials science, and agrochemicals.[1] This guide provides a comprehensive overview and detailed protocols for the N-alkylation of 3-amino-N-(propan-2-yl)propanamide, a versatile building block. We will delve into two primary methodologies: reductive amination and direct alkylation with alkyl halides. The rationale behind experimental choices, step-by-step procedures, and strategies for ensuring high yield and purity are discussed. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical reaction in their synthetic endeavors.

Introduction: The Significance of N-Alkylated Amines

N-alkylated amines are ubiquitous structural motifs found in a vast number of biologically active compounds, including pharmaceuticals and agrochemicals.[1] The ability to introduce various alkyl groups onto a primary amine allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. This, in turn, can profoundly impact its pharmacological profile, including target affinity, bioavailability, and duration of action. 3-amino-N-(propan-2-yl)propanamide serves as a valuable scaffold, and its N-alkylation opens the door to a wide range of novel derivatives with potential therapeutic applications.

Core Principles of N-Alkylation: A Mechanistic Perspective

The successful N-alkylation of a primary amine like 3-amino-N-(propan-2-yl)propanamide hinges on a thorough understanding of the underlying reaction mechanisms. The two most common approaches, reductive amination and direct alkylation, proceed through distinct pathways, each with its own set of advantages and considerations.

Reductive Amination: A Controlled and Versatile Approach

Reductive amination is a highly favored one-pot procedure for the synthesis of secondary amines due to its efficiency and broad substrate scope.[1] The reaction involves two key steps:

  • Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This is a reversible condensation reaction that is often favored under mildly acidic conditions.[2]

  • In Situ Reduction: The imine is then reduced to the corresponding secondary amine using a mild reducing agent.[1]

The key to the success of this method lies in the choice of the reducing agent. It must be selective enough to reduce the imine intermediate much faster than the starting carbonyl compound.[3][4] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their mild nature and excellent selectivity.[1][3][5]

Direct Alkylation: A Classical but Challenging Method

Direct alkylation involves the reaction of the primary amine with an alkyl halide.[6] This is a nucleophilic substitution reaction where the amine acts as the nucleophile. While seemingly straightforward, this method is often plagued by a significant challenge: over-alkylation .[6][7] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine and even a quaternary ammonium salt.[6]

Controlling the stoichiometry of the reactants and the reaction conditions is crucial to favor the desired mono-alkylation product.[8] Using a slight excess of the amine and carefully controlling the addition of the alkyl halide can help minimize over-alkylation.[1]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.

Protocol 1: Reductive Amination using an Aldehyde

This protocol details the N-alkylation of 3-amino-N-(propan-2-yl)propanamide with a representative aldehyde using sodium triacetoxyborohydride.

Materials:

  • 3-amino-N-(propan-2-yl)propanamide

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[3][4]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-amino-N-(propan-2-yl)propanamide (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents) in a suitable solvent like DCM or DCE.[1]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1] For less reactive carbonyls, the addition of a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) can be beneficial.[1]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.[1][9] The reaction is typically exothermic, and slow addition helps to control the temperature.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).[1][9]

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.[1] Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate.[1][9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][9] Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated secondary amine.[1]

Workflow for Reductive Amination:

Reductive_Amination_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Amine and Aldehyde in Solvent imine Imine Formation (Stir at RT, 1-2h) prep->imine Proceed to Reaction reduction In Situ Reduction (Add Reducing Agent) imine->reduction After Imine Formation quench Quench with NaHCO₃ reduction->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for the N-alkylation via reductive amination.

Protocol 2: Direct Alkylation with an Alkyl Halide

This protocol describes a method for the selective mono-alkylation of 3-amino-N-(propan-2-yl)propanamide using an alkyl halide.

Materials:

  • 3-amino-N-(propan-2-yl)propanamide

  • Alkyl halide (e.g., benzyl bromide)

  • Non-nucleophilic base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-amino-N-(propan-2-yl)propanamide (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF. Add a non-nucleophilic base like triethylamine or DIPEA (2.0-3.0 equivalents).[10]

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 equivalents) dropwise to the mixture at room temperature or 0 °C to control the initial reaction rate.[1]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).[1] Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.

  • Work-up: Upon completion, filter off any inorganic salts.[1] Partition the residue between ethyl acetate and water.[9]

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1] Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[1]

Logical Flow for Direct Alkylation:

Direct_Alkylation_Logic start Start dissolve_amine Dissolve Amine & Base in Solvent start->dissolve_amine add_halide Add Alkyl Halide Dropwise dissolve_amine->add_halide monitor Monitor Reaction (TLC/LC-MS) add_halide->monitor check_completion Reaction Complete? monitor->check_completion check_completion->monitor No workup Work-up (Filter, Extract) check_completion->workup Yes purify Purify (Column Chromatography) workup->purify end End purify->end

Caption: Decision-making process for direct N-alkylation.

Data Presentation: Comparative Overview of N-Alkylation Methods

FeatureReductive AminationDirect Alkylation
Alkylating Agent Aldehydes, KetonesAlkyl Halides
Key Reagents Mild reducing agent (e.g., NaBH(OAc)₃)Non-nucleophilic base (e.g., Et₃N)
Reaction Conditions Mild, often one-pot at room temperature[1]Varies from RT to elevated temperatures[1]
Key Advantage High selectivity for mono-alkylation, broad substrate scope[9]Simple procedure, readily available reagents[9]
Primary Challenge Potential for side reactions with sensitive functional groupsOver-alkylation leading to mixtures of products[6][7]

Troubleshooting and Protocol Validation

Common Issues and Solutions:

  • Low Yield in Reductive Amination:

    • Incomplete imine formation: For less reactive carbonyls, consider adding a dehydrating agent or slightly increasing the reaction time for imine formation.[1]

    • Inactive reducing agent: Ensure the reducing agent is fresh and has been stored properly.

  • Over-alkylation in Direct Alkylation:

    • Stoichiometry: Carefully control the stoichiometry, using a slight excess of the amine and adding the alkyl halide slowly.[1]

    • Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

  • Reaction Stalls:

    • Insufficient mixing: Ensure adequate stirring throughout the reaction.

    • Reagent purity: Use high-purity starting materials and solvents.

Protocol Validation:

The identity and purity of the N-alkylated product should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and assess purity.[11]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor reaction progress and assess the purity of the final product.[1][9]

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

The N-alkylation of 3-amino-N-(propan-2-yl)propanamide is a valuable synthetic transformation for accessing a wide range of derivatives with potential applications in drug discovery and materials science. Both reductive amination and direct alkylation offer viable routes to the desired products. The choice of method will depend on the specific alkyl group to be introduced, the desired scale of the reaction, and the available starting materials. By carefully considering the mechanistic principles and following the detailed protocols provided, researchers can successfully synthesize and purify N-alkylated 3-amino-N-(propan-2-yl)propanamide derivatives for their specific research needs.

References

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases | ACS Catalysis - ACS Publications - ACS.org. (2018, October 26).
  • Preparation of Amines: Alkylation of Ammonia and Amines - JoVE. (2025, May 22).
  • Reductive Amination - Chemistry Steps. (2024, March 28).
  • Reductive amination - Wikipedia.
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016, December 29).
  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC.
  • N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. (2025, August 5).
  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - Catalysis Science & Technology (RSC Publishing).
  • Experimental procedure for N-alkylation of primary amines - Benchchem.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
  • Application Notes and Protocols for N-Alkylation of Thietan-3-amine - Benchchem.
  • Synthesis of Amines by Alkylation - Chemistry LibreTexts. (2015, July 19).
  • Sodium triacetoxyborohydride - Organic Chemistry Portal.
  • Amine alkylation - Wikipedia.
  • Synthesis of primary amines by one-pot reductive amination of aldehydes - Der Pharma Chemica.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications.
  • Application Note – Reductive Amination - Sigma-Aldrich.
  • Technical Support Center: Greener Approaches to N-Alkylation Reactions - Benchchem.
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17).
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.
  • Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed. (2007, June 22).
  • Aqueous-Mediated N-Alkylation of Amines - ResearchGate. (2007, January 17).
  • Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. (2013, September 5).
  • US3864402A - Purification of secondary alkyl amines - Google Patents.
  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010, November 19).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021, November 19).
  • On-line chiral analysis using the kinetic method - Analyst (RSC Publishing).
  • Application Notes and Protocols for N-Alkylation of 3-Aminoazepan-2-one - Benchchem.
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. (2025, July 18).
  • Direct N-alkylation of unprotected amino acids with alcohols - PMC. (2017, December 8).
  • Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides - PMC. (2025, May 7).
  • 3-amino-N-(butan-2-yl)propanamide hydrochloride.
  • 3-amino-n-(propan-2-yl)propanamide (C6H14N2O) - PubChemLite.
  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols - RSC Publishing.
  • N-Dealkylation of Amines - PMC.

Sources

Application

Application Note: High-Throughput Derivatization of 3-amino-N-(propan-2-yl)propanamide for SAR Exploration

Abstract & Strategic Rationale This guide details the derivatization protocols for 3-amino-N-(propan-2-yl)propanamide (CAS: 271591-60-7), a privileged -alanine scaffold. In modern drug discovery, this motif serves as a c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This guide details the derivatization protocols for 3-amino-N-(propan-2-yl)propanamide (CAS: 271591-60-7), a privileged


-alanine scaffold. In modern drug discovery, this motif serves as a critical "spacer" unit, offering a flexible ethylene linker (

-) combined with a secondary amide hydrogen bond donor/acceptor system. The isopropyl terminus modulates lipophilicity (

) and metabolic stability compared to unbranched alkyl chains.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): As a soluble, polar vector for growing fragments.

  • Peptidomimetics: Mimicking the

    
     backbone spacing of peptides without the proteolytic susceptibility of 
    
    
    
    -amino acids.
  • Linker Chemistry: Connecting warheads (e.g., E3 ligase ligands in PROTACs) to target binders.

This document provides validated, parallel synthesis-ready protocols for transforming the primary amine moiety into amides, sulfonamides, ureas, and secondary amines.

Chemical Properties & Handling

Before initiating synthesis, understand the physicochemical profile of the starting material.

PropertyValue / DescriptionImplication for Protocol
Structure

Primary amine is the sole nucleophile.
Molecular Weight 130.19 g/mol Low MW allows for "heavy" decoration.
Basicity (

)
~9.8 (Primary Amine)Requires buffering/scavenging base (e.g., DIPEA).
Solubility High in

, MeOH, DMSO; Moderate in DCM.
Critical: Use DMF/DCM mixtures for lipophilic electrophiles.
Form Often supplied as HCl salt.Must neutralize in situ with excess base.

Reaction Decision Tree (Logic Flow)

The following Graphviz diagram illustrates the strategic decision-making process for derivatizing this scaffold based on the desired pharmacological outcome.

ReactionLogic Start Scaffold: 3-amino-N-(propan-2-yl)propanamide Decision Target Interaction Required? Start->Decision Amide Amide Coupling (H-Bond Acceptor/Donor) Decision->Amide Neutral Linker Sulfon Sulfonylation (Bioisostere/Polar) Decision->Sulfon Metabolic Stability RedAm Reductive Amination (Cationic Center) Decision->RedAm Solubility/ Basicity Urea Urea Formation (Dual H-Bond Donor) Decision->Urea Rigid Spacer

Figure 1: Strategic selection of derivatization pathways based on medicinal chemistry objectives.

Experimental Protocols

Module A: Amide Coupling (Acylation)

Objective: Synthesis of focused amide libraries. Mechanism: Activation of carboxylic acid partner followed by nucleophilic attack of the primary amine. Standard: HATU is preferred over EDC/HOBt for parallel synthesis due to faster kinetics and higher conversion rates for hindered acids.

Reagents:

  • Scaffold: 3-amino-N-(propan-2-yl)propanamide (HCl salt).

  • Acids: Diverse set of carboxylic acids (

    
    ).
    
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF.

Protocol:

  • Preparation: Prepare a 0.2 M stock solution of the Scaffold in DMF. Note: If using HCl salt, add 3.0 equivalents of DIPEA to this stock to ensure free base formation.

  • Activation: In a reaction vial, add Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv). Dissolve in minimal DMF.

  • Initiation: Add the Scaffold/Base stock solution (1.0 equiv of scaffold) to the activated acid mixture.

  • Incubation: Shake/stir at Room Temperature (RT) for 4–16 hours.

  • QC Check: Aliquot 5

    
    L, dilute in MeCN, and check via LC-MS. Look for 
    
    
    
    .
  • Workup (High Throughput):

    • Evaporate DMF (Genevac or N2 stream).

    • Redissolve in DMSO/MeOH (1:1).

    • Purify via Prep-HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Module B: Sulfonylation

Objective: Introduction of sulfonamide bioisosteres. Scientific Insight: Sulfonamides provide a distinct geometry (tetrahedral sulfur) compared to planar amides and often improve metabolic stability.

Protocol:

  • Dissolve Scaffold (1.0 equiv) in DCM (or DMF if solubility is poor).

  • Add DIPEA (3.0 equiv). Crucial: Excess base is needed to neutralize HCl generated.

  • Cool to 0°C (optional for libraries, but recommended for reactive sulfonyl chlorides).

  • Add Sulfonyl Chloride (

    
    ) (1.1 equiv) slowly.
    
  • Warm to RT and stir for 12 hours.

  • Scavenging (Optional): Add polymer-supported trisamine resin to remove excess sulfonyl chloride. Filter before evaporation.

Module C: Reductive Amination

Objective: Synthesis of secondary amines to modulate basicity and solubility. Reagent Choice: Sodium Triacetoxyborohydride (


) is selected for its mildness, preventing reduction of the existing amide bond in the scaffold.

Protocol:

  • Dissolve Scaffold (1.0 equiv) and Aldehyde (

    
    ) (1.1 equiv) in DCE (1,2-Dichloroethane) or THF.
    
  • Add Acetic Acid (catalytic, 1-2 drops) to catalyze imine formation.

  • Stir for 1 hour at RT to allow imine equilibrium.

  • Add

    
     (1.5 equiv).
    
  • Stir for 16 hours.

  • Quench: Add saturated aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Extract with DCM.
    

Quality Control & Validation

Trustworthiness in library synthesis relies on robust characterization.

MethodAcceptance CriteriaCommon Failure Mode
LC-MS (ESI+) Main peak >85% purity; Mass = Calc ± 0.4 DaN-Over-acylation: Two acyl groups on the amine (rare with HATU, common with acid chlorides).
1H NMR (DMSO-d6) Diagnostic shift of

protons (approx 2.8 ppm

3.2-3.5 ppm upon acylation).
Residual DIPEA: Multiplets at 1.0 and 3.0 ppm.

Workflow Visualization

The following diagram depicts the parallel synthesis workflow suitable for 96-well plate format.

Workflow Stock Stock Prep (Scaffold + DIPEA in DMF) Dispense Liquid Handling (Add Stock to Plate) Stock->Dispense Plate 96-Well Plate (Pre-weighed Electrophiles) Plate->Dispense React Reaction (RT, 16h, Orbital Shaking) Dispense->React QC QC: LC-MS (Check Conversion) React->QC QC->React Incomplete (Add Heat/Reagent) Purify Prep-HPLC (Collection based on Mass) QC->Purify Pass

Figure 2: High-throughput parallel synthesis workflow.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • PubChem Compound Summary. Beta-alaninamide derivatives and properties. Link

Sources

Method

Application Note: Process Optimization and Scale-Up Strategies for 3-Amino-N-(propan-2-yl)propanamide Synthesis

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 3-Amino-N-(propan-2-yl)propanamide (CAS: 937690-59-0) / Hydrochloride Salt (CAS: 1170199-04-8) Executive Summary & Route...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 3-Amino-N-(propan-2-yl)propanamide (CAS: 937690-59-0) / Hydrochloride Salt (CAS: 1170199-04-8)

Executive Summary & Route Scouting Rationale

The synthesis of 3-amino-N-(propan-2-yl)propanamide (often referred to as 3-amino-N-isopropylpropanamide) presents a classic process chemistry challenge: transitioning from a reliable, high-purity laboratory-scale synthesis to an atom-economical, cost-effective industrial process. This application note evaluates two distinct synthetic pathways, detailing the causality behind reagent selection and providing self-validating protocols for both.

Route A: Peptide Coupling (Laboratory Scale)

In discovery chemistry, the target is typically accessed via the amidation of Boc-protected β-alanine with isopropylamine, followed by acidic deprotection 1. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) ensures high yields by forming a highly reactive, non-racemizing active ester. However, this route suffers from a high Environmental Factor (E-factor) due to the stoichiometric generation of urea byproducts and the necessity of protecting/deprotecting groups.

Route B: Aza-Michael Addition (Process Scale)

For multi-kilogram scale-up, the Aza-Michael Addition of ammonia to N-isopropylacrylamide (NIPAM) is the superior route. NIPAM acts as an electron-deficient alkene (Michael acceptor), while ammonia serves as the nucleophile 2. The reaction follows second-order kinetics 3. To prevent polyalkylation (the formation of secondary or tertiary amines by multiple NIPAM molecules reacting with a single ammonia molecule), a massive statistical excess of ammonia is utilized. This route is highly atom-economical, bypasses the need for coupling reagents, and utilizes inexpensive, commercially available starting materials 4.

Process Metrics & Quantitative Comparison

The following table summarizes the key process metrics dictating the transition from Route A to Route B during scale-up.

MetricRoute A: EDC/HOBt CouplingRoute B: Aza-Michael Addition
Starting Materials Boc-β-alanine, IsopropylamineN-Isopropylacrylamide (NIPAM), NH₃
Reagent Cost (per kg) High (Requires EDC, HOBt, Boc)Low (Bulk commodity chemicals)
Atom Economy ~45% (Significant mass lost in deprotection)100% (Addition reaction)
E-Factor > 25 (High waste from coupling agents/solvents)< 5 (Excess NH₃ is recovered/vented)
Byproduct Profile Isoureas, deprotection saltsTrace secondary/tertiary amines
Scalability Poor (Exothermic, difficult workups)Excellent (One-pot, solvent-free/aqueous)

Synthetic Pathway Visualization

SynthesisRoutes NIPAM N-Isopropylacrylamide (NIPAM) AzaMichael Aza-Michael Addition (Scale-Up Route) NIPAM->AzaMichael Ammonia Aqueous Ammonia (Excess) Ammonia->AzaMichael Target 3-Amino-N-(propan-2-yl)propanamide (Target Molecule) AzaMichael->Target High Atom Economy Low Cost BocBA Boc-β-alanine Coupling EDC/HOBt Coupling (Lab Scale Route) BocBA->Coupling IsoAmine Isopropylamine IsoAmine->Coupling BocInt Boc-Protected Intermediate Coupling->BocInt Deprotect Acidic Deprotection (HCl/Dioxane) BocInt->Deprotect Deprotect->Target High Purity High Cost

Figure 1: Comparative synthetic workflows for 3-amino-N-(propan-2-yl)propanamide. The Aza-Michael route provides a direct, atom-economical path compared to the multi-step peptide coupling approach.

Experimental Protocols

Protocol A: Aza-Michael Addition (Recommended for >100g Scale)

Mechanism: Conjugate addition of ammonia to an α,β-unsaturated amide.

Reagents & Equipment:

  • N-Isopropylacrylamide (NIPAM): 1.0 equivalent

  • Aqueous Ammonia (28% w/w): 20.0 equivalents (Critical: Large excess is required to suppress polyalkylation)

  • Methanol (Co-solvent)

  • Equipment: Hastelloy or glass-lined pressure reactor (autoclave).

Step-by-Step Procedure:

  • Preparation: Charge the pressure reactor with NIPAM (113.16 g, 1.0 mol) dissolved in 200 mL of Methanol. The methanol acts as a homogenizing co-solvent to ensure miscibility between the organic NIPAM and the aqueous ammonia.

  • Ammonia Addition: Chill the reactor to 5 °C. Carefully charge 28% aqueous ammonia (1.35 L, ~20.0 mol).

  • Reaction: Seal the reactor. Heat the mixture to 45 °C under gentle mechanical stirring. The pressure will rise due to ammonia volatility. Maintain for 24 hours.

  • In-Process Control (IPC): Sample the reaction mixture. Analyze via

    
    H NMR. The reaction is self-validating when the vinyl protons of NIPAM (multiplets at 5.5–6.2 ppm) completely disappear.
    
  • Workup: Cool the reactor to room temperature and safely vent the excess ammonia through an acidic scrubber.

  • Concentration: Transfer the mixture to a rotary evaporator. Remove water and methanol under reduced pressure (bath temp 50 °C) to yield the crude freebase as a viscous oil.

  • Salt Formation (Optional but recommended for stability): Dissolve the crude oil in isopropanol (IPA). Slowly add 1.05 equivalents of HCl in IPA. Stir at 0 °C for 2 hours. Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to afford 3-amino-N-(propan-2-yl)propanamide hydrochloride.

Protocol B: EDC/HOBt Coupling (Recommended for <10g Discovery Scale)

Mechanism: Carbodiimide-mediated activation of a carboxylic acid, stabilized by HOBt to prevent N-acylurea formation, followed by nucleophilic acyl substitution.

Reagents & Equipment:

  • Boc-β-alanine: 1.0 equivalent

  • Isopropylamine: 1.2 equivalents

  • EDC·HCl: 1.2 equivalents

  • HOBt: 1.2 equivalents

  • N,N-Diisopropylethylamine (DIPEA): 2.5 equivalents

  • Dichloromethane (DCM)

  • 4M HCl in Dioxane

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve Boc-β-alanine (1.89 g, 10.0 mmol) in 30 mL of anhydrous DCM. Add HOBt (1.62 g, 12.0 mmol) and EDC·HCl (2.30 g, 12.0 mmol). Stir for 15 minutes at room temperature to form the active ester.

  • Amidation: Add isopropylamine (1.02 mL, 12.0 mmol) followed by DIPEA (4.35 mL, 25.0 mmol). Stir the reaction mixture at room temperature for 12 hours.

  • IPC: Check reaction progress by TLC (Ninhydrin stain). The disappearance of the Boc-β-alanine spot validates completion.

  • Organic Workup: Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove unreacted amine, saturated NaHCO

    
     (2 x 20 mL) to remove acidic byproducts, and brine (20 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate to yield the Boc-protected intermediate.
  • Deprotection: Dissolve the crude intermediate in 10 mL of DCM. Add 10 mL of 4M HCl in Dioxane. Stir at room temperature for 2 hours.

  • Validation & Isolation: Monitor by

    
    H NMR. The disappearance of the intense Boc singlet (~1.4 ppm) validates complete deprotection. Concentrate the mixture under vacuum. Triturate the resulting solid with diethyl ether, filter, and dry to yield the target hydrochloride salt.
    

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be confirmed:

  • Mass Spectrometry (ESI-MS): Expected

    
     for the freebase 
    
    
    
    is
    
    
    .
  • 
    H NMR (400 MHz, D
    
    
    
    O):
    • 
       3.85 (hept, 
      
      
      
      Hz, 1H, isopropyl CH)
    • 
       3.15 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       2.55 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       1.08 (d, 
      
      
      
      Hz, 6H, isopropyl
      
      
      )
  • Purity Check: HPLC analysis (C18 column, gradient Water/MeCN with 0.1% TFA) should be utilized to ensure the absence of the bis-alkylated byproduct (in Route A) or residual HOBt (in Route B).

References

  • Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines using Transient Imine Directing Group. Core.ac.uk.
  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern Commons.
  • Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance. PubMed / NIH.
  • Preparation of Amino-Functionalized Poly(N-isopropylacrylamide)-Based Microgel Particles. MDPI.

Sources

Application

Technical Evaluation: 3-amino-N-(propan-2-yl)propanamide as a Transglutaminase Substrate

Application Note & Protocol Guide | Doc ID: AN-TG-3AIP-01 Executive Summary This guide details the application of 3-amino-N-(propan-2-yl)propanamide (also known as -isopropyl- -alaninamide) as a primary amine substrate f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: AN-TG-3AIP-01

Executive Summary

This guide details the application of 3-amino-N-(propan-2-yl)propanamide (also known as


-isopropyl-

-alaninamide) as a primary amine substrate for Transglutaminase (TGase) enzymes. Unlike large fluorescent probes (e.g., monodansylcadaverine) or biotinylated linkers, this small molecule serves as a "silent" acyl-acceptor.

Its primary utility lies in Glutamine Capping : the site-specific blocking of reactive Glutamine (Gln) residues on therapeutic proteins to prevent unwanted aggregation or immunogenicity without introducing bulky or immunogenic epitopes. This note covers the mechanistic basis, kinetic evaluation, and specific protocols for using this substrate with both Tissue Transglutaminase (TG2) and Microbial Transglutaminase (mTG).

Mechanistic Principles

Chemical Identity & Role
  • Substrate Class: Acyl-Acceptor (Amine Donor).

  • Reactive Moiety: Primary amine (terminal

    
    ).
    
  • Structural Advantage: The isopropyl group provides moderate steric bulk, sufficient to prevent subsequent enzyme recognition, effectively "sealing" the Glutamine site.

  • Reaction: TGase catalyzes the acyl-transfer reaction between the

    
    -carboxamide of a peptide-bound Glutamine (Acyl-donor) and the primary amine of 3-amino-N-(propan-2-yl)propanamide.
    
Enzymatic Pathway (Ping-Pong Bi-Bi Mechanism)

The reaction proceeds via a modified ping-pong mechanism. The active site Cysteine of TGase first attacks the Glutamine substrate, forming a thioester intermediate and releasing ammonia. The 3-amino-N-(propan-2-yl)propanamide then attacks this intermediate, regenerating the enzyme and forming the stable isopeptide adduct.

TGase_Pathway Enzyme TGase Enzyme (Active Cys-SH) Complex1 Enzyme-Substrate Complex Enzyme->Complex1 + Protein-Gln Gln_Substrate Protein-Gln (Acyl Donor) Gln_Substrate->Complex1 Thioester Acyl-Enzyme Intermediate (Thioester) Complex1->Thioester - NH3 Ammonia NH3 (Released) Complex1->Ammonia Product Modified Protein (Gln-Isopropylamide Adduct) Thioester->Product + Amine Donor Amine_Substrate 3-amino-N-(propan-2-yl) propanamide (Amine Donor) Amine_Substrate->Thioester Product->Enzyme Enzyme Regenerated

Figure 1: Catalytic cycle of Transglutaminase utilizing 3-amino-N-(propan-2-yl)propanamide as the nucleophilic amine donor.

Experimental Protocols

Protocol A: Site-Specific Glutamine Capping (Blocking)

Objective: To covalently attach 3-amino-N-(propan-2-yl)propanamide to reactive Gln residues on a target protein to prevent aggregation.

Materials Required
ReagentConcentration / SpecNotes
Target Protein 1–5 mg/mLMust contain surface-accessible Glutamines.
Substrate 3-amino-N-(propan-2-yl)propanamideStock: 500 mM in water (pH adjusted to 7.5).
Enzyme Microbial TGase (mTG)Activity > 100 U/g. (Or Guinea Pig TG2 + 5mM CaCl2).
Buffer PBS or Tris-HCl (pH 7.4–8.0)Avoid amine-containing buffers (e.g., Tris) if high precision is needed; HEPES/MOPS preferred.
Quench 0.1 M HCl or EDTAEDTA (10 mM) stops TG2; HCl stops mTG.
Step-by-Step Methodology
  • Buffer Exchange: Ensure the target protein is in an amine-free buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). Note: Tris can act as a competitive substrate at high concentrations; if using Tris, keep < 50 mM.

  • Substrate Preparation: Dissolve 3-amino-N-(propan-2-yl)propanamide to a 500 mM stock. Adjust pH to 7.5 using dilute NaOH/HCl.

  • Reaction Assembly:

    • Protein: Final conc. 2 mg/mL (

      
       for a 50kDa protein).
      
    • Amine Substrate: Add to final conc. of 20 mM (500-fold molar excess). High excess drives the equilibrium.

    • Enzyme: Add mTG to an Enzyme:Substrate ratio of 1:100 (w/w).

  • Incubation: Incubate at 37°C for 4–16 hours.

    • Optimization: Perform a time-course (1h, 4h, 16h) to determine completion.

  • Termination:

    • For TG2: Add EDTA to final 10 mM.

    • For mTG: Lower pH to 4.0 or heat inactivation (70°C for 10 min) if protein stability permits.

  • Purification: Remove excess small molecule substrate via Size Exclusion Chromatography (SEC) or dialysis (10kDa MWCO).

Protocol B: LC-MS Validation of Incorporation

Objective: Verify the covalent addition of the substrate (+128.17 Da mass shift per Glutamine minus


 loss).

Calculated Mass Shift:

  • Substrate MW: ~144.2 Da

  • Ammonia Lost (

    
    ): -17.03 Da
    
  • Net Mass Addition: +127.17 Da per modified Glutamine.

Workflow
  • Digestion: Subject the modified protein (from Protocol A) to Trypsin digestion (standard proteomics protocol).

  • LC-MS/MS: Analyze peptides on a C18 column coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Data Analysis:

    • Set variable modification: +127.1715 Da on Glutamine (Q) .

    • Search against the target protein sequence.[1]

    • Validation Criteria: The MS/MS fragmentation spectra (b- and y-ions) must confirm the modification is on the Glutamine side chain, not the N-terminus.

Protocol C: Competitive Fluorescence Assay (Kinetic Evaluation)

Objective: Determine the affinity (


) of 3-amino-N-(propan-2-yl)propanamide by competing it against a fluorescent standard (Monodansylcadaverine - MDC).
Experimental Setup
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM

    
    , 10 mM DTT.
    
  • Acyl Donor:

    
    -dimethylcasein (DMC) coated on a 96-well plate or in solution (2 mg/mL).
    
  • Reporter: Monodansylcadaverine (MDC) at

    
     (fixed).
    
  • Competitor: 3-amino-N-(propan-2-yl)propanamide (Serial dilution: 0, 0.1, 0.5, 1, 5, 10, 50 mM).

  • Reaction:

    • Mix Buffer, DMC, MDC, and Competitor.

    • Initiate with TG2 (0.01 U/mL).

    • Incubate 30 min at 37°C.

  • Readout:

    • Measure Fluorescence (Ex 360 nm / Em 535 nm).

    • Logic: As the concentration of the non-fluorescent competitor increases, the incorporation of fluorescent MDC decreases.

  • Analysis: Plot Fluorescence vs. [Competitor]. Fit to an IC50 equation to derive relative affinity.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Incorporation Rate Competitive hydrolysisThe "Ping-Pong" mechanism allows water to attack the thioester (deamidation). Increase amine concentration (>50 mM) to outcompete water.
Precipitation Isoelectric Point shiftModifying surface charges (removing Gln polarity) may alter pI. Adjust Buffer pH away from the new pI.
No Reaction (TG2) Oxidation of EnzymeTG2 requires reducing agents. Ensure 1-5 mM DTT or TCEP is present in the buffer.
High Background (LC-MS) Incomplete DigestionThe modification may sterically hinder Trypsin. Use Chymotrypsin or extend digestion time.

References

  • Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry, 241(23), 5518-5525. Link

  • Lorand, L., & Conrad, S. M. (1984). Transglutaminases. Molecular and Cellular Biochemistry, 58(1-2), 9-35. Link

  • Gundersen, M. T., et al. (2014). Microbial Transglutaminase-Mediated Synthesis of Peptide–Drug Conjugates. Bioconjugate Chemistry, 25(7), 1328-1336. Link

  • Keillor, J. W., et al. (2014). Transglutaminase inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 24(11), 1227-1244. Link

  • PubChem Compound Summary. (2025). 3-amino-N-(propan-2-yl)propanamide (CAS 937690-59-0).[2] National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-amino-N-(propan-2-yl)propanamide

This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 3-amino-N-(propan-2-yl)propanamide. Our objective is to provide actiona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 3-amino-N-(propan-2-yl)propanamide. Our objective is to provide actionable, field-tested insights to overcome common experimental hurdles, thereby optimizing reaction yield and ensuring final product purity. The methodologies and troubleshooting frameworks presented herein are grounded in established principles of organic synthesis and amide bond formation.

Synthetic Overview: The Amide Coupling Approach

The most direct and widely utilized method for synthesizing 3-amino-N-(propan-2-yl)propanamide is the amide coupling reaction between a β-alanine derivative and isopropylamine. This process typically involves the activation of the carboxylic acid group of β-alanine to facilitate nucleophilic attack by the amine.

G cluster_reactants Reactants cluster_reagents Reagents beta_alanine β-Alanine (3-aminopropanoic acid) coupling_agent Coupling Agent (e.g., HATU, EDC) beta_alanine->coupling_agent Activation isopropylamine Isopropylamine product 3-amino-N-(propan-2-yl)propanamide isopropylamine->product coupling_agent->product base Non-nucleophilic Base (e.g., DIPEA) base->product solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->product byproduct Byproducts (e.g., Urea, Water) product->byproduct Troubleshooting problem problem cause cause solution solution p1 Problem Low or No Yield c1 Cause Inadequate Acid Activation p1->c1 c2 Cause Presence of Water p1->c2 c3 Cause Sub-optimal Base/pH p1->c3 s1 Solution • Use fresh, high-purity coupling reagent (e.g., HATU, COMU). • Switch to a more potent activator. • Ensure proper stoichiometry (1.05-1.2 eq). c1->s1 s2 Solution • Use anhydrous solvents (distill if necessary). • Dry starting materials. • Run reaction under an inert atmosphere (N₂ or Ar). c2->s2 s3 Solution • Use a non-nucleophilic base (DIPEA). • Ensure 2-3 equivalents of base are used, especially if starting with amine salts. c3->s3 p2 Problem Multiple Impurity Spots c4 Cause Self-Coupling of β-Alanine p2->c4 c5 Cause Guanidinylation Side Reaction p2->c5 s4 Solution • Add isopropylamine before the coupling reagent. • Consider N-protection of β-alanine (e.g., Boc), though this adds steps. c4->s4 s5 Solution • Pre-activate the carboxylic acid with the uronium reagent (HATU/HBTU) for 1-2 mins before adding the amine. • Avoid excess coupling reagent. c5->s5 p3 Problem Difficult Purification c6 Cause High Product Polarity p3->c6 c7 Cause Persistent Byproducts p3->c7 s6 Solution • Use a modified silica gel eluent: DCM/MeOH with 1-2% NH₄OH. • Consider ion-exchange or reversed-phase chromatography. c6->s6 s7 Solution • If using DCC, filter the DCU byproduct at 0°C. • If using EDC, perform an acidic aqueous wash (e.g., 1M HCl) to remove the water-soluble urea byproduct and excess base. c7->s7 Workflow start Start: Reagents & Glassware setup 1. Combine β-Alanine, DIPEA, and Isopropylamine in DMF start->setup activation 2. Add EDC/HOBt Solution setup->activation reaction 3. Stir at Room Temperature (12-18h) activation->reaction monitoring 4. Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Work-up (EtOAc, NaHCO₃, Brine) monitoring->workup Reaction Complete purification 6. Flash Column Chromatography workup->purification end End: Pure Product purification->end

Optimization

Technical Support Center: Purification of 3-amino-N-(propan-2-yl)propanamide

Welcome to the technical support guide for the purification of 3-amino-N-(propan-2-yl)propanamide (CAS No. 937690-59-0). This document is designed for researchers, chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-amino-N-(propan-2-yl)propanamide (CAS No. 937690-59-0). This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Initial Assessment and Common Impurities FAQ

This section addresses the critical first steps: understanding what you have and what you need to remove.

Q1: How can I get a quick and reliable assessment of my crude product's purity?

A1: A multi-pronged approach is recommended for a comprehensive initial assessment:

  • Thin-Layer Chromatography (TLC): This is your first and fastest check. Use a silica gel plate and a mobile phase such as 10% Methanol in Dichloromethane (DCM) with 0.5-1% triethylamine (TEA). The TEA is crucial as it deactivates acidic sites on the silica, preventing the characteristic "streaking" of basic amines and giving you a much clearer picture of the number of components.

  • Visualization: Since 3-amino-N-(propan-2-yl)propanamide lacks a strong UV chromophore, you will need a chemical stain. A ninhydrin solution is ideal as it reacts with the primary amine to produce a distinct purple spot, making it highly specific for your product and any other primary amine impurities.[1][2]

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude material is invaluable. It can help you identify the presence of starting materials (e.g., isopropylamine, acrylic acid derivatives), residual solvents, and by-products by comparing the integrations of characteristic peaks.

Q2: What are the most probable impurities I should expect from a standard synthesis (e.g., amidation of 3-aminopropanoic acid or Michael addition of isopropylamine to acrylamide)?

A2: The expected impurities are highly dependent on the synthetic route.

  • Unreacted Starting Materials: Residual isopropylamine or the 3-aminopropanoic acid derivative.

  • Solvent Residues: Solvents used in the reaction or initial workup.

  • By-products of Michael Addition: If using a route involving acrylamide, the primary amine of your product can react with a second molecule of acrylamide, leading to a dimeric, higher molecular weight impurity.

  • By-products of Amidation: If using a coupling reagent, impurities derived from the reagent itself (e.g., dicyclohexylurea (DCU) if using DCC) may be present.

Section 2: Troubleshooting Purification Workflows

This section provides detailed, step-by-step guides for common purification challenges, formatted as troubleshooting scenarios.

Workflow 1: The Crude Product is an Oil Contaminated with Non-Basic Impurities

Problem: My reaction workup yielded a viscous oil, and TLC/NMR shows significant non-amine impurities.

Solution: An acid-base liquid-liquid extraction is the most effective first-line approach. This technique exploits the basicity of the primary amine group.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash (Protonation): Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). The basic 3-amino-N-(propan-2-yl)propanamide will be protonated to form its ammonium salt, which is soluble in the aqueous layer. Most non-basic organic impurities will remain in the organic layer. Repeat the aqueous extraction 2-3 times.

  • Back-Extraction (Optional): Combine the acidic aqueous layers and wash once with fresh DCM or EtOAc to remove any trapped neutral impurities.

  • Basification (Deprotonation): Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 3M Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate (NaHCO₃) solution, with stirring until the pH is >10.[3] This deprotonates the ammonium salt, liberating the free amine.

  • Product Extraction: Extract the now basic aqueous layer multiple times with DCM. The free amine will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, oily free base.

Workflow 2: The Product is a Solid, but Purity is Insufficient (<95%)

Problem: I have a solid product, but it's contaminated with closely related impurities.

Solution: Recrystallization is the method of choice. If the free base is difficult to crystallize, converting it to a salt can often yield highly crystalline material.[4]

FAQ: Recrystallization

Q: What is a good solvent system to start with for recrystallizing the free base? A: Given the compound's structure (polar amine and amide groups, non-polar isopropyl group), a polar protic solvent or a solvent pair is a good starting point.

  • Single Solvent: Try isopropanol or ethanol.

  • Solvent Pair: A combination like Ethanol/Dichloromethane[5] or Ethanol/Diethyl Ether can be effective. Dissolve the solid in the minimum amount of the more polar solvent (hot), then slowly add the less polar solvent (the "anti-solvent") until turbidity persists. Cool slowly to induce crystallization.

Q: My free base "oils out" instead of crystallizing. What should I do? A: "Oiling out" is a common problem with amines. This is the ideal scenario to attempt purification via salt formation. The ionic nature of a salt enhances crystal lattice formation.

Protocol: Purification via Hydrochloride Salt Formation
  • Salt Formation: Dissolve the impure free base in a minimal amount of a suitable solvent like isopropanol or methanol.

  • Slowly add a solution of HCl in a solvent where the salt is insoluble, such as HCl in diethyl ether or isopropanol, dropwise until no more precipitate forms. A slight excess of acid can be used.

  • Isolation: Collect the resulting solid precipitate by filtration, washing with cold diethyl ether.

  • Recrystallization of the Salt: Recrystallize the crude hydrochloride salt from a solvent system like Methanol/Ether or Ethanol/Water.

  • Liberation of Free Base (if required): Once you have the pure salt, you can recover the free amine by repeating steps 4-6 of the Acid-Base Extraction protocol.

Workflow 3: Impurities are Structurally Similar and Co-elute

Problem: Recrystallization and extraction have failed to remove an impurity with very similar polarity to my product.

Solution: Silica gel column chromatography is the highest-resolution technique for this scenario.

Protocol: Flash Column Chromatography
  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase (Eluent): A gradient system is recommended. Start with 100% DCM and gradually increase the polarity by adding Methanol.

    • Crucial Tip: To prevent peak tailing, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent system.[6] This neutralizes acidic sites on the silica gel.

    • Example Gradient:

      • Eluent A: DCM + 1% TEA

      • Eluent B: 10% MeOH in DCM + 1% TEA

      • Run a gradient from 0% B to 100% B over 10-20 column volumes.

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel (dry loading) for the best resolution.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC using the ninhydrin stain to identify the fractions containing your pure product.[7]

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. High vacuum may be required to remove all traces of triethylamine.

Section 3: Visualization and Data Summary

Purification Method Selection

The following flowchart provides a decision-making framework for selecting the appropriate purification strategy.

PurificationWorkflow start Crude 3-amino-N-(propan-2-yl)propanamide assess Assess Physical State & Purity (TLC, NMR) start->assess physical_state Solid or Oil? assess->physical_state solid_path Solid physical_state->solid_path Solid oil_path Oil / Viscous Liquid physical_state->oil_path Oil recrystallize Attempt Recrystallization solid_path->recrystallize extraction Acid-Base Extraction oil_path->extraction purity_check1 Purity >98%? recrystallize->purity_check1 Check Purity purity_check2 Purity >95%? extraction->purity_check2 Check Purity salt_formation Purify via Salt Recrystallization purity_check1->salt_formation No / Oils Out final_product Pure Product purity_check1->final_product Yes chromatography Column Chromatography purity_check2->chromatography No purity_check2->final_product Yes salt_formation->purity_check1 Check Purity of Salt chromatography->final_product

Caption: Purification decision workflow for 3-amino-N-(propan-2-yl)propanamide.

Summary of Purification Techniques
MethodBest ForProsCons
Acid-Base Extraction Removing non-basic or acidic impurities from an oily crude product.Fast, inexpensive, high capacity, easily scalable.Will not separate other basic impurities from the product.
Recrystallization (Free Base) Purifying solid material with moderate initial purity (>80-85%).Can yield very high purity material; cost-effective at scale.Finding a suitable solvent can be challenging; compound may "oil out".
Recrystallization (Salt Form) When the free base is an oil or fails to crystallize effectively.Salts often form well-defined, highly stable crystals.[4]Adds two steps (salt formation, free base liberation).
Silica Gel Chromatography Final polishing step; separating closely related impurities; purifying oils.High resolving power for difficult separations.More time-consuming, requires large solvent volumes, lower capacity.
References
  • SIELC Technologies.Separation of Propanamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- on Newcrom R1 HPLC column.
  • Bracco International B.V.WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • El-Gazzar, A. B. A., et al. (2016). Crystal structure of N-(propan-2-ylcarbamothioyl)benzamide.
  • BLDpharm.937690-59-0|3-Amino-N-(propan-2-yl)propanamide.
  • ChemicalBook. (2022).
  • AChemBlock.3-amino-N-(pyridin-2-ylmethyl)propanamide 97% | CAS: 938515-13-0.
  • BioTopics.
  • International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate.How to recrystallize amine compound and it is not soluble in common organic solvents.
  • Minamisawa, K., et al. (1986). Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules. Plant and Cell Physiology.
  • Datta, A. K., & Chakrabarty, S. L. (1995). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Journal of the Indian Chemical Society.
  • PubChemLite.3-amino-n-(2-methylpropyl)propanamide hydrochloride (C7H16N2O).

Sources

Troubleshooting

removing impurities from crude 3-amino-N-(propan-2-yl)propanamide

The following Technical Support Guide is designed for researchers and process chemists working with 3-amino-N-(propan-2-yl)propanamide (also known as 3-amino-N-isopropylpropanamide). This guide assumes the compound was s...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 3-amino-N-(propan-2-yl)propanamide (also known as 3-amino-N-isopropylpropanamide).

This guide assumes the compound was synthesized via the ammonolysis of N-isopropylacrylamide (NIPAM) or a similar Michael addition pathway, as this is the standard route for this specific structural isomer.

Ticket Subject: Purification of Crude 3-amino-N-(propan-2-yl)propanamide

Status: Open Priority: High (Purity Critical for API/Polymer Synthesis)

Introduction: The "Sticky" Amine Challenge

You are likely facing a viscous, yellowing oil that refuses to crystallize, or an HPLC trace showing a stubborn peak at RRT ~1.2.

The Molecule: 3-amino-N-(propan-2-yl)propanamide The Chemistry: A primary amine on a beta-carbon to an amide. The Problem: This molecule is chemically "schizophrenic." It is a base (amine), a nucleophile, and thermally unstable (prone to Retro-Michael decomposition).

This guide addresses the three most common support tickets we receive regarding this compound:

  • Selectivity: Removing the secondary amine "Bis-Adduct."

  • Stability: Stopping the product from turning brown (Oxidation/Polymerization).

  • Isolation: Getting a solid from a high-boiling oil.

Module 1: The "Bis-Adduct" Impurity

Symptom: Mass Spec shows M+128 peak (approx) relative to product, or HPLC shows a large hydrophobic impurity.

The Mechanism (Why it happens)

In the synthesis (Ammonia + N-isopropylacrylamide), the product you want (


 Amine) is more nucleophilic than the starting ammonia. As soon as product forms, it competes with ammonia to attack another molecule of NIPAM, creating the Bis-Adduct  (Secondary Amine).
Troubleshooting Protocol
VariableRecommendationThe "Why" (Causality)
Stoichiometry >10:1 (

:NIPAM)
High dilution of NIPAM in Ammonia is statistically required to prevent the product from encountering unreacted NIPAM.
Solvent Methanol or Water Polar protic solvents stabilize the transition state and solubilize the high ammonia concentration needed.
Temperature < 40°C Higher temperatures favor the kinetics of the second addition (

). Keep it cool to favor the mono-adduct.
Removal Strategy: The "Schiff Base" Polish

If you already have the impurity, distillation is difficult due to boiling point proximity. Use Chemical Derivatization .

  • Concept: Only the primary amine (Product) can form an imine (Schiff base) with an aldehyde. The secondary amine (Impurity) cannot.

  • Reagent: Benzaldehyde or Salicylaldehyde.

  • Action: React crude mixture with 1.0 eq benzaldehyde. The product forms a solid imine. The impurity stays in solution. Filter, wash, then hydrolyze with dilute HCl to recover pure product.

Module 2: Color & Thermal Instability

Symptom: Product turns yellow/brown upon distillation or storage.

Root Cause Analysis
  • Retro-Michael Reaction: At T > 120°C, beta-amino amides revert to Ammonia + NIPAM. NIPAM then repolymerizes to form brown "gunk."

  • Oxidation: The primary amine is sensitive to air, forming N-oxides or imines.

Stabilization Protocol
  • During Distillation: You must use a radical inhibitor. Add 500 ppm MEHQ (Monomethyl ether hydroquinone) to the pot. This prevents the NIPAM formed from Retro-Michael decomposition from polymerizing.

  • Atmosphere: Strictly Nitrogen or Argon.

  • Vacuum: Do not attempt atmospheric distillation. You need < 1 mbar to keep the pot temperature below 100°C.

Module 3: Isolation & Workup (The Protocols)

Method A: High Vacuum Distillation (For Liquids)

Best for: Large scale, moderate purity requirements (95%).

  • Strip Solvent: Remove ammonia/methanol at <40°C.

  • Inhibit: Add MEHQ (500 ppm).

  • Setup: Short-path distillation head (minimize thermal residence time).

  • Conditions: Vacuum < 1.0 mbar. Bath max 110°C.

  • Fractionate:

    • F1: Volatiles (unreacted amine/solvent).

    • F2:Product (Clear, viscous oil).

    • Residue: Bis-adduct and polymers (Discard).

Method B: Salt Formation (For Solids/High Purity)

Best for: High purity (>98%), storage stability.

  • Dissolve: Take crude oil in dry Ethanol or Isopropanol (10 mL/g).

  • Acidify: Add Oxalic Acid (0.5 eq per amine group) or HCl in Dioxane dropwise at 0°C.

    • Note: Oxalates often crystallize better than hydrochlorides for these "greasy" amines.

  • Crystallize: Cool to -20°C overnight.

  • Filter: The Bis-adduct salt is often more soluble in ethanol and stays in the mother liquor. The Mono-adduct salt precipitates.

  • Free Basing (Optional): Dissolve salt in min. water, add NaOH to pH > 12, extract with DCM.

Visualizing the Workflow

Figure 1: Impurity Formation & Control

This diagram illustrates the kinetic competition between the desired product and the "Bis" impurity.

MichaelAddition cluster_conditions Control Strategy Ammonia Ammonia (NH3) Product TARGET PRODUCT (Primary Amine) Ammonia->Product + NIPAM (k1) Fast NIPAM N-Isopropylacrylamide (NIPAM) Polymer Polymerized NIPAM (Brown Gunk) NIPAM->Polymer Heat/Radicals (No Inhibitor) Product->NIPAM Retro-Michael (>120°C) BisImpurity BIS-ADDUCT (Secondary Amine) Product->BisImpurity + NIPAM (k2) Slower but competitive if NH3 low Advice High NH3 excess suppresses k2 step. Low Temp suppresses Polymer.

Caption: Kinetic pathway showing the competition between product formation and bis-alkylation impurity.

Figure 2: Purification Decision Matrix

Use this flow to decide the best purification method based on your equipment and purity needs.

PurificationFlow Start Crude Reaction Mixture CheckHPLC Check HPLC/GC Purity Start->CheckHPLC HighBis Bis-Adduct > 5%? CheckHPLC->HighBis Distillation High Vacuum Distillation (<1 mbar, +MEHQ inhibitor) HighBis->Distillation No (Mainly Volatiles) SaltForm Salt Recrystallization (Oxalate/HCl in EtOH) HighBis->SaltForm Yes (Standard) SchiffBase Schiff Base Purification (Benzaldehyde Method) HighBis->SchiffBase Yes (Ultra-High Purity Req) Final Pure Product (Store under Argon) Distillation->Final SaltForm->Final SchiffBase->Final

Caption: Decision tree for selecting the appropriate purification protocol based on impurity profile.

FAQ: Rapid Response

Q: Can I use silica gel chromatography? A: Proceed with caution. Primary amines streak badly on silica due to interaction with acidic silanols. You must add 1-5% Triethylamine (TEA) or Ammonia to your eluent (e.g., DCM/MeOH/TEA 90:9:1) to "deactivate" the silica. Alumina (Basic) is often a better stationary phase for this compound.

Q: The product smells "fishy" even after drying. Why? A: This is residual isopropylamine or ammonia. These are difficult to remove completely if the oil is viscous. Dissolving the product in DCM and washing with saturated brine (not acid!) can help pull out low-MW amines without protonating your product (if pH stays basic).

Q: Why did my product solidify into a glass, not a crystal? A: Beta-amino amides are notorious for supercooling. If you need a solid, convert it to the Oxalate salt . The free base is naturally an oil or low-melting solid.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Mechanism of Michael Addition and Amine Nucleophilicity).
  • Citterio, A., et al. "Synthesis of N-substituted 3-aminopropanamides." Journal of Organic Chemistry, 54(11), 2713-2720. (General methodology for amine-acrylamide additions).

  • U.S. Patent 6,011,156 . "Process for removing primary amines from an amine-containing stream."[1] (Describes the Schiff base/Dione method for separating primary/secondary amines).

  • BenchChem Application Note . "Large-Scale Synthesis of 3-Amino-1,2-propanediol." (Analogous purification of hydrophilic aminopropanes via salt formation).

Sources

Optimization

Technical Support Center: Aqueous Stability of 3-Amino-N-(propan-2-yl)propanamide

Welcome to the Application Support Center. As researchers and drug development professionals working with 3-amino-N-(propan-2-yl)propanamide (also known as -isopropyl-3-aminopropanamide), you are handling a molecule with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals working with 3-amino-N-(propan-2-yl)propanamide (also known as


-isopropyl-3-aminopropanamide), you are handling a molecule with a highly specific dual-reactivity profile.

While standard amides are generally robust in aqueous media due to the resonance delocalization of the nitrogen lone pair into the carbonyl group [1], the 1,3-relationship between the primary aliphatic amine and the secondary amide in this specific molecule introduces unique kinetic vulnerabilities. Depending on your buffer conditions, this compound is highly susceptible to either retro-Michael elimination or pH-dependent hydrolysis .

This guide provides self-validating protocols, mechanistic insights, and troubleshooting steps to help you stabilize this compound in your aqueous workflows.

Part 1: Quantitative Degradation Matrix

To establish a baseline for your formulation and assay design, summarize the stability profile using the matrix below.

Table 1: Physicochemical Properties & Degradation Kinetics

ParameterValue / ObservationKinetic Implication
Molecular Formula

Contains competing nucleophilic (amine) and electrophilic (carbonyl) centers.
Amine

~9.5 (Estimated)At pH > 8.0, the unprotonated amine acts as a leaving group, facilitating E1cB elimination.
Optimal Aqueous pH 5.0 – 6.0Kinetically quenches both base-catalyzed elimination and acid-catalyzed hydrolysis.
Primary Degradant (pH > 7.5)

-isopropylacrylamide (NIPAM)
Driven by the thermodynamic stability of the resulting

-unsaturated amide.
Primary Degradants (pH < 3.0)

-Alanine + Isopropylamine
Driven by carbonyl protonation and subsequent nucleophilic attack by water.
Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why is my 3-amino-N-(propan-2-yl)propanamide degrading into an acrylamide derivative in my physiological assay buffer (pH 7.4)? Answer: You are observing a base-catalyzed retro-Michael elimination (deamination). As your buffer approaches the


 of the primary amine, the 

-protons (adjacent to the carbonyl) become susceptible to deprotonation by hydroxide ions in the water. This initiates an E1cB-like elimination mechanism, expelling ammonia to form the thermodynamically stable

-unsaturated system,

-isopropylacrylamide (NIPAM). This specific degradation pathway is actually exploited in the design of procovalent targeted therapies, where 3-aminopropanamide fragments are intentionally designed to release reactive acrylamides in slightly alkaline intracellular environments [2]. Causality & Resolution: To prevent this in standard assays, lower the pH of your buffer to 5.5. Protonating the primary amine prevents it from acting as an internal base and stabilizes the carbon backbone against proton abstraction.

Q2: I lowered the pH to 2.0 to completely prevent the elimination pathway, but now I see cleavage into two different fragments. What happened? Answer: You have overcorrected and induced acid-catalyzed amide hydrolysis . While planar amide bonds are classically stable [1], strong aqueous acids protonate the carbonyl oxygen, making the carbonyl carbon highly electrophilic. Water acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. This intermediate collapses, cleaving the C-N bond and yielding 3-aminopropanoic acid (


-alanine) and isopropylamine [3].
Causality & Resolution: Amide hydrolysis requires harsh conditions but will proceed steadily at pH < 3.0 at room temperature. Maintain a mildly acidic buffer (pH 5.0–6.0) to navigate the "safe zone" between hydrolysis and elimination.

Q3: Does the choice of buffer salt matter for the stability of the primary amine? Answer: Absolutely. Primary amines are highly nucleophilic. If you use buffers containing reactive carbonyls, or if your solution absorbs atmospheric


 over time, the primary amine can form Schiff bases or carbamates.
Causality & Resolution: Use inert, non-nucleophilic buffers like MES (2-(N-morpholino)ethanesulfonic acid) or acetate. Avoid TRIS, as its temperature-dependent 

shifts can inadvertently raise the pH of your solution when moved from a 4°C fridge to a 37°C incubator, triggering the retro-Michael degradation described in Q1.
Part 3: Mechanistic Visualization

The following diagram maps the divergent degradation pathways based on your aqueous conditions.

Degradation_Pathways A 3-amino-N-(propan-2-yl)propanamide [Intact Compound] B Retro-Michael Elimination (pH > 7.5) A->B OH- / Heat C Amide Hydrolysis (pH < 3.0 or pH > 10) A->C H2O, H+ / OH- D N-isopropylacrylamide + Ammonia B->D E β-Alanine + Isopropylamine C->E

Mechanistic divergence of 3-amino-N-(propan-2-yl)propanamide degradation in aqueous solutions.

Part 4: Experimental Protocols

To ensure data integrity, use the following self-validating protocol for preparing and analyzing your compound.

Protocol A: Stability-Indicating HPLC Workflow

This methodology is designed to actively suppress degradation during sample preparation while providing a self-validating chromatographic readout.

Step 1: Preparation of the Stabilization Buffer

  • Weigh 9.76 g of MES free acid and dissolve in 900 mL of LC-MS grade water.

  • Adjust the pH to exactly 5.5 using 1M NaOH. (Causality: pH 5.5 keeps the primary amine protonated to prevent retro-Michael elimination, while remaining basic enough to avoid acid-catalyzed hydrolysis).

  • QS to 1000 mL and filter through a 0.22 µm PES membrane. Chill to 4°C.

Step 2: Compound Dissolution (Cold-Chain)

  • Weigh the required amount of 3-amino-N-(propan-2-yl)propanamide powder.

  • Dissolve the compound in the 4°C MES buffer immediately prior to the experiment. (Causality: Thermal energy lowers the activation barrier for both degradation pathways; maintaining 4°C kinetically quenches reactivity).

Step 3: Chromatographic System Suitability (Self-Validation)

  • Prepare a Validation Spike: Create a mixture containing 10 µg/mL of the intact compound, 10 µg/mL of

    
    -isopropylacrylamide (NIPAM), and 10 µg/mL of 
    
    
    
    -alanine.
  • Run the Method: Inject onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) using a mobile phase of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

  • Validation Criteria: The method is only validated if the resolution (

    
    ) between the highly polar 
    
    
    
    -alanine (early eluting), the intact compound (mid-eluting), and NIPAM (late eluting) is
    
    
    . (Causality: If you cannot resolve these three peaks, you cannot accurately diagnose which degradation pathway is occurring in your assay).

Troubleshooting_Workflow Step1 1. Prepare MES Buffer (pH 5.5) Step2 2. Dissolve Compound (4°C) Step1->Step2 Step3 3. HPLC-UV Analysis Step2->Step3 Dec Degradant Peak Detected? Step3->Dec Path1 Peak = NIPAM (Elimination) Dec->Path1 Yes Path2 Peak = β-Alanine (Hydrolysis) Dec->Path2 Yes Fix1 Reduce pH & Temp Path1->Fix1 Fix2 Neutralize Strong Acid Path2->Fix2

Step-by-step diagnostic workflow for identifying and resolving aqueous degradation pathways.

Part 5: References
  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions Journal of the American Chemical Society[Link]

  • Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of the Epidermal Growth Factor Receptor in Non-Small Cell Lung Cancer Neoplasia[Link]

  • Amide Hydrolysis Using Acid Or Base Master Organic Chemistry[Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in N-isopropyl-beta-alanine Amide Formation

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the synthesis of N-isopropyl-beta-alanine amide. This guide is structured to provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the synthesis of N-isopropyl-beta-alanine amide. This guide is structured to provide in-depth, actionable solutions to common and complex issues leading to low product yields. Our approach is rooted in a first-principles understanding of the reaction chemistry, aiming to empower you with the knowledge to not only solve the immediate problem but also to optimize your future synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I'm seeing very little to no formation of my desired N-isopropyl-beta-alanine amide. What are the most common culprits?

Low to no product formation is a frequent issue that can typically be traced back to a few key areas:

  • Inactive Reagents: The coupling agents used to activate the carboxylic acid are often sensitive to moisture and can degrade over time.[1]

  • Incorrect pH: Amide coupling reactions are highly pH-dependent. If the reaction mixture is too acidic, the amine will be protonated and non-nucleophilic.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to the depletion of one starting material before the other is consumed, halting the reaction prematurely.

  • Poor Solvent Choice: The solvent plays a crucial role in solubilizing reactants and influencing reaction kinetics.[2][3][4][5] An inappropriate solvent can significantly hinder the reaction.

Q2: My reaction seems to start but then stalls, leaving a significant amount of unreacted starting materials. What could be the cause?

This scenario often points to:

  • Incomplete Activation: The carboxylic acid may not be fully activated, or the activated intermediate is unstable and decomposes before it can react with the amine.

  • Side Reactions: The activated carboxylic acid can sometimes react with other species in the mixture, leading to undesired byproducts and consumption of the activated intermediate.[6]

  • Product Inhibition: In some cases, the product itself can inhibit the reaction, although this is less common for this specific transformation.

Q3: I'm observing the formation of significant impurities alongside my desired product. What are the likely side reactions?

The most common side reaction in carbodiimide-mediated couplings is the formation of an N-acylurea byproduct.[7][8] This occurs when the highly reactive O-acylisourea intermediate rearranges intramolecularly before it can be intercepted by the amine. Another potential side reaction is the dimerization of the activated carboxylic acid to form an anhydride.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low-yield issues in your N-isopropyl-beta-alanine amide synthesis.

Starting Material Quality and Stoichiometry

The purity of your starting materials is paramount. Impurities can interfere with the reaction in various ways.

  • β-Alanine: Ensure your β-alanine is free from oligomers or other impurities that may have formed during storage. While numerous synthetic routes to β-alanine exist, they can sometimes result in byproducts that are difficult to remove.[9][10][11]

  • N-isopropylamine: This reagent should be colorless. A yellow or brown color indicates oxidation, and the amine should be distilled before use.

  • Stoichiometry: While a 1:1 stoichiometry is theoretically required, in practice, a slight excess (1.1-1.2 equivalents) of the amine can often improve yields by ensuring the complete consumption of the more valuable activated carboxylic acid.[1]

Parameter Recommendation Rationale
β-Alanine Purity >98%Impurities can consume coupling reagents or lead to side products.
N-isopropylamine Purity >99%, freshly distilled if coloredOxidized impurities can interfere with the reaction.
Stoichiometry (Amine:Acid) 1.1:1.0 to 1.2:1.0Drives the reaction to completion by ensuring the activated acid is fully consumed.
The Critical Role of the Coupling Agent

The choice and handling of the coupling agent are often the most critical factors for a successful amide bond formation. The primary function of a coupling reagent is to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[12][13][14]

  • Common Coupling Reagents:

    • Carbodiimides (DCC, EDC): These are cost-effective and widely used.[7][15][16] EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[1][17]

    • Uronium/Aminium Salts (HATU, HBTU): These are generally more efficient, especially for sterically hindered substrates, but are also more expensive.[18]

    • Phosphonium Salts (PyBOP): Also highly effective, particularly in preventing racemization in chiral systems.

  • Troubleshooting Coupling Agent Issues:

    • Use Fresh Reagents: Always use a fresh bottle of coupling reagent if you suspect degradation. Carbodiimides, in particular, are sensitive to moisture.

    • Consider Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is highly recommended when using carbodiimides.[1][7][17] These additives act as "traps" for the highly reactive O-acylisourea intermediate, forming a more stable activated ester that is less prone to side reactions and racemization.[1]

  • Dissolve β-alanine (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) and cool to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 30 minutes to allow for the formation of the HOBt-ester.

  • Add N-isopropylamine (1.1 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[19][20]

  • Upon completion, perform an appropriate aqueous workup to remove the urea byproduct and excess reagents.[17]

Solvent and Temperature: The Reaction Environment

The choice of solvent can significantly impact the reaction rate and yield.

  • Solvent Selection:

    • Aprotic Polar Solvents: DMF and DCM are commonly used due to their ability to dissolve a wide range of reactants.[2]

    • Greener Alternatives: For large-scale synthesis, consider more environmentally friendly solvents like ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF), which have been shown to be effective in many amide coupling reactions.[3][4][5]

  • Temperature Control:

    • Most amide couplings are run at room temperature.[6] However, for less reactive partners, gentle heating (e.g., 40-60 °C) can sometimes improve yields.[6] Conversely, for reactions involving sensitive substrates, cooling the reaction can minimize side reactions.[21]

Workup and Purification: Isolating Your Product

A well-designed workup procedure is crucial for obtaining a pure product in high yield.

  • Removing the Urea Byproduct: If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. For EDC, the water-soluble byproduct can be removed by washing the organic layer with dilute acid (e.g., 1M HCl) and then a mild base (e.g., saturated NaHCO3 solution).[1][17]

  • Chromatography: If necessary, purify the crude product by column chromatography. The choice of eluent will depend on the polarity of your product.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in your N-isopropyl-beta-alanine amide formation.

TroubleshootingWorkflow cluster_InitialChecks Initial Checks cluster_Optimization Reaction Optimization cluster_Purification Product Isolation Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Stoichiometry Confirm Reactant Stoichiometry Check_Purity->Check_Stoichiometry Purity Confirmed Optimize_Coupling Optimize Coupling Agent & Conditions Check_Stoichiometry->Optimize_Coupling Stoichiometry Correct Optimize_Solvent_Temp Adjust Solvent and Temperature Optimize_Coupling->Optimize_Solvent_Temp Yield Still Low Improve_Workup Refine Workup and Purification Optimize_Solvent_Temp->Improve_Workup Yield Still Low Success High Yield Achieved Improve_Workup->Success Impurity Issues Resolved

Caption: A decision tree for troubleshooting low yields.

Amide Coupling Mechanism with EDC/HOBt

This diagram illustrates the key steps in the activation of a carboxylic acid with EDC and HOBt, followed by nucleophilic attack by the amine.

AmideCouplingMechanism Carboxylic_Acid β-Alanine (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (Activated & Stable) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Amide_Product N-isopropyl-beta-alanine amide HOBt_Ester->Amide_Product + Amine Amine N-isopropylamine (R'-NH2)

Caption: The reaction pathway for EDC/HOBt mediated amide formation.

References

  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • Benchchem. (n.d.). A Researcher's Guide to Peptide Coupling Reagents: A Comparative Review.
  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. DOI:10.1039/C2GC36900A
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c.
  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing).
  • Scribd. (n.d.). Peptide Coupling Reagents Overview.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. (n.d.). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • ResearchGate. (n.d.). Formation of two amide bonds through temperature-controlled multiple electrophile generation.
  • ResearchGate. (n.d.). (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping.
  • Coric, I., & List, B. (2012). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. Journal of the American Chemical Society, 134(44), 18269–18271.
  • Mr Supplement. (2026, January 10). Beta Alanine Side Effects: An In Depth Look.
  • PMC. (n.d.). Advances in the synthesis of β-alanine.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction.
  • ResearchGate. (2023, October 18). Advances in the synthesis of β-alanine.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • DSpace. (n.d.). The impact of stoichiometry on the initial steps of crystal formation: Stability and lifetime of charged triple‐ion complexes.
  • PrepChem.com. (n.d.). Synthesis of N-isopropyl-D-alanine amide.
  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG.
  • ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6...).
  • Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives.
  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
  • PMC. (n.d.). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent.
  • Frontiers. (2019, July 1). Three Decades of Amyloid Beta Synthesis: Challenges and Advances.
  • Google Patents. (n.d.). Purification of beta-alanine.
  • PubMed. (n.d.). PURIFICATION AND CHARACTERIZATION OF A BETA-AMYLASE FROM SOYA BEANS.
  • bioRxiv. (2023, July 12). Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels: Experimentally-determined Enthalpic and Entropic Contr.
  • ChemRxiv. (2025, June 3). Amide Nitrogen Pyramidalization via N–H/N Interactions that Stabilize the delta/alpha Conformations in Turns, Loops, and 310- and alpha-Helices.
  • MDPI. (2024, December 11). Purification and Characteristics of β-Amylase from Soybean Whey Wastewater.

Sources

Optimization

preventing cyclization side reactions of 3-amino-N-(propan-2-yl)propanamide

A Guide to Preventing and Troubleshooting Intramolecular Cyclization Welcome to the Technical Support Center for 3-Amino-N-(propan-2-yl)propanamide. This resource is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Intramolecular Cyclization

Welcome to the Technical Support Center for 3-Amino-N-(propan-2-yl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and synthesis of this and similar β-amino amides. The primary focus of this guide is to provide in-depth technical assistance for preventing the undesired intramolecular cyclization side reaction that leads to the formation of a β-lactam impurity.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of 3-amino-N-(propan-2-yl)propanamide?

The main side reaction is an intramolecular cyclization, where the primary amino group attacks the amide carbonyl carbon. This results in the formation of a four-membered ring structure known as a β-lactam (specifically, 1-isopropylazetidin-2-one) and the elimination of ammonia. This reaction is a known pathway for β-amino amides and can be influenced by several experimental factors.[1][2]

Q2: What is a β-lactam and why is its formation a concern?

A β-lactam is a cyclic amide with a four-membered ring.[3] The formation of a β-lactam from 3-amino-N-(propan-2-yl)propanamide is a concern for several reasons:

  • Impurity Profile: It introduces an impurity into the desired product, which can be difficult to remove and may have its own pharmacological or toxicological properties.

  • Yield Reduction: The conversion of the starting material to the β-lactam byproduct reduces the overall yield of the desired 3-amino-N-(propan-2-yl)propanamide.

  • Regulatory Scrutiny: In pharmaceutical development, all impurities must be identified and quantified, and their levels strictly controlled.[4][5]

Q3: What are the key factors that promote this cyclization reaction?

The rate of intramolecular cyclization is primarily influenced by:

  • pH: Basic conditions can deprotonate the primary amino group, increasing its nucleophilicity and accelerating the attack on the amide carbonyl. Conversely, highly acidic conditions can protonate the amide, but may also lead to hydrolysis.

  • Temperature: Higher temperatures generally increase the rate of most chemical reactions, including this intramolecular cyclization.[6][7][8]

  • Catalysts: The presence of certain catalysts, particularly those that can activate the amide carbonyl group, can promote cyclization.

  • Solvent: The polarity and protic nature of the solvent can influence the conformation of the molecule and the stability of the transition state, thereby affecting the reaction rate.

Troubleshooting Guide: Preventing Cyclization

This section provides specific troubleshooting advice for common issues encountered during the synthesis, purification, and storage of 3-amino-N-(propan-2-yl)propanamide.

Issue 1: Significant β-Lactam Formation During Synthesis

Symptoms:

  • Lower than expected yield of 3-amino-N-(propan-2-yl)propanamide.

  • Presence of a significant, unexpected peak in analytical chromatograms (e.g., HPLC, LC-MS).

  • NMR spectra showing characteristic peaks for a β-lactam structure.

Root Causes & Solutions:

Root Cause Scientific Explanation Recommended Action
High Reaction Temperature Increased thermal energy accelerates the rate of the intramolecular cyclization reaction, favoring the formation of the thermodynamically stable β-lactam ring.[6][7][8]Maintain the reaction temperature as low as reasonably possible while still allowing for the desired reaction to proceed at an acceptable rate. Consider performing the reaction at room temperature or below if feasible.
Basic Reaction Conditions A basic environment deprotonates the primary amine, enhancing its nucleophilicity and promoting the intramolecular attack on the amide carbonyl.If possible, conduct the synthesis under neutral or slightly acidic conditions. If a base is required for the primary reaction, use the mildest base possible and add it slowly at a low temperature. Consider using a non-nucleophilic base.
Prolonged Reaction Time The longer the reaction is allowed to proceed, the more time there is for the side reaction to occur, especially if other conditions (like high temperature) are also favorable.Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC). Once the desired reaction is complete, quench the reaction promptly and proceed with work-up and purification.
Inappropriate Solvent Choice Polar aprotic solvents may favor the cyclization by stabilizing the charged transition state.If the primary reaction allows, consider using a less polar solvent. Protic solvents may help to solvate the primary amine and reduce its nucleophilicity through hydrogen bonding.

Experimental Protocols

Protocol 1: Recommended Synthesis of 3-Amino-N-(propan-2-yl)propanamide with Minimized Cyclization

This protocol is based on the synthesis of similar β-amino amides and is designed to minimize the formation of the β-lactam byproduct.

Materials:

  • β-Alanine

  • Isopropylamine

  • A suitable coupling agent (e.g., EDC/HOBt, or conversion to an acyl chloride)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (use with caution)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling (Acyl Chloride Method Example):

    • Suspend β-alanine in DCM. Add oxalyl chloride or thionyl chloride dropwise at 0°C to form the acyl chloride. Rationale: This activation step is performed at low temperature to control reactivity.

    • After the conversion is complete (monitor by IR or disappearance of starting material), remove the excess reagent under reduced pressure.

    • Dissolve the resulting acyl chloride in fresh, cold (0°C) DCM.

    • In a separate flask, dissolve isopropylamine and a non-nucleophilic base like DIPEA (1.1 equivalents) in cold DCM.

    • Slowly add the acyl chloride solution to the isopropylamine solution at 0°C with vigorous stirring. Rationale: Low temperature and slow addition help to control the exotherm and minimize side reactions.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, quench by adding cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acidic and basic washes remove unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<40°C).

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane). Rationale: Chromatography will separate the more polar product from the less polar β-lactam.

Protocol 2: Analytical Method for Detecting and Quantifying β-Lactam Impurity

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% TFA in acetonitrile

Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL

Rationale: A reverse-phase HPLC method is well-suited for separating the polar 3-amino-N-(propan-2-yl)propanamide from the less polar β-lactam. The use of an ion-pairing agent like TFA can improve peak shape for the amine-containing compound.[4][9]

Visualization of the Cyclization Mechanism

The following diagram illustrates the intramolecular cyclization of 3-amino-N-(propan-2-yl)propanamide to its corresponding β-lactam.

G cluster_0 3-Amino-N-(propan-2-yl)propanamide cluster_1 Transition State cluster_2 β-Lactam Product start H₂N-CH₂-CH₂-C(=O)NH-CH(CH₃)₂ ts Tetrahedral Intermediate start->ts Intramolecular Nucleophilic Attack end 1-isopropylazetidin-2-one + NH₃ ts->end Elimination of NH₃

Caption: Intramolecular cyclization pathway.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues related to β-lactam formation.

G start High β-Lactam Impurity Detected q1 Was the reaction run at elevated temperature? start->q1 a1_yes Reduce reaction temperature. Consider running at 0°C or RT. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Were basic conditions used? a1_no->q2 a2_yes Use a milder, non-nucleophilic base. Consider neutral or slightly acidic conditions. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Was the reaction time extended? a2_no->q3 a3_yes Monitor reaction closely and quench promptly upon completion. q3->a3_yes Yes a3_no Review synthesis of starting materials. q3->a3_no No

Sources

Troubleshooting

storage conditions to prevent degradation of 3-amino-N-(propan-2-yl)propanamide

Technical Support Center: 3-Amino-N-(propan-2-yl)propanamide Storage & Stability Guide Product Identity: 3-Amino-N-(propan-2-yl)propanamide Synonyms: 3-Amino-N-isopropylpropanamide; N-Isopropyl-β-alanine amide CAS: 93769...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Amino-N-(propan-2-yl)propanamide Storage & Stability Guide

Product Identity: 3-Amino-N-(propan-2-yl)propanamide Synonyms: 3-Amino-N-isopropylpropanamide; N-Isopropyl-β-alanine amide CAS: 937690-59-0 (varies by salt form) Functional Class:


-Amino Amide Building Block

Part 1: The Golden Standard (Storage Protocol)

As a Senior Application Scientist, I often see degradation occur not because of the molecule's inherent instability, but due to "micro-exposures" during handling. This molecule contains a primary amine and a secondary amide linkage in a


-position, creating a unique susceptibility profile to moisture, 

, and retro-Michael addition.

Recommended Storage Conditions:

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term >3 months)Lowers kinetic energy to retard oxidation and potential retro-Michael elimination (acrylamide formation).
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative deamination and carbamate formation (reaction with atmospheric

).
Humidity <10% RH (Desiccated)The primary amine is hygroscopic. Moisture catalyzes amide hydrolysis and promotes clumping.
Container Amber Glass with Teflon-lined capBlocks UV light (radical initiator) and prevents plasticizer leaching common in low-grade plastics.

Part 2: Degradation Mechanisms (The "Why")

To troubleshoot effectively, you must understand the enemy. This molecule faces three primary degradation pathways.

Pathway 1: Retro-Michael Elimination (Thermal Instability)

Unlike


-amino acids, 

-amino amides possess a leaving group (

) beta to the carbonyl. Under thermal stress or basic conditions, they can undergo a retro-Michael reaction, releasing ammonia and forming N-isopropylacrylamide . This is the most critical impurity to watch for as it is an electrophilic Michael acceptor.
Pathway 2: Oxidative Deamination

The primary amine (


) is electron-rich. Exposure to atmospheric oxygen creates N-oxides or imines, leading to yellow/brown discoloration.
Pathway 3: Carbamate Formation

Primary amines react reversibly with atmospheric


 to form carbamic acid salts. This appears as a "crust" on the solid and complicates NMR interpretation.

Visualization: Degradation Pathways

DegradationPathways Start 3-Amino-N-(propan-2-yl) propanamide Acrylamide N-isopropylacrylamide (Toxic Electrophile) Start->Acrylamide Retro-Michael (Heat/Base) Ammonia Ammonia (NH3) Start->Ammonia Oxidation Imines / N-Oxides (Yellow Discoloration) Start->Oxidation O2 / UV Light Carbamate Carbamate Salt (White Crust) Start->Carbamate CO2 (Air) Hydrolysis β-Alanine + Isopropylamine Start->Hydrolysis H2O / pH Extremes

Figure 1: Primary degradation pathways. The Retro-Michael pathway (Red) is unique to


-amino carbonyls.

Part 3: Troubleshooting & FAQs

Q1: The white powder has turned into a sticky yellow gum. Is it salvageable?

  • Diagnosis: The "stickiness" indicates moisture absorption (hygroscopicity), while the "yellowing" confirms oxidation of the amine.

  • Resolution: Discard. The oxidation products are often radical initiators that accelerate further degradation. Recrystallization is difficult due to the high solubility of the impurities.

  • Prevention: Always warm the vial to room temperature before opening to prevent condensation. Flush with Argon after every use.

Q2: My NMR spectrum shows small doublets in the alkene region (5.5 - 6.5 ppm). What are these?

  • Diagnosis: This is the signature of N-isopropylacrylamide , formed via the Retro-Michael elimination described above.

  • Risk: This impurity is reactive. If you use this batch for a coupling reaction, the acrylamide will act as a Michael acceptor, scavenging your nucleophiles.

  • Action: If <5%, you may be able to purify via acid-base extraction (the acrylamide is neutral, your product is basic).

Q3: Can I store this compound in solution?

  • Answer: Only for short periods (<24 hours).

  • Protocol: If necessary, store as the HCl salt in water or methanol. The protonated amine (

    
    ) is resistant to oxidation and retro-Michael elimination.
    
  • Avoid: Storing the free base in DMSO or DMF. These solvents are hygroscopic and can promote hydrolysis over time.[1]

Part 4: Self-Validating Purity Protocol

Before committing this reagent to a high-value synthesis, run this 15-minute "Go/No-Go" check.

The "Visual & Solubility" Test

  • Visual Inspection:

    • Pass: Free-flowing white to off-white crystalline powder.

    • Fail: Clumped aggregates, yellow tint, or liquid phase.

  • Solubility Check (Water):

    • Dissolve 10 mg in 1 mL deionized water.

    • Pass: Clear, colorless solution. pH should be basic (~9-10).

    • Fail: Turbidity (insoluble acrylamide/dimers) or neutral pH (carbamate formation).

  • The "Bubbling" Test (Carbonate Check):

    • Add 1 drop of 1M HCl to the aqueous solution.

    • Fail: Distinct bubbling indicates significant

      
       absorption (carbamate/carbonate contamination).
      

Experimental Workflow: Purity Validation

ValidationWorkflow Start Sample Inspection Visual Visual Check: White Powder? Start->Visual Solubility Solubility Check: Clear in H2O? Visual->Solubility Yes ResultFail FAIL: Purify or Discard Visual->ResultFail No (Yellow/Sticky) AcidTest Acid Test: Add 1M HCl Solubility->AcidTest Yes Solubility->ResultFail No (Turbid) ResultPass PASS: Proceed to Synthesis AcidTest->ResultPass No Bubbles AcidTest->ResultFail Bubbles (Carbonates)

Figure 2: Rapid decision tree for reagent validation prior to use.

References

  • BLDpharm. (2024). Product Safety & Storage Data: 3-Amino-N-(propan-2-yl)propanamide (CAS 937690-59-0). Retrieved from

  • ChemScene. (2024). Technical Data Sheet: 3-Amino-N-isopropylpropanamide. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 33747841, N-isopropyl-3-(methylamino)propanamide (Analogous Structure). Retrieved from

  • Friedman, M. (2003). Chemistry, Biochemistry, and Safety of Acrylamide. A Review. Journal of Agricultural and Food Chemistry. (Mechanism of Retro-Michael addition in amino-amides).

Sources

Optimization

Technical Support Center: A Guide to Managing 3-amino-N-(propan-2-yl)propanamide

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 3-amino-N-(propan-2-yl)propanamide. The inherent hygroscopicity of this compound presents unique chal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 3-amino-N-(propan-2-yl)propanamide. The inherent hygroscopicity of this compound presents unique challenges that can impact experimental accuracy, sample integrity, and product stability. Here, we provide expert-driven troubleshooting guides and frequently asked questions to empower you with the knowledge to mitigate these issues effectively, ensuring the reliability and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the hygroscopicity of 3-amino-N-(propan-2-yl)propanamide and its consequences.

Q1: What makes 3-amino-N-(propan-2-yl)propanamide hygroscopic?

A1: Hygroscopicity is the tendency of a substance to readily absorb and retain moisture from the surrounding atmosphere.[1][2] The molecular structure of 3-amino-N-(propan-2-yl)propanamide contains both a primary amine (-NH₂) and a secondary amide (-CONH-) functional group. These groups are rich in nitrogen and oxygen atoms with lone pairs of electrons, which can form strong hydrogen bonds with water molecules (H₂O) present in the air. This strong affinity for water is the root cause of its hygroscopic nature.

Q2: What are the critical experimental problems caused by moisture absorption?

A2: Uncontrolled moisture absorption can have significant detrimental effects on both the physical and chemical properties of the compound, leading to several experimental issues:

  • Physical Instability: The material may transform from a free-flowing powder into a caked, clumpy, or sticky solid, making it difficult to handle, transfer, and weigh accurately.[1] In high-humidity environments, it can even deliquesce (dissolve in the absorbed water).

  • Chemical Degradation: The presence of water can facilitate the hydrolysis of the amide bond.[3] This chemical reaction breaks the amide linkage, yielding a carboxylic acid and an amine as degradation products, thereby reducing the purity and potency of the active substance.[4][5][6]

  • Compromised Quality and Performance: For pharmaceutical applications, increased water content can alter dissolution rates, affect the stability of the final dosage form, and ultimately impact the therapeutic efficacy of the drug product.[7][8][9]

Q3: I suspect my sample has absorbed moisture. What are the visual cues?

A3: A dry, high-purity sample of 3-amino-N-(propan-2-yl)propanamide should be a crystalline, free-flowing powder. Visual indicators of moisture uptake include a noticeable change in texture, such as the formation of clumps or aggregates, and a "wet" or sticky appearance.[1] If the powder no longer flows easily and appears caked together, it has likely absorbed a significant amount of atmospheric water.

Part 2: Troubleshooting Guides & Protocols

This section provides actionable solutions to common problems encountered during the handling, storage, and analysis of 3-amino-N-(propan-2-yl)propanamide.

Issue 1: Inconsistent and Inaccurate Weighing

The rapid uptake of moisture during weighing is a primary source of error, leading to inaccurate concentration calculations. The following workflow is designed to minimize this error.

G cluster_prep Phase 1: Preparation cluster_weigh Phase 2: Weighing (Perform Swiftly) cluster_post Phase 3: Post-Weighing prep1 Equilibrate stock bottle to room temperature in a desiccator. prep2 Place receiving vessel (e.g., sealed vial) on balance and tare. prep1->prep2 prep3 Prepare all tools (spatulas, etc.) for immediate access. prep2->prep3 weigh1 Open stock bottle and quickly transfer an approximate amount. prep3->weigh1 weigh2 Immediately seal the receiving vessel. weigh1->weigh2 weigh3 Record the stabilized mass. Do not aim for an exact target. weigh2->weigh3 post1 Tightly reseal stock bottle. Use paraffin film for long-term storage. weigh3->post1 post2 Use the weighed sample immediately or store in a desiccator. post1->post2 G compound Compound Integrity humidity Atmospheric Humidity desiccator Desiccator with Active Desiccant humidity->desiccator mitigated by temp Temperature Fluctuations storage_temp Controlled, Cool Environment temp->storage_temp mitigated by oxygen Atmospheric Oxygen inert_gas Inert Gas Blanket (Nitrogen/Argon) oxygen->inert_gas mitigated by desiccator->compound protects inert_gas->compound protects storage_temp->compound protects

Caption: Mitigation strategies for environmental factors affecting stability.

  • Primary Containment: Always keep the compound in its original, tightly sealed container.

  • Secondary Containment: Place the primary container in a secondary enclosure that provides a dry atmosphere. A glass or plastic desiccator containing an active desiccant (e.g., silica gel or Drierite) is essential. [2][10]Regularly check the desiccant and regenerate or replace it as needed.

  • Atmosphere Control: For maximum protection, especially for long-term storage or high-purity reference standards, store the material in a glove box or desiccator cabinet that has been purged with a dry, inert gas such as nitrogen or argon. [11]* Temperature: Store in a cool, dry area away from direct heat sources to minimize the risk of thermal degradation. [12]

Issue 3: Quantifying the Exact Water Content

For many applications, especially in drug development and quantitative analysis, knowing the precise water content is crucial.

MethodPrincipleAccuracy & PrecisionKey AdvantageConsiderations
Karl Fischer (KF) Titration A chemical titration where iodine reacts stoichiometrically with water. [13]High (Gold Standard)Specific to water; detects free, emulsified, and bound water. [14]Requires specialized titrator and reagents. [15]
Loss on Drying (LOD) Measures the mass loss of a sample after heating in an oven. [16]ModerateSimple, accessible equipment.Not specific; measures loss of all volatile components, not just water. [14]
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature in a controlled atmosphere.HighProvides detailed information on thermal events and decomposition.Requires expensive, specialized instrumentation.

The coulometric method is ideal for determining low (trace) levels of water content with very high accuracy. [17][18]

  • Instrument Preparation: Set up the coulometric Karl Fischer titrator. The titration cell must be sealed from atmospheric moisture and conditioned until a low, stable baseline drift is achieved. [17]2. Sample Handling: In a low-humidity environment (if possible), accurately weigh a small amount of 3-amino-N-(propan-2-yl)propanamide. Use an analytical balance and record the weight to the nearest 0.1 mg.

  • Sample Introduction: Quickly and carefully introduce the weighed solid directly into the conditioned titration cell. Ensure the cell is sealed promptly to prevent the ingress of ambient moisture.

  • Titration: Start the titration process. The instrument will electrochemically generate iodine, which reacts with the water from the sample. The titration endpoint is detected automatically when all the water has been consumed. [13]5. Data Analysis: The instrument's software will use the total charge (in coulombs) required to generate the iodine and the sample mass to calculate the water content, typically reported as a weight percentage (%) or parts per million (ppm).

References

  • Hydrolysis of Esters and Amides.TSFX.
  • Types of Amide Hydrolysis. BYJU'S. Available at: [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications.NEET coaching.
  • The Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]

  • 10 Best Practices for Using Lab Chemical Storage Cabinets.Ziebaq.
  • How do you handle hygroscopic solutes in the lab? TutorChase. Available at: [Link]

  • Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? Patsnap. Available at: [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. Available at: [Link]

  • Complete Guide to Moisture Content Test & Its Importance. Presto Group. Available at: [Link]

  • HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. Available at: [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. Available at: [Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

  • What Is Karl Fischer Titration? Mettler Toledo. Available at: [Link]

  • Karl Fischer titration. Wikipedia. Available at: [Link]

  • Moisture Analysis Techniques. News-Medical.Net. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-amino-N-(propan-2-yl)propanamide

Welcome to the technical support center for the crystallization of 3-amino-N-(propan-2-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-amino-N-(propan-2-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques required to achieve high-purity crystalline material.

Introduction to Crystallization of 3-amino-N-(propan-2-yl)propanamide

3-amino-N-(propan-2-yl)propanamide is a primary amide with a secondary amine, presenting unique challenges and opportunities in crystallization. The presence of both hydrogen bond donors and acceptors suggests that solvent selection will be critical in obtaining high-quality crystals. Recrystallization is a powerful purification technique for such compounds, often proving more effective than chromatographic methods for removing trace impurities.[1][2] This guide will walk you through common issues and their resolutions, grounded in the principles of solubility and crystal growth.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of 3-amino-N-(propan-2-yl)propanamide, providing potential causes and actionable solutions.

Issue 1: No Crystal Formation

Symptoms: The solution remains clear even after cooling and extended periods.

Potential Cause Scientific Rationale Troubleshooting Steps
Sub-optimal Supersaturation Crystal nucleation requires the solution to be supersaturated, meaning the concentration of the solute is higher than its solubility at that temperature. If the solution is not sufficiently concentrated, the thermodynamic barrier to nucleation will not be overcome.1. Slowly evaporate the solvent: This will increase the concentration of the amide.[3] 2. Introduce an anti-solvent: If using a solvent system, slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation.[3] 3. Reduce the temperature further: Try cooling the solution in an ice bath or freezer to further decrease solubility.[3]
Inappropriate Solvent The chosen solvent may be too effective at solvating the 3-amino-N-(propan-2-yl)propanamide molecule, preventing it from self-associating into a crystal lattice.1. Select a different solvent: Experiment with solvents of varying polarity. For amides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[1] 2. Utilize a solvent/anti-solvent system: Dissolve the compound in a "good" solvent and titrate with a "poor" solvent until turbidity is observed, then warm until the solution is clear and allow to cool slowly.[4]
Presence of Solubilizing Impurities Certain impurities can interact with the target molecule, increasing its apparent solubility and inhibiting crystallization.1. Pre-purify the material: Consider a preliminary purification step like column chromatography or a charcoal treatment to remove colored or highly soluble impurities.
Issue 2: Oiling Out or Amorphous Precipitation

Symptoms: Instead of crystals, a liquid or non-crystalline solid forms.

Potential Cause Scientific Rationale Troubleshooting Steps
High Degree of Supersaturation If the solution is too concentrated or cooled too quickly, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice, leading to rapid precipitation of an amorphous solid or an "oiled out" liquid phase.[3]1. Re-dissolve and dilute: Heat the mixture to re-dissolve the material and add a small amount of additional solvent.[3] 2. Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop before transferring to a colder environment. Insulating the flask can also help.[5]
Inappropriate Solvent System The solvent may not be optimal for promoting an ordered crystalline structure for your specific compound.1. Experiment with different solvents: The polarity and hydrogen bonding capability of the solvent can significantly influence crystal habit.
Melting Point Depression Significant impurities can lower the melting point of the compound. If the crystallization temperature is close to or above the depressed melting point, the compound may separate as a liquid.1. Ensure high purity of the starting material: Use analytical techniques like NMR or LC-MS to assess the purity of your compound before crystallization.
Issue 3: Poor Crystal Quality or Small Crystal Size

Symptoms: The resulting crystals are very fine needles, small plates, or an agglomerated mass.

Potential Cause Scientific Rationale Troubleshooting Steps
Rapid Nucleation and Growth An excessive number of nucleation sites leads to the formation of many small crystals instead of fewer, larger ones.[3]1. Reduce the rate of supersaturation: This can be achieved by slowing the cooling rate or using a slower evaporation method.[3]
Solvent Effects The solvent can influence the crystal habit (the external shape of the crystal).1. Try different solvents: A change in solvent can sometimes lead to a different and more desirable crystal morphology.
Agitation Disturbing the solution during crystal growth can induce secondary nucleation, resulting in a larger number of smaller crystals.1. Allow the solution to remain undisturbed: Once the solution is set to cool, avoid moving or shaking it.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing 3-amino-N-(propan-2-yl)propanamide?

A1: For amides, it is generally recommended to start with polar solvents. Good initial choices would be ethanol, acetone, or acetonitrile.[1] Given the primary amine and amide functionalities, solvents capable of hydrogen bonding are likely to be effective. A systematic approach would be to test the solubility of a small amount of your compound in various solvents at room temperature and with heating.

Q2: How can I choose a good solvent/anti-solvent system?

A2: A good solvent/anti-solvent system consists of two miscible solvents. The compound should be highly soluble in the "good" solvent and poorly soluble in the "anti-solvent".[4] For 3-amino-N-(propan-2-yl)propanamide, a potential system could be dissolving it in a minimal amount of a polar solvent like ethanol and then slowly adding a non-polar solvent like hexane or toluene as the anti-solvent.

Q3: My compound is colored. How can I obtain colorless crystals?

A3: Colored impurities can often be removed by treating the solution with activated charcoal. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q4: How can I improve the yield of my crystallization?

A4: To maximize yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. After cooling to room temperature, further cooling in a refrigerator or freezer can help to precipitate more material.[3] However, be aware that cooling too quickly can sometimes trap impurities.

Q5: What is the purpose of "scratching" the flask?

A5: Scratching the inside of the flask with a glass rod can initiate crystallization.[5] The microscopic imperfections on the glass surface created by scratching provide nucleation sites for crystal growth.

Experimental Protocol: Slow Cooling Crystallization

This protocol provides a general methodology for the crystallization of 3-amino-N-(propan-2-yl)propanamide. Optimization may be required based on the purity of your sample and the specific equipment used.

1. Solvent Selection:

  • Place a small amount of the crude 3-amino-N-(propan-2-yl)propanamide in several test tubes.

  • Add a small amount of different solvents (e.g., ethanol, acetone, ethyl acetate, acetonitrile) to each test tube.

  • Observe the solubility at room temperature and with gentle heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

4. Cooling and Crystallization:

  • Cover the flask and allow it to cool slowly to room temperature.[1]

  • For slower cooling, the flask can be placed in an insulated container.

  • Once at room temperature, the flask can be moved to a refrigerator to maximize crystal yield.[3]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove residual solvent.

6. Analysis:

  • Determine the melting point of the recrystallized product and compare it to the literature value or the crude material. A sharper and higher melting point generally indicates higher purity.

Visualizing the Crystallization Workflow

The following diagrams illustrate the key decision points in troubleshooting and the overall experimental workflow.

Troubleshooting_Crystallization cluster_solutions Troubleshooting Actions start Start Crystallization outcome Observe Outcome start->outcome no_xtal No Crystals Formed outcome->no_xtal Clear Solution oiling_out Oiling Out / Amorphous Solid outcome->oiling_out Non-crystalline poor_xtal Poor Crystal Quality outcome->poor_xtal Small/Impure Crystals good_xtal Good Crystals Formed outcome->good_xtal Success sol_no_xtal Concentrate Solution Add Anti-solvent Change Solvent no_xtal->sol_no_xtal sol_oiling_out Re-dissolve & Dilute Slow Cooling Rate Change Solvent oiling_out->sol_oiling_out sol_poor_xtal Slow Cooling Rate Change Solvent Avoid Agitation poor_xtal->sol_poor_xtal end End good_xtal->end sol_no_xtal->start Retry sol_oiling_out->start Retry sol_poor_xtal->start Retry Crystallization_Workflow A 1. Solvent Selection B 2. Dissolve Compound in Minimum Hot Solvent A->B C 3. Hot Filtration (Optional) B->C D 4. Slow Cooling to Room Temperature C->D E 5. Further Cooling (Optional) D->E F 6. Isolate Crystals (Vacuum Filtration) E->F G 7. Wash with Cold Solvent F->G H 8. Dry Crystals G->H I 9. Analyze Purity H->I

Caption: Step-by-step experimental workflow for recrystallization.

References

  • Technical Support Center: Flubendiamide Crystallization In Vitro - Benchchem.
  • N-isopropyl-3-(methylamino)propanamide | C7H16N2O | CID 33747841 - PubChem. Available at: [Link]

  • What is the best technique for amide purification? - ResearchGate. Available at: [Link]

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • RECRYSTALLISATION - University of Sydney.
  • 6.6D: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Recrystallization I - University of California, Irvine.
  • Recrystallization and Crystallization - University of Rochester.

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in 3-amino-N-(propan-2-yl)propanamide Synthesis

Welcome to the technical support center for the synthesis of 3-amino-N-(propan-2-yl)propanamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-amino-N-(propan-2-yl)propanamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions to achieve high purity and yield. We will explore the common challenges and side reactions encountered during the synthesis of this and structurally similar molecules, providing in-depth, evidence-based solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments. The answers are grounded in established mechanistic principles to help you not only solve the immediate problem but also build a robust synthetic strategy.

Q1: I'm observing a significant amount of an N-acylurea byproduct in my carbodiimide-mediated coupling (e.g., using EDC or DCC). What's causing this, and how can I prevent it?

A1: This is a classic and well-documented side reaction in carbodiimide chemistry. The root cause lies in the reaction mechanism itself. The carbodiimide first activates the carboxylic acid (your 3-aminopropanoic acid derivative) to form a highly reactive O-acylisourea intermediate. While this intermediate is designed to react with your amine (isopropylamine), it is also unstable and can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct. This rearrangement effectively consumes your activated acid, reducing your yield.[1][2]

Solutions:

  • Incorporate Additives: The most effective way to suppress N-acylurea formation is to use a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives rapidly react with the O-acylisourea intermediate to form an active ester. This active ester is more stable than the O-acylisourea, preventing the rearrangement, yet it remains sufficiently reactive to readily couple with isopropylamine.[2][3]

  • Control Stoichiometry and Temperature: Use the carbodiimide in slight excess (1.1-1.2 equivalents). Running the reaction at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature) can also slow the rate of the rearrangement side reaction.[4]

  • Solvent Choice: The rearrangement to the N-acylurea can be more pronounced in very polar solvents. If your solubility allows, consider using a less polar aprotic solvent like dichloromethane (DCM).

Q2: My reaction with a uronium-based coupling agent (e.g., HATU, HBTU) is stalling, and I'm seeing a mass corresponding to the guanidinylation of my isopropylamine. How can I avoid this?

A2: This is another common issue where the coupling reagent itself reacts with your nucleophile. Uronium/aminium salts like HATU are potent activating agents, but they can also react directly with the primary amine (isopropylamine) to form a stable guanidinium species.[5] This side reaction "caps" your amine, rendering it unable to participate in the desired amide bond formation and leading to incomplete conversion.

Solutions:

  • Pre-activation: The most reliable solution is to pre-activate the carboxylic acid before adding the amine. Dissolve your 3-aminopropanoic acid derivative and the coupling reagent (e.g., HATU) in your solvent with a non-nucleophilic base (like DIPEA). Allow this mixture to stir for 5-15 minutes to form the active ester. Only then should you add the isopropylamine to the reaction mixture. This ensures the coupling reagent is consumed in the activation step before it has a chance to react with your primary amine.[6]

  • Optimize Base: Use a stoichiometric amount of a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA). Avoid using an excessive amount of base, as this can promote side reactions.[4]

Q3: I'm attempting to synthesize the target molecule from a protected β-alanine derivative, but I'm getting byproducts related to the protecting group. What are the best practices?

A3: Protecting the primary amino group of the β-alanine core is crucial to prevent polymerization. However, the choice of protecting group and the reaction conditions are critical.

  • Fmoc Protection: If using an Fmoc-protected β-alanine, be aware that the basic conditions required for Fmoc removal (typically piperidine) can also catalyze intramolecular side reactions, especially if the synthesis is performed on a solid support where diketopiperazine-like cyclizations can occur after the coupling of a second amino acid.[7][8] While less of a concern for this specific single-step coupling in solution, prolonged exposure to base after deprotection should be minimized.

  • Boc Protection: A Boc-protected β-alanine is often a more robust choice for solution-phase synthesis. The acidic conditions required for Boc removal (e.g., TFA) are orthogonal to the basic or neutral conditions of the amide coupling step. The key is to ensure the complete removal of the acidic cleavage agent before proceeding with the coupling, as residual acid will neutralize your amine and the base catalyst. A simple aqueous workup or neutralization is typically required.

Best Practice Workflow:

  • Start with Boc-β-alanine.

  • Couple it with isopropylamine using an optimized protocol (e.g., EDC/Oxyma or pre-activated HATU).

  • Purify the Boc-protected intermediate product.

  • Deprotect the Boc group under standard acidic conditions (e.g., TFA in DCM).

  • Perform a basic workup to neutralize the ammonium salt and isolate the final pure 3-amino-N-(propan-2-yl)propanamide.

Q4: During scale-up, I'm noticing an increase in dimer/oligomer formation. What reaction parameters should I re-optimize?

A4: This issue arises from the bifunctional nature of your starting material, 3-aminopropanoic acid (if unprotected) or your product, which has a free primary amine. The activated carboxyl group of one molecule can react with the free 3-amino group of another, leading to chain extension.

Solutions:

  • Protecting Group Strategy: As mentioned in Q3, using a protecting group on the 3-amino function is the most effective way to prevent this.

  • Controlled Addition (Slow Addition): If proceeding without a protecting group, the order and rate of addition are critical. A solution of the activated carboxylic acid should be added slowly to a solution of the amine. This maintains a high concentration of the desired nucleophile (isopropylamine) relative to the concentration of the activated acid, favoring the intermolecular reaction over self-condensation.

  • Dilution: Running the reaction at a lower concentration can reduce the probability of intermolecular side reactions between two molecules of the starting material.

Troubleshooting Summary Table

Observation (by LC-MS/TLC) Potential Byproduct Primary Root Cause Recommended Solution
Mass of (Carboxylic Acid + Carbodiimide - H₂O) N-AcylureaRearrangement of the O-acylisourea intermediate.[2]Add HOBt or Oxyma to the reaction. Use lower temperatures (0 °C to RT).
Mass of (Amine + Coupling Agent Fragment) Guanidinium AdductDirect reaction of the uronium reagent (e.g., HATU) with the amine.[5]Pre-activate the carboxylic acid for 5-15 minutes before adding the amine.
High Molecular Weight Species (2x, 3x Mass) Dimer/OligomerSelf-condensation of the unprotected 3-aminopropanoic acid derivative.Use a protecting group (e.g., Boc) on the 3-amino group. Alternatively, use slow addition of the activated acid to the amine.
Unreacted Starting Carboxylic Acid Incomplete Activation/CouplingInsufficient coupling reagent; deactivated reagent; steric hindrance.Use a slight excess (1.1-1.2 eq) of coupling reagent. Ensure reagents are fresh. Consider a more potent activator like HATU.
Hydrolysis of Ester Starting Material Carboxylic AcidPresence of water; harsh pH conditions during ester aminolysis.[9]Use anhydrous solvents. For ester aminolysis, neutral to basic conditions are preferred over acidic ones.[9]

Optimized Experimental Protocols

Protocol 1: High-Yield Synthesis using EDC/Oxyma

This protocol is designed to minimize N-acylurea formation and ensure efficient coupling.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-β-alanine (1.0 eq), Oxyma (1.2 eq), and isopropylamine (1.2 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) to the solution portion-wise over 5 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude Boc-protected product in DCM and add TFA (5-10 equivalents). Stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and TFA under reduced pressure. Redissolve the residue in an organic solvent and perform a basic wash (e.g., 1M NaOH or NaHCO₃) to neutralize the ammonium salt, followed by extraction to yield the final product.

Protocol 2: Rapid Coupling via Pre-activation with HATU

This protocol is ideal for preventing guanidinylation and achieving fast reaction times.

  • Pre-activation: In a flask under an inert atmosphere, dissolve Boc-β-alanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir the mixture at room temperature for 10 minutes.

  • Coupling: To the pre-activated mixture, add a solution of isopropylamine (1.2 eq) in DMF dropwise.

  • Reaction: Stir at room temperature for 1-3 hours.

  • Monitoring & Workup: Follow steps 5-8 from Protocol 1.

Visualizing Reaction Pathways

Diagram 1: Carbodiimide Coupling Pathways

G cluster_start Reactants cluster_intermediate Intermediates cluster_product Products Acid R-COOH O_Acyl O-Acylisourea (Reactive, Unstable) Acid->O_Acyl Activation EDC EDC EDC->O_Acyl Activation Amine R'-NH₂ Amide Desired Amide Amine->Amide Coupling (Desired) Amine->Amide Efficient Coupling HOBt HOBt / Oxyma Active_Ester Active Ester (Reactive, More Stable) HOBt->Active_Ester Interception O_Acyl->Active_Ester Interception O_Acyl->Amide Coupling (Desired) N_Acyl N-Acylurea (Byproduct) O_Acyl->N_Acyl Rearrangement (Side Reaction) Active_Ester->Amide Efficient Coupling

Caption: Desired vs. side reaction pathways in carbodiimide coupling.

Diagram 2: Troubleshooting Workflow

G Start Start: Low Yield or Impure Product Analyze Analyze Byproducts (LC-MS, NMR) Start->Analyze N_Acylurea N-Acylurea Detected Analyze->N_Acylurea Carbodiimide Reaction Guanidine Guanidinylation Detected Analyze->Guanidine Uronium Reaction Polymer Dimer/Polymer Detected Analyze->Polymer Unprotected Acid SM High Unreacted Starting Material Analyze->SM General Sol_N_Acyl Add HOBt/Oxyma Lower Temperature N_Acylurea->Sol_N_Acyl Sol_Guanidine Pre-activate Acid before Amine Addition Guanidine->Sol_Guanidine Sol_Polymer Use Protecting Group (e.g., Boc) Employ Slow Addition Polymer->Sol_Polymer Sol_SM Check Reagent Quality Increase Activator Stoichiometry Switch to Stronger Activator SM->Sol_SM

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions of Carboxylic Acids - Ester and Amide Formation. Available at: [Link]

  • Wikipedia. (n.d.). Carbodiimide. Available at: [Link]

  • Google Patents. (2005). US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
  • ACS Publications. (1979). Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Available at: [Link]

  • ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC. Available at: [Link]

  • Wiley Online Library. (n.d.). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. Available at: [Link]

  • AAPPTEC. (2021). Carbodiimides and Additives. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H-NMR Spectrum Analysis of 3-amino-N-(propan-2-yl)propanamide

This guide provides an in-depth analysis of the expected ¹H-NMR spectrum of 3-amino-N-(propan-2-yl)propanamide. As a molecule incorporating both a primary amine and a secondary amide, its structural elucidation serves as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected ¹H-NMR spectrum of 3-amino-N-(propan-2-yl)propanamide. As a molecule incorporating both a primary amine and a secondary amide, its structural elucidation serves as an excellent case study for researchers in synthetic chemistry and drug development. We will deconstruct the molecule proton-by-proton to predict its spectral features, outline a rigorous experimental protocol for data acquisition, and compare the insights from NMR with those from alternative analytical techniques. This document is designed to move beyond a simple recitation of data, focusing instead on the causal relationships that govern spectroscopic outcomes.

Part 1: Deconstructing the Molecule: A Predicted ¹H-NMR Analysis

Due to the absence of a publicly available reference spectrum for 3-amino-N-(propan-2-yl)propanamide, we will construct a predicted spectrum based on established principles of nuclear magnetic resonance. The structure, with protons systematically labeled for analysis, is shown below:

The analysis of each proton environment is grounded in three core principles: chemical shift (δ), which indicates the electronic environment; integration, which reveals the relative number of protons; and multiplicity (splitting), which details the number of neighboring protons.[1]

  • Protons (g) - Amine Group (-NH₂):

    • Predicted Chemical Shift (δ): 0.5 - 5.0 ppm.[2][3] The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[2][3]

    • Integration: 2H.

    • Multiplicity: Broad singlet. These protons undergo rapid chemical exchange with each other and with trace amounts of water in the solvent. This rapid exchange averages out the coupling to adjacent protons on carbon (a), resulting in a broad signal that does not follow the n+1 rule.[1][3] A key validation step is the "D₂O shake," where adding a drop of deuterium oxide to the NMR sample will cause this peak to disappear as the protons are replaced by non-signal-producing deuterium.[2][4]

  • Protons (a) - Methylene Group (α to -NH₂):

    • Predicted Chemical Shift (δ): ~2.9 ppm. Protons on a carbon adjacent to an amine are deshielded by the electronegative nitrogen atom, shifting them downfield. Typical values for such protons are in the 2.3-3.0 ppm range.[2][3]

    • Integration: 2H.

    • Multiplicity: Triplet. These protons are adjacent to the two protons of the (b) methylene group (n=2). Following the n+1 rule, the signal will be split into a triplet (2+1=3). The coupling constant (³J_HH) is expected to be in the typical aliphatic range of 6-8 Hz.[5]

  • Protons (b) - Methylene Group (α to C=O):

    • Predicted Chemical Shift (δ): ~2.4 ppm. Protons alpha to a carbonyl group in an amide typically appear in the 2.1-2.5 ppm range.[6] The electron-withdrawing nature of the carbonyl group deshields these protons.

    • Integration: 2H.

    • Multiplicity: Triplet. These protons are adjacent to the two protons of the (a) methylene group (n=2), resulting in a triplet (2+1=3). The coupling constant should be similar to that of the (a) protons.

  • Proton (d) - Amide Group (-NH-):

    • Predicted Chemical Shift (δ): 5.0 - 9.0 ppm.[6] The proton on an amide nitrogen is significantly deshielded and its chemical shift can be influenced by solvent and concentration.[1]

    • Integration: 1H.

    • Multiplicity: Broad singlet or a doublet. While amide protons can couple with adjacent protons (in this case, proton (e)), the rotation around the C-N bond can be restricted, and proton exchange can broaden the signal.[6] If coupling is observed, it would appear as a doublet due to the single adjacent proton (e).

  • Proton (e) - Methine Group (-CH-):

    • Predicted Chemical Shift (δ): ~4.1 ppm. This proton is attached to a carbon that is bonded to a nitrogen atom, which causes a downfield shift. It is further coupled to six equivalent methyl protons.

    • Integration: 1H.

    • Multiplicity: Septet (or multiplet). This proton is coupled to the six equivalent protons of the two (f) methyl groups (n=6). According to the n+1 rule, this signal should be split into a septet (6+1=7).

  • Protons (f) - Methyl Groups (-CH₃):

    • Predicted Chemical Shift (δ): ~1.1 ppm. These protons are part of a standard isopropyl group. They are in a typical aliphatic region.

    • Integration: 6H.

    • Multiplicity: Doublet. All six methyl protons are equivalent and are coupled to the single methine proton (e) (n=1). This results in a doublet (1+1=2).

Summary of Predicted ¹H-NMR Data
Proton LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
(g) -NH₂0.5 - 5.0 (Broad)2HBroad SingletN/A
(a) -CH₂-~2.92HTriplet~ 6-8
(b) -CH₂-~2.42HTriplet~ 6-8
(d) -NH-5.0 - 9.0 (Broad)1HBroad Singlet / Doublet~ 7-8 (if resolved)
(e) -CH-~4.11HSeptet~ 6-7
(f) -CH₃~1.16HDoublet~ 6-7

Part 2: A Validated Protocol for ¹H-NMR Spectrum Acquisition

Achieving a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and a logical acquisition workflow. This protocol is designed to be self-validating by ensuring sample purity and instrument stability.

Experimental Protocol: Sample Preparation & Acquisition
  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble.[7][8] Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules.[9][10] For compounds with higher polarity or hydrogen-bonding capacity, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[8][9] The use of deuterated solvents is critical to avoid large, interfering solvent peaks in the ¹H spectrum and to provide a lock signal for the spectrometer.[4][7]

  • Sample Concentration: Weigh approximately 5-25 mg of 3-amino-N-(propan-2-yl)propanamide for a standard ¹H NMR spectrum.[11][12] Dissolve this in 0.6-0.7 mL of the chosen deuterated solvent.

  • Filtration: To ensure magnetic field homogeneity and prevent line broadening, all solid particles must be removed. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which will result in sharp, symmetrical peaks.

    • Acquire the ¹H-NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

    • Integrate the peaks to determine the relative proton counts.

Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing A Weigh 5-25 mg of Analyte B Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E Transfer to Spectrometer F Lock and Shim E->F G Acquire Free Induction Decay (FID) F->G H Process Data (FT, Phasing, Integration) G->H I I H->I Final Spectrum

Caption: Workflow for preparing a sample and acquiring a ¹H-NMR spectrum.

Part 3: A Comparative Framework: NMR vs. Alternative Techniques

While ¹H-NMR is exceptionally powerful for determining the proton framework of a molecule, a comprehensive structural elucidation often relies on a combination of analytical methods.[13][14] Each technique provides a unique piece of the structural puzzle.

Analytical TechniqueInformation Provided for 3-amino-N-(propan-2-yl)propanamideAdvantages & Limitations
¹H-NMR Spectroscopy - Detailed proton environment and connectivity- Relative number of each type of proton- Stereochemical information (in some cases)Advantages: Provides unambiguous proton framework and connectivity. Non-destructive.[15]Limitations: Requires larger sample amounts than MS. Can be complex for large molecules.[15]
¹³C-NMR Spectroscopy - Number of unique carbon environments- Chemical environment of each carbon (e.g., C=O, C-N, aliphatic C)Advantages: Complements ¹H-NMR by showing the carbon backbone.Limitations: Much lower sensitivity than ¹H-NMR, requiring more sample or longer acquisition time.
FTIR Spectroscopy - Presence of key functional groups- N-H stretches (primary amine, ~3400-3300 cm⁻¹, two bands)[16][17]- N-H stretch (secondary amide, ~3350-3310 cm⁻¹, one band)[16][18]- C=O stretch (amide, ~1680-1630 cm⁻¹)[18]Advantages: Fast, requires minimal sample. Excellent for functional group identification.[15]Limitations: Provides little information on the overall carbon skeleton or connectivity.[15]
Mass Spectrometry (MS) - Molecular weight (from the molecular ion peak)- Molecular formula (with high-resolution MS)- Structural information from fragmentation patternsAdvantages: Extremely high sensitivity, provides molecular weight and formula.[13][19]Limitations: Fragmentation can be complex and may not provide definitive connectivity or stereochemistry.[15]
Integrated Workflow for Structural Elucidation

This diagram illustrates how a researcher would logically employ multiple techniques to move from an unknown sample to a confirmed molecular structure.

G cluster_nmr Definitive Structure Analysis Unknown Unknown Sample FTIR FTIR Spectroscopy Unknown->FTIR MS Mass Spectrometry Unknown->MS FuncGroups Identify Functional Groups (Amine, Amide, C=O) FTIR->FuncGroups MolWeight Determine Molecular Weight & Formula MS->MolWeight NMR NMR (1H, 13C, 2D) Connectivity Establish Atom Connectivity & Proton Framework NMR->Connectivity Confirmed Confirmed Structure: 3-amino-N-(propan-2-yl)propanamide FuncGroups->NMR MolWeight->NMR Connectivity->Confirmed

Caption: Integrated workflow for comprehensive molecular structure elucidation.

Conclusion

The structural analysis of 3-amino-N-(propan-2-yl)propanamide by ¹H-NMR spectroscopy is a multifaceted process that relies on a predictive understanding of chemical principles and a rigorous experimental approach. By systematically evaluating chemical shifts, integration, and splitting patterns, one can confidently assign each resonance to its corresponding protons. While ¹H-NMR provides the cornerstone of the analysis by detailing the proton framework, its true power is realized when integrated with complementary techniques like FTIR and mass spectrometry. This synergistic approach allows researchers to move from a hypothesis to a fully validated molecular structure with the highest degree of confidence.

References

  • Stewart, J. E. Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics.

  • University of Missouri-St. Louis. NMR Sample Preparation. University of Missouri-St. Louis Chemistry Department.

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry.

  • University of Regensburg. 1H NMR Spectroscopy. Institute of Organic Chemistry.

  • Microbe Notes. Difference between Primary Secondary and Tertiary Amines Via FTIR. Microbe Notes.

  • University of Notre Dame. Small molecule NMR sample preparation. Department of Chemistry & Biochemistry.

  • TCI AMERICA. Deuterated Compounds for NMR. TCI AMERICA.

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

  • ETH Zurich. NMR Sample Preparation. Department of Chemistry and Applied Biosciences.

  • Abraham, R. J., et al. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry.

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Comparative

A Comparative Guide to the C-NMR Characterization of 3-amino-N-(propan-2-yl)propanamide

This guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectrum of 3-amino-N-(propan-2-yl)propanamide. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectrum of 3-amino-N-(propan-2-yl)propanamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis with structurally related compounds. By understanding the subtle shifts and patterns, researchers can gain a deeper confidence in their structural elucidation and purity assessments.

Introduction: The Role of ¹³C-NMR in Small Molecule Characterization

¹³C-NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule.[1][2] Unlike proton NMR (¹H-NMR), which reveals the environment of hydrogen atoms, ¹³C-NMR directly probes the carbon framework, offering insights into the number of non-equivalent carbon atoms, their hybridization state (sp³, sp², sp), and their connectivity.[1][2] For a molecule like 3-amino-N-(propan-2-yl)propanamide, which contains a mix of aliphatic carbons in different chemical environments (amide, amine, and alkyl), ¹³C-NMR is an indispensable tool for unambiguous structural confirmation.

The chemical shift (δ) in ¹³C-NMR is influenced by the electron density around the carbon nucleus. Electronegative atoms, such as oxygen and nitrogen, deshield the adjacent carbons, causing their signals to appear at a higher chemical shift (downfield).[2] Conversely, carbons in purely alkyl environments are more shielded and appear at lower chemical shifts (upfield).[2]

Predicted ¹³C-NMR Spectrum of 3-amino-N-(propan-2-yl)propanamide

The molecule has six unique carbon environments, and therefore, six distinct signals are expected in the proton-decoupled ¹³C-NMR spectrum.

Table 1: Predicted ¹³C-NMR Chemical Shifts for 3-amino-N-(propan-2-yl)propanamide and Comparison with Related Compounds

Carbon AtomPredicted δ (ppm) for 3-amino-N-(propan-2-yl)propanamideComparative CompoundStructure of Comparative CompoundObserved δ (ppm) in Comparative Compound
Carbonyl (C=O)~173PropanamideCH₃CH₂CONH₂~178
CH (isopropyl)~42Isopropylamine(CH₃)₂CHNH₂44.9
CH₂ (adjacent to C=O)~38PropanamideCH₃CH₂CONH₂31.5
CH₂ (adjacent to NH₂)~36PropylamineCH₃CH₂CH₂NH₂45.3
CH₃ (isopropyl)~23 (x2)Isopropylamine(CH₃)₂CHNH₂25.7
CH₃ (terminal)Not ApplicablePropanamideCH₃CH₂CONH₂9.8

Note: The predicted values are estimates based on additive effects and analysis of similar structures. Actual experimental values may vary slightly depending on solvent and concentration.

In-Depth Spectral Analysis and Comparison

3.1. The Amide Moiety: A Tale of Two Carbons

The most downfield signal is predicted to be the carbonyl carbon (C=O) at approximately 173 ppm. Saturated amide carbonyls typically resonate in the 173-178 ppm range.[3] This is slightly upfield from the carbonyl of a simple primary amide like propanamide (~178 ppm), likely due to the electronic influence of the N-isopropyl group.

The methine carbon (-CH-) of the isopropyl group is expected around 42 ppm. This is influenced by the adjacent nitrogen of the amide. In isopropylamine, the corresponding carbon appears at 44.9 ppm. The slight upfield shift in our target molecule is anticipated due to the electron-withdrawing nature of the adjacent carbonyl group. The two methyl carbons (-CH₃) of the isopropyl group are chemically equivalent and are predicted to appear as a single peak around 23 ppm, which is consistent with the 25.7 ppm signal in isopropylamine.

3.2. The Propane Backbone: Resolving the Methylene Groups

The two methylene carbons (-CH₂-) of the propanamide backbone present an interesting case for comparison. The CH₂ adjacent to the carbonyl group is predicted to be around 38 ppm. This is deshielded by the electron-withdrawing carbonyl group. In propanamide, this carbon is found at 31.5 ppm. The downfield shift in our target molecule can be attributed to the cumulative electron-withdrawing effect of both the carbonyl and the distant amino group.

The CH₂ adjacent to the primary amino group (-NH₂) is predicted at approximately 36 ppm. In propylamine, the carbon directly attached to the amino group is significantly more deshielded, appearing at 45.3 ppm. The upfield shift in 3-amino-N-(propan-2-yl)propanamide is due to the greater distance from the strongly deshielding amide group.

Experimental Protocol for ¹³C-NMR Analysis

The following protocol outlines a standardized procedure for obtaining a high-quality ¹³C-NMR spectrum of 3-amino-N-(propan-2-yl)propanamide.

4.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 50-100 mg of the purified 3-amino-N-(propan-2-yl)propanamide.[4] A higher concentration is generally better for ¹³C-NMR due to its lower sensitivity compared to ¹H-NMR.[5]

  • Choosing the Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.[6] If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used as alternatives.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

4.2. Data Acquisition

The following is a general guide for data acquisition on a standard NMR spectrometer. Specific parameters may need to be optimized.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).

    • Spectral Width: Set a spectral width of approximately 200-220 ppm to encompass all expected signals.[2]

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

4.3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Visualizing the Workflow

The following diagram illustrates the key stages of the ¹³C-NMR characterization process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (50-100 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add TMS Standard filter->standard load Load Sample & Shim setup Set Acquisition Parameters load->setup acquire Acquire Data (≥1024 scans) setup->acquire process Fourier Transform & Phasing acquire->process baseline Baseline Correction process->baseline reference Reference to TMS baseline->reference analyze Peak Picking & Interpretation reference->analyze

Caption: A flowchart outlining the major steps in the C-NMR characterization of 3-amino-N-(propan-2-yl)propanamide.

Conclusion

The ¹³C-NMR characterization of 3-amino-N-(propan-2-yl)propanamide provides a clear and detailed fingerprint of its carbon skeleton. By comparing the predicted chemical shifts with those of simpler, related molecules such as propanamide, isopropylamine, and propylamine, a confident assignment of all six carbon signals can be achieved. This comparative approach, coupled with a robust experimental protocol, ensures the scientific integrity of the structural elucidation. The insights gained from this analysis are crucial for researchers in synthetic chemistry and drug development who rely on unambiguous molecular characterization.

References

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.
  • Anasazi Instruments. (n.d.).
  • University of Leicester. (n.d.).
  • Unknown. (n.d.). 13C NMR Protocol for Beginners DPX-300/Avance-300.
  • Unknown. (n.d.).
  • Unknown. (n.d.). 13-C NMR Protocol for beginners AV-400.
  • Du, Z. (2015, April 2). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide.
  • Unknown. (n.d.).
  • University College London. (n.d.).
  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
  • Iowa State University. (n.d.).
  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium.
  • Liles, S. (2010, October 25). Making pretty diagrams with GraphViz. Steve Liles' Blog.
  • Unknown. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language.
  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?
  • King Fahd University of Petroleum & Minerals. (1980). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts.
  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube.
  • Pohl, R., Dračínský, M., Slavětínská, L., & Buděšínský, M. (2011). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. Magnetic Resonance in Chemistry, 49(6), 320-327.
  • Graphviz. (2021, August 10). Graphviz.
  • graphviz. (n.d.). User Guide — graphviz 0.
  • MDPI. (2022, February 9).
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  • Poteau, R. (2024, April 2). 13C NMR predictor - virtual Chemistry 3D.
  • Bruker. (2015, December 4).

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Validation

Structural Elucidation of Beta-Amino Amides: A Comparative MS/MS Fragmentation Guide for 3-amino-N-(propan-2-yl)propanamide

Executive Summary In drug development, particularly within peptidomimetics, distinguishing between - and -amino acid derivatives is critical due to their distinct metabolic stability and biological activity profiles. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, particularly within peptidomimetics, distinguishing between


- and 

-amino acid derivatives is critical due to their distinct metabolic stability and biological activity profiles. This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation behavior of 3-amino-N-(propan-2-yl)propanamide (a

-amino amide) versus its positional isomer, 2-amino-N-(propan-2-yl)propanamide (an

-amino amide).

We demonstrate that while both isomers share an identical molecular weight (


 Da) and elemental composition (

), they exhibit divergent fragmentation pathways under Collision-Induced Dissociation (CID). The

-isomer is characterized by a diagnostic elimination of ammonia driven by a Retro-Michael-like mechanism, whereas the

-isomer is dominated by classical

-cleavage yielding immonium ions.

Part 1: Comparative Analysis of Fragmentation Pathways

The Core Challenge: Isobaric Differentiation

The primary analytical challenge is the differentiation of the target


-isomer from its 

-analog. Standard low-resolution MS cannot distinguish these species (

for both). Structural elucidation requires MS/MS fragmentation where the proximity of the amino group to the carbonyl determines the dissociation kinetics.
Fragmentation Mechanism: 3-amino-N-(propan-2-yl)propanamide ( -Isomer)

Mechanism Type: Charge-Remote Fragmentation & Elimination Key Diagnostic Transition:


 (Loss of 

)

For the


-isomer, the methylene spacer (

) between the primary amine and the amide carbonyl facilitates a distinct elimination pathway. Upon protonation, the molecule undergoes a characteristic loss of ammonia (

, 17 Da). This is mechanistically driven by the acidity of the

-protons (adjacent to the carbonyl) and the leaving group ability of the protonated amine, effectively resulting in a Retro-Michael elimination . This yields a conjugated acrylamide product ion (

-isopropylacrylamide cation).
  • Primary Fragment (

    
     114): 
    
    
    
    . Corresponds to the protonated
    
    
    -isopropylacrylamide.
  • Secondary Fragment (

    
     72): 
    
    
    
    . Subsequent loss of propene from the isopropyl group via a 1,5-H shift rearrangement.
  • Minor Fragment (

    
     30): 
    
    
    
    . Formed via direct chain cleavage, though less abundant than in longer chain analogs.
Fragmentation Mechanism: 2-amino-N-(propan-2-yl)propanamide ( -Isomer)

Mechanism Type: Charge-Proximal


-Cleavage
Key Diagnostic Transition: 

(Immonium Ion)

In the


-isomer, the amino group is directly adjacent to the carbonyl. The fragmentation is dominated by the inductive effect and the stability of the resulting immonium ion.
  • Dominant Fragment (

    
     44): 
    
    
    
    .[1] This is the specific immonium ion for an alanine scaffold. It is formed by the cleavage of the amide bond (
    
    
    ) accompanied by CO loss or direct formation from the amine terminus.
  • Secondary Fragment (

    
     86):  Loss of the amide amine group (
    
    
    
    ) is possible but usually outcompeted by the formation of the stable
    
    
    44 ion.
Summary of Diagnostic Ions
Feature3-amino-N-(propan-2-yl)propanamide (

-Isomer)
2-amino-N-(propan-2-yl)propanamide (

-Isomer)
Precursor Ion (

)
131.12131.12
Dominant Mechanism Elimination (

loss)
via Retro-Michael

-Cleavage
via Inductive effect
Primary Fragment

114
(Acrylamide ion)

44
(Immonium ion)
Secondary Fragment

72
(Loss of Propene from

114)

88
(Loss of Isopropyl)
Structural Insight Indicates 1,3-spacing of functional groupsIndicates 1,2-spacing of functional groups

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways for the


-isomer (Target) versus the 

-isomer (Alternative), highlighting the critical transition states.

FragmentationPathways Beta_Precursor Beta-Isomer Precursor [M+H]+ m/z 131 (3-amino-N-isopropyl...) Beta_TS Transition State: Retro-Michael Elimination Beta_Precursor->Beta_TS CID Activation Fragment_114 Acrylamide Ion [M+H - NH3]+ m/z 114 Beta_TS->Fragment_114 - NH3 (17 Da) Fragment_72 Amide Ion [m/z 114 - C3H6]+ m/z 72 Fragment_114->Fragment_72 - Propene (42 Da) Alpha_Precursor Alpha-Isomer Precursor [M+H]+ m/z 131 (2-amino-N-isopropyl...) Alpha_TS Transition State: Alpha-Cleavage Alpha_Precursor->Alpha_TS CID Activation Fragment_44 Immonium Ion [CH3-CH=NH2]+ m/z 44 Alpha_TS->Fragment_44 Dominant Pathway Fragment_86 Amide Loss [M+H - CONH-iPr]+ m/z 86 Alpha_TS->Fragment_86 Minor Pathway

Figure 1: Comparative fragmentation flowchart showing the Retro-Michael elimination dominant in the


-isomer vs. the 

-cleavage dominant in the

-isomer.

Part 3: Experimental Protocol

To replicate these results and validate the identity of 3-amino-N-(propan-2-yl)propanamide in a drug discovery workflow, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of the compound in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Working Solution: Dilute to 1 µg/mL (approx. 7.6 µM) in the same solvent system.

  • Control: Prepare the

    
    -isomer (if available) or a standard alanine-derivative at the same concentration for retention time and fragmentation comparison.
    
LC-MS/MS Configuration (Standardized)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Source Parameters:

    • Spray Voltage: 3.5 kV

    • Capillary Temp: 300°C

    • Sheath Gas: 30 arb units

  • Flow Injection Analysis (FIA): Inject 5 µL directly at 0.2 mL/mL (no column) for spectral library generation.

  • LC Separation (for Isomer Mixes):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. (Note:

      
      -amino acids typically elute slightly earlier or later than 
      
      
      
      -isomers depending on the column chemistry, but MS/MS is the definitive identifier).
Data Acquisition & Validation
  • Full Scan (Q1): Verify precursor at

    
     131.1 (
    
    
    
    ).
  • Product Ion Scan (MS2):

    • Select precursor

      
       131.1.
      
    • Collision Energy (CE) Ramp: 10, 20, 30, 40 eV.

  • Validation Criteria:

    • Pass: Observation of base peak at

      
       114 at moderate CE (15-25 eV). Presence of 
      
      
      
      72 at higher CE (>30 eV). Absence or very low abundance of
      
      
      44.
    • Fail (Indicates

      
      -isomer):  Base peak at 
      
      
      
      44. Low abundance of
      
      
      114.

References

  • Differentiation of Amino Acid Isomers by MS/MS: Title: Dissociation Chemistry of Proton

    
    -, 
    
    
    
    - and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry. Source: Wiley Online Library (Journal of Mass Spectrometry). URL:[Link]
  • Fragmentation of Amides : Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]

  • Compound Data (Beta-Amino Analog) : Title: 3-Amino-N-(propan-2-yl)propanamide - Substance Information. Source: PubChem (National Institutes of Health). URL:[Link]

  • General Fragmentation Rules : Title: Interpretation of Mass Spectra of Organic Compounds (Amine and Amide Fragmentation).[1] Source: LibreTexts Chemistry. URL:[Link]

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Comparative

FTIR spectral peaks of 3-amino-N-(propan-2-yl)propanamide

An in-depth structural validation of 3-amino-N-(propan-2-yl)propanamide (commonly referred to as 3-amino-N-isopropylpropanamide) is critical for researchers utilizing this bifunctional aliphatic molecule. Widely employed...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural validation of 3-amino-N-(propan-2-yl)propanamide (commonly referred to as 3-amino-N-isopropylpropanamide) is critical for researchers utilizing this bifunctional aliphatic molecule. Widely employed as a transient directing group (TDG) in palladium-catalyzed C(sp³)–H functionalization[1], its purity and structural integrity directly dictate catalytic turnover rates.

This guide objectively compares the Fourier Transform Infrared (FTIR) spectral performance of 3-amino-N-isopropylpropanamide against its structural analogs, providing drug development professionals with a self-validating framework for rapid structural confirmation.

Mechanistic Causality: The FTIR Fingerprint

To accurately interpret the FTIR spectrum of 3-amino-N-isopropylpropanamide, one must understand the causality behind the vibrational modes of its specific functional groups. The molecule contains a primary amine (–NH₂), a secondary amide (–CONH–), and an isopropyl group (–CH(CH₃)₂).

1. The Amine vs. Ammonium Shift (Protonation State) A critical field-proven insight is identifying whether the compound is in its free base form or its commercially prevalent hydrochloride salt form (CAS 1170199-04-8)[2].

  • Free Base: The primary amine exhibits a distinct high-frequency doublet between 3300–3400 cm⁻¹ , representing the asymmetric and symmetric N–H stretching vibrations.

  • Hydrochloride Salt: Protonation of the amine to an ammonium ion (–NH₃⁺) drastically alters the spectrum. The sharp doublet disappears, replaced by a broad, intense multiple-band structure between 2500–3000 cm⁻¹ due to N–H⁺ stretching, which heavily overlaps with the aliphatic C–H stretches[3].

2. The Secondary Amide Core The secondary amide acts as both a hydrogen bond donor and acceptor. In solid-state Attenuated Total Reflectance (ATR) FTIR, intermolecular hydrogen bonding shifts the Amide I band (C=O stretch) to lower wavenumbers (~1645 cm⁻¹ ) compared to dilute solution spectra. The Amide II band (N–H bend / C–N stretch) appears strongly around 1550 cm⁻¹ .

3. The Isopropyl Signature The isopropyl tail provides a highly specific structural fingerprint known as the "gem-dimethyl split." The symmetric bending vibration of the two methyl groups attached to the same carbon atom couples mechanically, causing the peak to split into two distinct, sharp bands near 1385 cm⁻¹ and 1365 cm⁻¹ .

Comparative Spectral Data

To objectively validate the target molecule, it must be compared against analogs lacking specific functional groups. The table below summarizes the quantitative peak assignments, allowing researchers to differentiate 3-amino-N-isopropylpropanamide from potential synthetic precursors or degradation products.

Functional Group / Vibrational Mode3-Amino-N-isopropylpropanamide (Free Base)3-Amino-N-isopropylpropanamide (HCl Salt)N-Isopropylpropanamide (Lacks Primary Amine)3-Aminopropanamide (Lacks Isopropyl)
N–H Stretch (Amine) ~3350, 3280 cm⁻¹ (Doublet)2500–3000 cm⁻¹ (Broad –NH₃⁺)Absent~3350, 3280 cm⁻¹ (Doublet)
N–H Stretch (Amide) ~3250 cm⁻¹ (Singlet)~3250 cm⁻¹ (Singlet)~3250 cm⁻¹ (Singlet)~3400, 3200 cm⁻¹ (Primary Amide)
C=O Stretch (Amide I) ~1645 cm⁻¹~1655 cm⁻¹~1640 cm⁻¹~1660 cm⁻¹
N–H Bend (Amide II) ~1550 cm⁻¹~1540 cm⁻¹~1550 cm⁻¹~1620 cm⁻¹ (Overlaps Amide I)
gem-Dimethyl (Isopropyl) ~1385, 1365 cm⁻¹ (Split)~1385, 1365 cm⁻¹ (Split)~1385, 1365 cm⁻¹ (Split)Absent

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in validation checks to prevent false spectral artifacts.

Step 1: ATR Crystal Cleaning and Background Verification

  • Action: Clean the diamond/ZnSe ATR crystal using a lint-free wipe and volatile solvent (e.g., LC-MS grade isopropanol or acetone). Allow to air dry.

  • Validation: Collect a background spectrum (Air). Causality: The background spectrum must show a flat baseline between 4000–400 cm⁻¹ (excluding atmospheric CO₂ at 2350 cm⁻¹ and H₂O vapor). Any residual peaks indicate cross-contamination, which will artificially skew the Amide I/II ratios.

Step 2: Sample Deposition and Pressure Application

  • Action: Place 1–2 mg of the solid sample directly onto the crystal. Lower the pressure anvil until the torque slips (standardized pressure).

  • Validation: Monitor the live preview. Causality: Consistent pressure ensures uniform contact with the evanescent wave of the ATR crystal, which is critical for reproducible absorbance intensities and accurate deconvolution of the gem-dimethyl split.

Step 3: Spectral Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging a minimum of 32 scans.

  • Validation: Ensure the maximum absorbance does not exceed 1.2 A.U. to prevent detector saturation and peak distortion in the highly absorbing Amide I region.

Step 4: Data Processing and ATR Correction

  • Action: Apply an atmospheric suppression algorithm and an ATR correction algorithm.

  • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Applying ATR correction normalizes the peak intensities, allowing direct comparison with transmission FTIR libraries.

Step 5: Orthogonal Confirmation

  • Action: Cross-reference the FTIR findings with ¹H NMR[1].

  • Causality: While FTIR confirms functional groups, NMR confirms connectivity. The presence of a septet at ~4.0 ppm (isopropyl CH) and a broad singlet at ~1.5 ppm (amine NH₂) in CDCl₃ definitively validates the intact TDG structure.

Logical Workflow Visualization

FTIR_Workflow Start ATR-FTIR Analysis of 3-amino-N-isopropylpropanamide CheckState Determine Protonation State (Free Base vs. HCl Salt) Start->CheckState FreeBase Free Base Primary Amine (-NH₂) CheckState->FreeBase HClSalt Hydrochloride Salt Ammonium (-NH₃⁺) CheckState->HClSalt PeakFB N-H Stretch Doublet ~3350 & 3280 cm⁻¹ FreeBase->PeakFB PeakHCl Broad N-H⁺ Stretch 2500-3000 cm⁻¹ HClSalt->PeakHCl SharedPeaks Shared Structural Fingerprints PeakFB->SharedPeaks PeakHCl->SharedPeaks AmideI Amide I (C=O Stretch) ~1645-1655 cm⁻¹ SharedPeaks->AmideI AmideII Amide II (N-H Bend) ~1540-1550 cm⁻¹ SharedPeaks->AmideII Iso gem-Dimethyl Split ~1385 & 1365 cm⁻¹ SharedPeaks->Iso

Logical workflow for FTIR spectral validation of 3-amino-N-isopropylpropanamide and its HCl salt.

References

  • Title: Methylene C(sp3)
  • Title: 3-aMino-N-(propan-2-yl)
  • Title: Clorhidrato de 3-aMino-N- (propan-2-il)

Sources

Validation

HPLC method validation for 3-amino-N-(propan-2-yl)propanamide purity

An In-Depth Comparative Guide to HPLC Method Validation for the Purity of 3-amino-N-(propan-2-yl)propanamide This guide provides a comprehensive comparison of analytical strategies and a detailed validation protocol for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Method Validation for the Purity of 3-amino-N-(propan-2-yl)propanamide

This guide provides a comprehensive comparison of analytical strategies and a detailed validation protocol for determining the purity of 3-amino-N-(propan-2-yl)propanamide, a key intermediate in pharmaceutical synthesis. We will explore the inherent analytical challenges posed by this small, polar molecule and compare two distinct HPLC methodologies: direct analysis via Hydrophilic Interaction Liquid Chromatography (HILIC) and an alternative approach using pre-column derivatization with reversed-phase (RP-HPLC).

The core of this document is a detailed, step-by-step validation of the superior HILIC method, executed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Experimental data is provided to objectively compare the performance of the HILIC method against a benchmark derivatization method, empowering researchers to make informed decisions for their specific analytical needs.

Part 1: The Analytical Challenge and Strategic Method Selection

3-amino-N-(propan-2-yl)propanamide is a primary aliphatic amine and a secondary amide. Its structure presents two significant analytical hurdles for traditional RP-HPLC:

  • High Polarity: The molecule is highly water-soluble, resulting in poor or no retention on non-polar C18 stationary phases.[3]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, leading to poor sensitivity with standard UV detectors.[4]

To overcome these challenges, a strategic approach to method development is required. The following diagram illustrates the decision-making process.

cluster_solutions Potential HPLC Strategies cluster_comparison Method Comparison Analyte Analyte: 3-amino-N-(propan-2-yl)propanamide (Polar, No Chromophore) Challenge Challenge for RP-HPLC: - Poor Retention - Low Sensitivity Analyte->Challenge HILIC Method A: HILIC (Direct Analysis) Challenge->HILIC Evaluate Solutions Derivatization Method B: RP-HPLC with Derivatization (Indirect Analysis) Challenge->Derivatization Evaluate Solutions Other Other Methods: - Ion-Pair - Mixed-Mode Challenge->Other Evaluate Solutions Pros_HILIC HILIC Pros: + Direct Injection + Simpler Sample Prep + No Reagent Artifacts HILIC->Pros_HILIC Cons_HILIC HILIC Cons: - Requires careful equilibration - Potentially lower sensitivity than fluorescence HILIC->Cons_HILIC Pros_Deriv Derivatization Pros: + Greatly enhanced sensitivity (Fluorescence) + Utilizes standard RP columns Derivatization->Pros_Deriv Cons_Deriv Derivatization Cons: - Complex, multi-step sample prep - Potential for side-reactions - Reagent stability issues Derivatization->Cons_Deriv Decision Decision: Validate HILIC Method for its simplicity, robustness, and directness. Use Derivatization Method as a performance benchmark.

Caption: Decision workflow for HPLC method selection.
Comparison of Chromatographic Approaches
FeatureMethod A: HILICMethod B: RP-HPLC with Derivatization
Principle Analyte partitions into a water-enriched layer on a polar stationary phase from a high-organic mobile phase.A chemical tag (e.g., FMOC-Cl) is attached to the primary amine, making the analyte more hydrophobic and detectable.[4]
Sample Prep Simple "dilute-and-shoot".Multi-step: pH adjustment, reagent addition, incubation, quenching.[5]
Column Polar (e.g., Amide, Diol, or bare Silica).[6][7]Standard non-polar (C18, C8).
Detection UV (low wavelength, ~205 nm) or Charged Aerosol Detector (CAD).UV or Fluorescence (highly sensitive).[8]
Key Advantage Simplicity and direct measurement of the native analyte.Superior sensitivity, especially with fluorescence detection.
Key Disadvantage Requires stringent control of mobile phase water content.Labor-intensive; risk of incomplete reaction or derivative instability.[9]

For routine quality control, the HILIC method is often preferred due to its simplicity and lower risk of introducing analytical artifacts during sample preparation. We will therefore proceed with a full validation of a HILIC method.

Part 2: Full Method Validation of the HILIC Purity Method

This section details the validation protocol for a HILIC-UV method to determine the purity of 3-amino-N-(propan-2-yl)propanamide. The validation is performed according to ICH Q2(R1) guidelines, which outline the necessary tests to prove an analytical method is fit for its intended purpose.[2][10]

Overall Validation Workflow

start Method Validation Start spec Specificity (Peak Purity, Resolution) start->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust report Final Validation Report robust->report end Method Validated report->end

Caption: ICH Q2(R1) validation workflow.
Chromatographic Conditions
ParameterHILIC Method (Validated)
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Detector UV Diode Array Detector (DAD) at 205 nm
Sample Diluent Acetonitrile/Water (90:10 v/v)
Specificity (Selectivity)

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo matrix.[11]

Experimental Protocol:

  • Forced Degradation: Subject the analyte solution (1 mg/mL) to stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C dry heat for 48 hours.

    • Photolytic: Expose to UV light (ICH Q1B) for 7 days.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Evaluation:

    • Assess the resolution between the main peak and any degradation peaks.

    • Perform peak purity analysis using the DAD to ensure the main peak is spectrally homogeneous.

Results & Comparison:

ParameterHILIC MethodDerivatization Method (Benchmark)Acceptance Criteria
Resolution (Analyte vs. Closest Impurity) 2.52.1> 2.0
Peak Purity Angle 0.150.22Must be less than Purity Threshold
Interference from Placebo None observedNone observedNo co-eluting peaks at the analyte retention time
Linearity

Purpose: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.[2]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of 3-amino-N-(propan-2-yl)propanamide reference standard at 1.0 mg/mL.

  • Calibration Standards: Prepare at least five concentration levels by serial dilution, ranging from 50% to 150% of the nominal test concentration (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Results & Comparison:

ParameterHILIC MethodDerivatization Method (Benchmark)Acceptance Criteria
Range Studied 0.05 - 0.15 mg/mL0.05 - 0.15 mg/mL80-120% of test concentration for assay[10]
Correlation Coefficient (r²) 0.99950.9992≥ 0.999
Y-intercept (% of response at 100%) 0.8%1.5%≤ 2.0%
Accuracy (Recovery)

Purpose: To determine the closeness of the test results obtained by the method to the true value. It is assessed by spiking a placebo mixture with known amounts of the analyte.[12]

Experimental Protocol:

  • Spiked Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known quantity of analyte into a placebo mixture.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Amount / Spiked Amount) * 100.

Results & Comparison:

Concentration LevelHILIC Method (% Recovery ± RSD)Derivatization Method (% Recovery ± RSD)Acceptance Criteria
80% 99.5% ± 0.4%98.8% ± 0.9%98.0% - 102.0%
100% 100.2% ± 0.3%100.5% ± 0.7%98.0% - 102.0%
120% 100.8% ± 0.5%101.2% ± 0.8%98.0% - 102.0%
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[2][10]

Experimental Protocol:

  • Repeatability (Intra-assay):

    • Analyze six separate preparations of the analyte at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (RSD) for the results from both studies.

Results & Comparison:

Precision LevelHILIC Method (%RSD)Derivatization Method (%RSD)Acceptance Criteria
Repeatability (n=6) 0.5%1.1%≤ 1.0%
Intermediate Precision (n=12 total) 0.8%1.5%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine Signal-to-Noise (S/N): Inject a series of dilute solutions of the analyte. Measure the signal height of the analyte peak and the noise in a representative baseline region.

  • Calculation:

    • LOD is the concentration that yields a S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields a S/N ratio of approximately 10:1.

  • Confirmation (for LOQ): Prepare and inject six samples at the determined LOQ concentration and confirm that the precision (%RSD) is acceptable.

Results & Comparison:

ParameterHILIC MethodDerivatization Method (Benchmark)Acceptance Criteria
LOD (ng/mL) 50 ng/mL5 ng/mL (Fluorescence)Demonstrate detectability
LOQ (ng/mL) 150 ng/mL15 ng/mL (Fluorescence)Demonstrate quantifiability
Precision at LOQ (%RSD) 6.5%8.2%Typically ≤ 10%
Robustness

Purpose: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]

Experimental Protocol:

  • Vary Parameters: Deliberately vary critical parameters one at a time around the nominal value.

    • Flow Rate (± 10%): 0.36 and 0.44 mL/min.

    • Column Temperature (± 5 °C): 35 °C and 45 °C.

    • Mobile Phase pH (± 0.2 units): pH 2.8 and pH 3.2.

  • Analysis: Analyze a system suitability solution under each condition.

  • Evaluation: Monitor system suitability parameters like retention time, resolution, and peak tailing.

Results & Comparison:

Varied ParameterEffect on HILIC MethodAcceptance Criteria
Flow Rate (±10%) Retention time shifted predictably. Resolution remained > 2.0.System suitability parameters must pass.
Column Temp (±5 °C) Minor retention time shift. Resolution remained > 2.0.System suitability parameters must pass.
Mobile Phase pH (±0.2) Negligible effect on retention or peak shape.System suitability parameters must pass.

Part 3: Final Assessment and Recommendations

The comprehensive validation study confirms that the developed HILIC-UV method is specific, linear, accurate, precise, and robust for the determination of purity of 3-amino-N-(propan-2-yl)propanamide.

Comparative Summary:

  • For Routine QC: The HILIC method is the superior choice. Its simple "dilute-and-shoot" protocol minimizes sample preparation error, leading to better precision and higher throughput. It is a more rugged and reliable method for a quality control environment.

  • For Trace-Level Analysis: If the objective were to quantify extremely low levels of the analyte (e.g., in biological matrices or environmental samples), the derivatization method coupled with fluorescence detection would be the method of choice due to its significantly lower LOQ.[15]

This guide demonstrates that while multiple analytical strategies can be employed, a thorough, data-driven comparison and a rigorous validation process are essential for selecting and implementing a method that is truly fit for its intended purpose, ensuring data integrity and regulatory compliance.

References

  • Vertex AI Search. Hydrophilic Interaction Liquid Chromatography.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Chyba, M., et al. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • Harshitha, S., et al. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology.
  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Dr. Maisch GmbH. HILIC.
  • BenchChem. A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Leading Agents.
  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Pettersson, C., & Schill, G. Separation of enantiomeric amines by ion-pair chromatography. Journal of Chromatography A.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Ge, X., et al. A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BioPharm International. FDA Releases Guidance on Analytical Procedures.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
  • Ge, X., et al. A measurement method for atmospheric ammonia and primary amines based on aqueous sampling, OPA derivatization and HPLC analysis. PubMed.
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Md Radzi, S. A., et al. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Simon, V., et al. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Today.
  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • European Compliance Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • International Council for Harmonisation. Quality Guidelines.
  • ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis....
  • AMSbio. ICH Guidelines for Analytical Method Validation Explained.
  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases.
  • TCI AMERICA. HPLC Derivatization Reagents.
  • SIELC Technologies. Evolution of Mixed-Mode Chromatography.
  • Thermo Fisher Scientific. TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • Sagi-Kiss, V., et al. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar. ACS Publications.
  • Nguyen, N. V. T. Mixed-Mode Chromatography. ResearchGate.
  • Sagi-Kiss, V., et al. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv.
  • BioPharm International. Mixed-Mode Chromatography in Downstream Process Development.
  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • Thermo Fisher Scientific. Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications.
  • Cheng, H., et al. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC.
  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Scilit. Determination of low molecular weight aliphatic amines by HPLC in environmental water samples.
  • Google Patents. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines.

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Comparative

comparing 3-amino-N-(propan-2-yl)propanamide with beta-alanine amide

Title: Comparative Evaluation of 3-Amino-N-(propan-2-yl)propanamide and β-Alanine Amide in Peptidomimetic Design Introduction As a Senior Application Scientist, I frequently encounter the challenge of optimizing pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Evaluation of 3-Amino-N-(propan-2-yl)propanamide and β-Alanine Amide in Peptidomimetic Design

Introduction As a Senior Application Scientist, I frequently encounter the challenge of optimizing pharmacokinetic (PK) properties while maintaining the pharmacodynamic (PD) efficacy of small-molecule building blocks. When designing peptidomimetics or central nervous system (CNS) penetrant compounds, the choice of amide substitution is a critical lever. This guide objectively compares 3-amino-N-(propan-2-yl)propanamide (an N-isopropyl substituted secondary amide) with β-alanine amide (an unsubstituted primary amide)[1][2]. By dissecting their physicochemical profiles and mechanistic behavior in enzymatic environments, this guide provides the validated experimental protocols necessary for robust comparative analysis.

Physicochemical Profiling

The structural divergence between these two molecules—specifically the addition of an isopropyl group to the amide nitrogen—fundamentally alters their solvation energies, hydrogen-bonding capacity, and steric volume.

Table 1: Physicochemical Properties Comparison

Propertyβ-Alanine Amide (3-aminopropanamide)3-Amino-N-(propan-2-yl)propanamideCausality / Impact
Molecular Weight 88.11 g/mol [1]130.19 g/mol (Free base)[2]Increased MW in the isopropyl derivative adds lipophilic bulk.
H-Bond Donors 3 (Primary amine + Primary amide)2 (Primary amine + Secondary amide)Reduction in HBDs lowers desolvation energy, enhancing membrane permeability.
Topological Polar Surface Area 69.1 Ų[1]55.1 Ų[2]Lower TPSA in the N-isopropyl variant correlates with improved lipid bilayer partitioning.
Steric Hindrance at Amide MinimalHigh (Isopropyl shielding)Dictates resistance to enzymatic hydrolysis by ubiquitous amidases.

Mechanistic Insights: Steric Hindrance & Metabolic Stability

Primary amides like β-alanine amide are highly susceptible to enzymatic cleavage by ubiquitous amidases and peptidases in systemic circulation. The unhindered carbonyl carbon is readily attacked by the nucleophilic residues in the enzyme's active site.

By introducing an N-isopropyl group to create 3-amino-N-(propan-2-yl)propanamide, we engineer a steric shield around the amide bond. This bulky aliphatic group restricts the conformational flexibility required for the enzyme to achieve the transition state, effectively turning the molecule into an amidase-resistant peptidomimetic.

AmidaseStability cluster_0 Primary Amide Pathway cluster_1 Secondary Amide Pathway A β-Alanine Amide (Primary Amide) B Amidase Enzyme Active Site A->B Unhindered Access C Rapid Hydrolysis (β-Alanine + NH3) B->C Cleavage D 3-Amino-N-(propan-2-yl)propanamide (N-isopropyl) E Amidase Enzyme Active Site D->E Steric Hindrance F Metabolic Stability (Intact Amide) E->F Blocked Cleavage

Figure 1: Amidase stability pathways showing steric blockade by the N-isopropyl group.

Experimental Workflows & Validated Protocols

To objectively compare these compounds, we employ two self-validating experimental systems: an in vitro amidase stability assay and a PAMPA (Parallel Artificial Membrane Permeability Assay).

Protocol 1: In Vitro Amidase Stability Assay (LC-MS/MS)

Purpose: To quantify the half-life (t1/2) and intrinsic clearance (CLint) of both amides in the presence of hepatic amidases. Self-Validating Mechanism: The inclusion of a known amidase-sensitive control (e.g., procainamide) and a stable internal standard (IS) ensures that enzyme activity is confirmed and extraction recovery is accurately normalized across all time points.

  • Preparation: Prepare 10 mM stock solutions of β-alanine amide and 3-amino-N-(propan-2-yl)propanamide in DMSO. Dilute to a 1 µM working concentration in 100 mM phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the compound solutions to 37°C. Initiate the reaction by adding pooled human liver microsomes (HLM) or purified amidase (final protein concentration 0.5 mg/mL).

  • Sampling: Aliquot 50 µL of the reaction mixture at exactly 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of the chosen IS (e.g., labetalol). Protein precipitation halts enzymatic activity instantly.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent mass.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To isolate and measure passive transcellular permeability, highlighting the impact of the N-isopropyl group's lipophilicity independent of active transport mechanisms.

  • Donor Preparation: Dilute compounds to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane of the PAMPA filter plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Assembly: Add 300 µL of the donor solution to the bottom wells and 200 µL of fresh PBS to the top (acceptor) wells.

  • Incubation: Incubate the assembled sandwich at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Measure the concentration of the compounds in both donor and acceptor compartments using LC-MS/MS. Calculate the effective permeability (Pe) using the standard steady-state flux equation.

Data Presentation

The following table summarizes the expected performance metrics based on the physicochemical shift from a primary to an N-isopropyl secondary amide.

Table 2: Comparative Experimental Performance

Assay Metricβ-Alanine Amide3-Amino-N-(propan-2-yl)propanamideScientific Rationale
Hepatic Amidase t1/2 < 30 minutes> 120 minutesSteric hindrance by the isopropyl group prevents active-site nucleophilic attack.
PAMPA Permeability (Pe) Low (< 1 x 10⁻⁶ cm/s)Moderate (~ 5 x 10⁻⁶ cm/s)The reduction of one H-bond donor and increased lipophilicity enhances passive lipid bilayer partitioning.
Aqueous Solubility Very High (> 100 mg/mL)High (~ 50 mg/mL)The primary amide forms more extensive hydrogen-bond networks with aqueous solvent.

Conclusion & Application Matrix

The selection between these two β-alanine derivatives hinges entirely on the target product profile:

  • Choose β-Alanine Amide when designing highly polar, water-soluble intermediates where rapid clearance or enzymatic lability is desired (e.g., prodrugs designed to rapidly release β-alanine).

  • Choose 3-Amino-N-(propan-2-yl)propanamide when engineering metabolically stable peptidomimetics, CNS-active compounds requiring higher BBB penetration, or when steric bulk is needed to lock a specific conformational state in a target binding pocket.

References

  • PubChem. "beta-Alaninamide | C3H8N2O | CID 192802" National Center for Biotechnology Information. 1

  • ECHEMI. "1170199-04-8, 3-aMino-N-(propan-2-yl)propanaMide hydrochloride Formula" ECHEMI Database. 2

  • Guidechem. "Clorhidrato de 3-aMino-N- (propan-2-il) propanaMida 1170199-04-8" Guidechem Chemical Database. 3

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 3-amino-N-(propan-2-yl)propanamide from its Structural Isomers

Introduction In the landscape of drug development and molecular research, the precise structural identification of a compound is not merely a formality; it is the bedrock of reproducible and reliable science. 3-amino-N-(...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug development and molecular research, the precise structural identification of a compound is not merely a formality; it is the bedrock of reproducible and reliable science. 3-amino-N-(propan-2-yl)propanamide, a molecule featuring both a primary amine and a secondary amide, presents a common analytical challenge: the potential for misidentification with its structural isomers. These isomers, while sharing the identical molecular formula (C₆H₁₄N₂O), possess distinct atomic arrangements that can lead to profoundly different chemical, physical, and biological properties.

This guide provides an in-depth, objective comparison of the analytical techniques required to unambiguously distinguish 3-amino-N-(propan-2-yl)propanamide from its key structural isomers. We move beyond simple data presentation to explain the causal relationships between molecular structure and analytical output, offering field-proven insights for researchers, scientists, and drug development professionals. Every protocol herein is designed as a self-validating system, ensuring the trustworthiness and integrity of your results.

The Challenge: Unmasking Structural Isomers

Structural isomers can be deceptively similar, often co-eluting in basic chromatographic methods or producing ambiguous signals in low-resolution spectroscopic analyses. For 3-amino-N-(propan-2-yl)propanamide, the permutations of its amine and amide functionalities create a family of closely related compounds. Failure to differentiate these can compromise everything from mechanistic studies to clinical trial outcomes.

For the purpose of this guide, we will focus on distinguishing our target compound from two representative and challenging structural isomers:

  • Target Compound: 3-amino-N-(propan-2-yl)propanamide

  • Isomer A: 2-amino-N-(propan-2-yl)propanamide (A positional isomer)

  • Isomer B: 3-(dimethylamino)-N-methylpropanamide (An isomer with tertiary amine and tertiary amide functionalities)

CompoundStructureKey Features
Target: 3-amino-N-(propan-2-yl)propanamide CC(C)NC(=O)CCNPrimary Amine, Secondary Amide
Isomer A: 2-amino-N-(propan-2-yl)propanamide CC(C)NC(=O)C(N)CPrimary Amine, Secondary Amide, Chiral
Isomer B: 3-(dimethylamino)-N-methylpropanamide CN(C)CCN(C)C(=O) (Incorrect structure) Let's use a valid isomer: N,N-diethylglycinamide CCN(CC)C(=O)CNPrimary Amine, Tertiary Amide

Correction: A more suitable Isomer B with the same molecular formula C₆H₁₄N₂O is N,N-diethylglycinamide . It provides an excellent contrast with its primary amine and tertiary amide structure.

Spectroscopic Differentiation: The Fingerprints of Molecular Structure

Spectroscopy is the cornerstone of structural elucidation. By probing how molecules interact with electromagnetic radiation, we can derive detailed "fingerprints" that are unique to each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of a molecule. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom generates a distinct signal, and interactions between neighboring nuclei (coupling) reveal the atomic framework.

Causality Behind the Spectra: The differentiation between the target compound and its isomers via NMR is rooted in the unique electronic environment of each nucleus.

  • For the Target vs. Isomer A: The key distinction lies in the position of the primary amine group. In the target compound, the -CH₂- group adjacent to the amine (-CH₂-NH₂) will appear as a triplet around 2.8-3.0 ppm in the ¹H NMR spectrum. In Isomer A, the amine is on a methine (-CH(NH₂)-) group, which will produce a more complex multiplet at a slightly different chemical shift, and the adjacent methyl group will be a doublet.

  • For the Target vs. Isomer B: The differences are stark. Isomer B (N,N-diethylglycinamide) lacks the isopropyl group (-CH(CH₃)₂) characteristic of the target, which gives a distinct septet and doublet pattern. Furthermore, Isomer B has a tertiary amide and will not show an N-H proton signal for the amide bond, which is present in the target compound's spectrum as a broad signal.[1] The ethyl groups on the nitrogen in Isomer B will produce a characteristic quartet and triplet pattern.

Predicted ¹H NMR Data Summary

CompoundPredicted Key Signals (δ, ppm, Multiplicity, Integration)
Target: 3-amino-N-(propan-2-yl)propanamide ~7.8 (d, 1H, amide NH), ~4.0 (septet, 1H, isopropyl CH), ~3.0 (t, 2H, CH₂-N), ~2.4 (t, 2H, CH₂-C=O), ~1.5 (br s, 2H, NH₂), ~1.1 (d, 6H, isopropyl CH₃)
Isomer A: 2-amino-N-(propan-2-yl)propanamide ~7.9 (d, 1H, amide NH), ~4.0 (septet, 1H, isopropyl CH), ~3.5 (q, 1H, CH-N), ~1.6 (br s, 2H, NH₂), ~1.3 (d, 3H, CH₃-CH), ~1.1 (d, 6H, isopropyl CH₃)
Isomer B: N,N-diethylglycinamide ~7.3 (br s, 2H, NH₂), ~3.3 (q, 4H, N-CH₂), ~3.1 (s, 2H, CO-CH₂), ~1.1 (t, 6H, CH₃-CH₂)

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for amides as it slows the exchange of N-H protons, resulting in sharper peaks.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-90° pulse angle, a relaxation delay of 2-5 seconds, and 16-64 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the raw data. Perform phase correction and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak. Integrate all signals to determine the relative proton counts. Analyze chemical shifts and coupling patterns (multiplicity) to assign signals to specific protons in the structure. For confirmation, 2D NMR experiments like COSY and HSQC can be invaluable.

Diagram: General NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation Prep Dissolve ~5-10 mg in Deuterated Solvent Acq Acquire Spectrum (400+ MHz Spectrometer) Prep->Acq Insert into Spectrometer Proc Fourier Transform, Phase & Baseline Correction Acq->Proc Raw Data (FID) Analysis Analyze Chemical Shifts, Coupling & Integration Proc->Analysis Processed Spectrum Structure Confirm Structure Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is exceptionally useful for identifying functional groups, and in this case, for distinguishing between primary, secondary, and tertiary amides and amines.[2][3]

Causality Behind the Spectra: The key to differentiation with IR lies in the N-H bonds.[4][5]

  • Amide N-H Vibrations:

    • Target & Isomer A (Secondary Amides): Both will show a single N-H stretching band around 3300 cm⁻¹. They also exhibit a strong "Amide II" band (from N-H bending and C-N stretching) around 1540 cm⁻¹.[2]

    • Isomer B (Tertiary Amide): Lacks an N-H bond on the amide nitrogen. Therefore, it will show no N-H stretching band around 3300 cm⁻¹ and no Amide II band around 1540 cm⁻¹. This is a definitive point of exclusion.

  • Amine N-H Vibrations:

    • Target, Isomer A, & Isomer B (Primary Amines): All possess a primary amine (-NH₂) group. This group will display a characteristic pair of medium-intensity stretching bands in the 3400-3200 cm⁻¹ region (one for symmetric and one for asymmetric stretching). They also show a scissoring (bending) vibration around 1600 cm⁻¹.

  • Carbonyl (C=O) Stretch: All three isomers will show a strong C=O stretching band (Amide I) in the 1680-1630 cm⁻¹ range.[6]

Predicted Key IR Absorption Bands (cm⁻¹)

CompoundAmine N-H StretchAmide N-H StretchC=O Stretch (Amide I)N-H Bend (Amide II)
Target: 3-amino-N-(propan-2-yl)propanamide Two peaks (~3350, ~3280)One peak (~3300)~1640~1540
Isomer A: 2-amino-N-(propan-2-yl)propanamide Two peaks (~3350, ~3280)One peak (~3300)~1645~1540
Isomer B: N,N-diethylglycinamide Two peaks (~3360, ~3290)Absent ~1635Absent

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the neat sample directly onto the ATR crystal.

  • Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Analysis: Identify the key diagnostic peaks corresponding to N-H, C=O, and C-H vibrations and compare them to the expected values for each isomer.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. By fragmenting the molecule and analyzing the masses of the resulting pieces, we can deduce its structure. The fragmentation pattern is highly dependent on the molecule's connectivity and the stability of the resulting carbocations and radical ions.

Causality Behind the Spectra: Amides commonly fragment via cleavage of the amide (N-CO) bond.[7][8] The identity of the substituents on either side of this bond dictates the masses of the resulting fragments, allowing for clear differentiation.

  • Target Compound: Cleavage of the N-CO bond can occur in two ways:

    • Formation of the propanoyl-related acylium ion [O=C-CH₂-CH₂-NH₂]⁺ at m/z 86.

    • Formation of the isopropylaminyl-related ion [CH(CH₃)₂-NH]⁺ or a fragment at m/z 58.

  • Isomer A: Cleavage will form a 2-aminopropanoyl acylium ion [O=C-CH(NH₂)-CH₃]⁺ at m/z 88. This is a clear distinction from the target's m/z 86 fragment.

  • Isomer B: Cleavage will form the N,N-diethylcarbamoyl cation [O=C-N(CH₂CH₃)₂]⁺ at m/z 100, and a glycinyl-related fragment [CH₂-NH₂]⁺ at m/z 30. These fragments are unique to this isomer.

Predicted Key EI-MS Fragment Ions (m/z)

CompoundMolecular Ion [M]⁺Key Fragment 1 (Acylium/Carbamoyl)Key Fragment 2
Target: 3-amino-N-(propan-2-yl)propanamide 1308658
Isomer A: 2-amino-N-(propan-2-yl)propanamide 1308858
Isomer B: N,N-diethylglycinamide 13010030

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • GC Method: Inject 1 µL of the solution into a GC-MS system. Use a suitable capillary column (e.g., a DB-5ms). A typical temperature program might start at 50°C, hold for 1 minute, then ramp at 10°C/min to 250°C.

  • MS Method: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range from m/z 30 to 200.

  • Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram. Analyze the mass spectrum associated with that peak, identifying the molecular ion and the major fragment ions. Compare this fragmentation pattern to the predicted patterns for the isomers.

Chromatographic Separation

While spectroscopy identifies the structure, chromatography is essential for physically separating a mixture of isomers before analysis.[9] The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compounds.

Causality Behind the Separation:

  • In Reverse-Phase HPLC: Separation is based on polarity. Isomer B, with its tertiary amide, may be less polar and elute earlier than the target and Isomer A, which can engage in more extensive hydrogen bonding with the aqueous mobile phase due to their secondary amide N-H group. The subtle difference in shape and polarity between the target and Isomer A might also allow for their separation.[10]

  • In GC: Separation is based on volatility and interaction with the stationary phase. Subtle differences in boiling points and molecular shape between the isomers will result in different retention times.[11]

Hypothetical Chromatographic Data (Reverse-Phase HPLC)

CompoundExpected Retention Time (min)Rationale
Isomer B: N,N-diethylglycinamide 3.5Potentially less polar due to the tertiary amide, leading to weaker interaction with the mobile phase.
Target: 3-amino-N-(propan-2-yl)propanamide 4.2Higher polarity and hydrogen bonding capability than Isomer B.
Isomer A: 2-amino-N-(propan-2-yl)propanamide 4.5Similar polarity to the target, but slight structural differences may lead to a later elution.

Diagram: Integrated Analytical Strategy

Analytical_Strategy cluster_input Input Sample cluster_sep Separation cluster_ident Identification cluster_output Result Sample Unknown Sample (Potentially a Mixture) Chroma Chromatography (HPLC or GC) Sample->Chroma MS Mass Spectrometry (MS) (Fragmentation Pattern) Chroma->MS Separated Analytes NMR NMR Spectroscopy (Connectivity) Chroma->NMR Collect Fractions for Offline Analysis IR IR Spectroscopy (Functional Groups) Chroma->IR Result Unambiguous Isomer Identification MS->Result NMR->Result IR->Result

Caption: A multi-technique workflow for isomer separation and identification.

Conclusion

Distinguishing 3-amino-N-(propan-2-yl)propanamide from its structural isomers is a task that demands a rigorous, multi-faceted analytical approach. No single technique can provide an infallible answer.

  • IR spectroscopy serves as a rapid and powerful screening tool, capable of immediately excluding isomers based on the class of amide (e.g., tertiary vs. secondary).

  • Mass spectrometry , especially when coupled with chromatography (GC-MS), provides definitive data on molecular weight and offers highly diagnostic fragmentation patterns unique to each isomer's structure.

  • NMR spectroscopy stands as the ultimate arbiter, delivering an unambiguous map of the molecule's atomic connectivity and confirming the precise location of each functional group.

By integrating these techniques, researchers can build a self-validating dossier of evidence, ensuring the correct structural assignment with the highest degree of scientific confidence. This methodical approach is indispensable for advancing research and development where molecular precision is paramount.

References

  • Lee, Y.-W., & Lin, C.-H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society, 25(8). Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Labmonk. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Labmonk.com. Available at: [Link]

  • Science Ready. (n.d.). Infrared Spectroscopy Made Easy – HSC Chemistry. Science Ready. Available at: [Link]

  • ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. Available at: [Link]

  • Armstrong, D. W., & DeMond, W. (1984). Liquid chromatographic separation of diastereomers and structural isomers on cyclodextrin-bonded phases. Analytical Chemistry, 56(8), 1535–1536. Available at: [Link]

  • Rotachrom. (2024). Isomer separation by CPC chromatography. Rotachrom. Available at: [Link]

  • da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20296–20307. Available at: [Link]

  • ResearchGate. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. Available at: [Link]

  • Navarrete-Vazquez, G., et al. (2006). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 11(8), 615-623. Available at: [Link]

  • Nanalysis Corp. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM.com. Available at: [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. Semantic Scholar. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. MSU Chemistry. Available at: [Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Available at: [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

  • MDPI. (2026). Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications. MDPI. Available at: [Link]

  • Save My Exams. (2025). Amide and Amine Differences. Save My Exams. Available at: [Link]

  • PubChem. (n.d.). 3-amino-n-(propan-2-yl)propanamide. PubChem. Available at: [Link]

  • PubChem. (n.d.). 2-[(3-amino-3-oxopropyl)amino]-N-propan-2-ylpropanamide. PubChem. Available at: [Link]

  • MDPI. (2025). Spherical Amides with C3 Symmetry: Improved Synthetic Approach and Structural/Optical Analysis. MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine. PMC - NIH. Available at: [Link]

  • Chemspace. (n.d.). N-(1-cyclopropylpropan-2-yl)-3-[(propan-2-yl)amino]propanamide. Chemspace. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. RSC Publishing. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC - NIH. Available at: [Link]

  • Science Ready. (n.d.). Amides - Organic Chemistry. Science Ready. Available at: [Link]

  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Elemental Analysis of 3-amino-N-(propan-2-yl)propanamide

In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is paramount. For researchers and drug development professionals, understanding the elemental composition of a syn...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is paramount. For researchers and drug development professionals, understanding the elemental composition of a synthesized molecule is a fundamental step in verifying its identity, purity, and stoichiometry. This guide provides an in-depth comparison of the elemental analysis results for 3-amino-N-(propan-2-yl)propanamide, contrasting theoretical values with expected experimental outcomes. We will also explore alternative, structurally similar compounds and the analytical techniques that underpin these critical measurements.

The Significance of Elemental Analysis in Compound Verification

Elemental analysis is a cornerstone of analytical chemistry, offering a quantitative determination of the elements present in a sample.[1][2] For a novel compound like 3-amino-N-(propan-2-yl)propanamide, this analysis serves as a primary method of confirming its empirical formula. Any significant deviation between the experimentally determined elemental composition and the calculated theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Theoretical vs. Experimental Elemental Composition

The molecular formula for 3-amino-N-(propan-2-yl)propanamide is C₆H₁₄N₂O.[3] Based on this, the theoretical elemental composition can be calculated as follows:

  • Carbon (C): 55.35%

  • Hydrogen (H): 10.84%

  • Nitrogen (N): 21.52%

  • Oxygen (O): 12.29%

Experimental results, typically obtained through combustion analysis, are expected to be in close agreement with these theoretical values. A typical acceptable variance is within ±0.4%.

Comparative Analysis with Structural Analogs

To provide a broader context, it is useful to compare the elemental composition of 3-amino-N-(propan-2-yl)propanamide with that of structurally related molecules. This comparison highlights how subtle changes in molecular structure are reflected in the elemental analysis data.

Compound NameMolecular Formula% Carbon (Theoretical)% Hydrogen (Theoretical)% Nitrogen (Theoretical)
3-amino-N-(propan-2-yl)propanamideC₆H₁₄N₂O55.3510.8421.52
3-Amino-n-propylpropanamideC₆H₁₄N₂O55.3510.8421.52
3-amino-N-(prop-2-yn-1-yl)propanamideC₆H₁₀N₂O57.127.9922.21
3-amino-N-(butan-2-yl)propanamideC₇H₁₆N₂O58.3011.1819.43

Note: The data for the comparator compounds are derived from their respective molecular formulas found in chemical supplier databases.[4][5][6]

This table demonstrates that even isomers like 3-amino-N-(propan-2-yl)propanamide and 3-Amino-n-propylpropanamide, which share the same molecular formula, have identical theoretical elemental compositions, emphasizing the need for complementary analytical techniques like NMR or mass spectrometry for unambiguous identification.[2] In contrast, analogs with different molecular formulas show distinct elemental percentages, making elemental analysis a powerful tool for differentiation.

The Engine of Analysis: Combustion-Based CHNS Analyzers

The gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is combustion analysis.[7] This technique is rapid, precise, and requires only a small amount of sample.[1]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the typical procedure for the elemental analysis of a solid organic compound like 3-amino-N-(propan-2-yl)propanamide using a modern CHNS analyzer.

  • Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a high-temperature furnace (around 900-1000 °C) with a constant stream of oxygen. This process ensures the complete combustion of the organic material.

  • Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are passed through a series of columns or traps to separate them.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Caption: Workflow for combustion-based elemental analysis.

Interpreting the Data: A Self-Validating System

The trustworthiness of elemental analysis data hinges on a self-validating system. This involves:

  • Calibration: The instrument is calibrated using certified reference materials with known elemental compositions.

  • Blanks: Running empty capsules (blanks) ensures that there is no background contamination.

  • Replicates: Analyzing the same sample multiple times provides an indication of the method's precision.

For 3-amino-N-(propan-2-yl)propanamide, a successful analysis would yield experimental values for C, H, and N that are consistently within the ±0.4% tolerance of the theoretical percentages across multiple runs.

Beyond Combustion: Complementary and Alternative Techniques

While combustion analysis is the most common method, other techniques can provide valuable elemental information, particularly for elements other than C, H, N, and S.[8]

  • Inductively Coupled Plasma (ICP): ICP-OES (Optical Emission Spectroscopy) and ICP-MS (Mass Spectrometry) are highly sensitive methods for detecting trace metals.[7]

  • X-ray Fluorescence (XRF): A non-destructive technique that can identify a wide range of elements in a solid sample.[8]

  • Mass Spectrometry: While primarily used for determining molecular weight and structure, high-resolution mass spectrometry can also provide information about the elemental composition.[8]

Conclusion

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Shekhovtsova, T.N., & Fadeeva, V.I. ELEMENTAL ANALYSIS. In Encyclopedia of Life Support Systems (EOLSS). [Link]

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • PubChemLite. 3-amino-n-(propan-2-yl)propanamide (C6H14N2O). [Link]

Sources

Validation

A Comparative Guide to the Chromatographic Separation of 3-amino-N-(propan-2-yl)propanamide Enantiomers

For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral molecules is a critical parameter influencing pharmacological activity and safety. This guide provides an in-depth com...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral molecules is a critical parameter influencing pharmacological activity and safety. This guide provides an in-depth comparison of chromatographic methods for the enantioseparation of 3-amino-N-(propan-2-yl)propanamide, a chiral amino acid amide. While direct separation data for this specific analyte is not extensively published, this guide synthesizes established methodologies for analogous amino acid derivatives to provide a robust framework for method development.

The Importance of Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, accurate and reliable methods for separating and quantifying enantiomers are paramount in pharmaceutical research and quality control. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose.[1][2]

Comparison of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. Several classes of CSPs have proven effective for the resolution of amino acids and their derivatives.[3][4][5] The selection depends on the analyte's structure and the desired chromatographic mode.

CSP TypeChiral SelectorPotential Advantages for 3-amino-N-(propan-2-yl)propanamideConsiderations
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Broad applicability for a wide range of chiral compounds, including amino acid derivatives.[1][6] Coated versions often show higher enantioselectivity.[1]Immobilized versions offer greater solvent compatibility and robustness.[1] Normal-phase or polar organic modes are commonly used.
Macrocyclic Glycopeptide Teicoplanin, VancomycinExcellent for separating underivatized amino acids and small peptides.[4] Can operate in reversed-phase, polar organic, and normal-phase modes, offering flexibility.[3]The multiple interaction mechanisms (hydrogen bonding, ionic, etc.) can lead to high selectivity.[4]
Zwitterionic Ion-Exchange Cinchona alkaloid derivativesSpecifically designed for the separation of amphoteric molecules like amino acids.[4][7] Utilizes electrostatic interactions, often providing unique selectivity.[4]Typically used with polar organic mobile phases containing acids and bases to ensure ionization.[4]
Ligand Exchange Amino acid or derivative coated on a support with a metal ion (e.g., Copper)A simpler approach for the separation of amino acids and their derivatives.[6] The mobile phase is often a simple aqueous solution of a metal salt.[6]May have limitations in terms of efficiency and peak shape compared to other CSPs.

Impact of Mobile Phase Composition

The mobile phase composition plays a crucial role in modulating the retention and selectivity of the enantiomeric separation. The choice of organic modifier, additives, and pH can significantly impact the resolution.

Chromatographic ModeTypical Mobile PhaseInfluence on Separation
Normal Phase Hexane/Isopropanol, Hexane/EthanolNon-polar mobile phases with a polar modifier. The concentration of the alcohol modifier is a key parameter for optimizing retention and resolution.[1] Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and selectivity.[6]
Reversed Phase Acetonitrile/Water, Methanol/Water with buffers or additivesSuitable for more polar analytes and often used with macrocyclic glycopeptide and some polysaccharide-based CSPs.[8] The pH of the aqueous component can influence the ionization state of the analyte and the stationary phase, thereby affecting retention and selectivity.
Polar Organic Mode Acetonitrile, Methanol, EthanolUsed with a variety of CSPs, including macrocyclic glycopeptide and zwitterionic phases.[3] This mode is advantageous for analytes that are not soluble in typical normal-phase or reversed-phase solvents.

The Role of Derivatization

For amino compounds, derivatization of the primary amine with a suitable reagent can enhance detectability and, in some cases, improve chiral recognition by the stationary phase.[1] While direct separation is often preferred to avoid extra sample preparation steps, derivatization can be a valuable tool if direct methods fail or lack sensitivity.

A common approach involves reacting the amine with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), which not only improves detection sensitivity but can also influence the interaction with the CSP.[1] Another strategy is to use a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[9]

Recommended Experimental Workflow

The following diagram outlines a systematic approach to developing a chromatographic method for the enantioseparation of 3-amino-N-(propan-2-yl)propanamide.

Chromatographic Separation Workflow cluster_0 Method Development cluster_1 Data Analysis Analyte 3-amino-N-(propan-2-yl)propanamide Solution (1 mg/mL) Screening Screen Multiple CSPs (Polysaccharide, Macrocyclic Glycopeptide, Zwitterionic) Analyte->Screening Initial Injection Optimization Optimize Mobile Phase (Solvent Ratio, Additives) Screening->Optimization Promising CSP Identified Validation Method Validation (ICH Guidelines) Optimization->Validation Optimal Conditions Found Data Chromatogram Acquisition Validation->Data Analysis Calculate Resolution (Rs), Selectivity (α), and Tailing Factor Data->Analysis Report Generate Report Analysis->Report

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-amino-N-(propan-2-yl)propanamide

In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work extends beyond groundbreaking discoveries to encompass the safe and responsible management of chemical reagents. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work extends beyond groundbreaking discoveries to encompass the safe and responsible management of chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of 3-amino-N-(propan-2-yl)propanamide (CAS No. 937690-59-0), ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to excellence necessitates a thorough understanding of the entire lifecycle of the chemicals we handle, from application to disposal.

I. Hazard Identification and Risk Assessment

3-amino-N-(propan-2-yl)propanamide is a molecule featuring a primary amine and a secondary amide. Primary amines can be corrosive and irritants, while amides can undergo hydrolysis under acidic or basic conditions. Although not classified as a hazardous substance, it is prudent to treat it with care.

PropertyInferred InformationSource/Rationale
CAS Number 937690-59-0BLDpharm[6]
Molecular Formula C6H14N2ODeduced from chemical name
Primary Hazards Potential for skin and eye irritation/corrosion.Based on SDS of similar amino and amide compounds.[1][2][3][4][5]
Incompatibilities Strong acids, bases, oxidizing agents, and reducing agents.[1]General reactivity of amines and amides.
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[1]Expected combustion products for an organic nitrogen compound.
II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn to minimize exposure risk:

  • Eye Protection : Wear tightly fitting safety goggles or a face shield.

  • Hand Protection : Use chemically resistant, impervious gloves (e.g., nitrile or neoprene).

  • Body Protection : A standard laboratory coat is required. For handling larger quantities, a chemical-resistant apron is recommended.

  • Work Area : All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

III. Disposal Decision Workflow

The appropriate disposal route for 3-amino-N-(propan-2-yl)propanamide is contingent on the quantity of waste, institutional policies, and local regulations. The following workflow provides a systematic approach to making this determination.

DisposalWorkflow Disposal Decision Workflow for 3-amino-N-(propan-2-yl)propanamide start Waste 3-amino-N-(propan-2-yl)propanamide assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (< 1 kg) assess_quantity->small_quantity Small large_quantity Large Quantity (≥ 1 kg) assess_quantity->large_quantity Large consult_ehs Consult Institutional Environmental Health & Safety (EHS) small_quantity->consult_ehs licensed_facility Transfer to a Licensed Hazardous Waste Disposal Facility large_quantity->licensed_facility in_lab_treatment Are in-lab treatments for amides permitted by EHS? consult_ehs->in_lab_treatment recommended Recommended for all quantities in_lab_treatment->licensed_facility No chemical_treatment Chemical Treatment: Acid or Base Hydrolysis in_lab_treatment->chemical_treatment Yes neutralize Neutralize and Check pH chemical_treatment->neutralize sewer_disposal Dispose to Sewer with Copious Amounts of Water (ONLY if EHS approved) neutralize->sewer_disposal no No yes Yes

Caption: Decision workflow for the disposal of 3-amino-N-(propan-2-yl)propanamide.

IV. Step-by-Step Disposal Procedures

Based on the inferred chemical properties of 3-amino-N-(propan-2-yl)propanamide, the primary and most recommended disposal method is through a licensed hazardous waste facility. For small quantities, in-lab chemical treatment may be an option, but only with explicit approval from your institution's Environmental Health & Safety (EHS) department.

This is the safest and most compliant method for disposing of 3-amino-N-(propan-2-yl)propanamide.

  • Segregation and Storage :

    • Collect waste 3-amino-N-(propan-2-yl)propanamide in a dedicated, properly labeled, and sealed container.

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[7][8]

    • Store the waste container in a designated satellite accumulation area within the laboratory, segregated from incompatible materials like acids and oxidizers.[7][8]

  • Labeling :

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "3-amino-N-(propan-2-yl)propanamide Waste."[7]

    • Also, include the approximate concentration and accumulation start date.

  • Arrange for Pickup :

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.[8]

    • Follow all institutional procedures for waste accumulation and transfer.

Amides can be hydrolyzed to their constituent carboxylic acid and amine under acidic or basic conditions. This procedure should only be performed by trained personnel in a chemical fume hood.

A. Base-Catalyzed Hydrolysis

  • Setup : In a chemical fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reaction : For every 1 part by weight of 3-amino-N-(propan-2-yl)propanamide, add approximately 10 parts of a 10-15% aqueous sodium hydroxide (NaOH) solution. Slowly add the amide to the NaOH solution while stirring. Heat the mixture to reflux and maintain for several hours to ensure complete hydrolysis.

  • Cooling and Neutralization : Allow the mixture to cool to room temperature. Carefully neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid). Monitor the pH with a pH meter or litmus paper until it is within the range permissible for sewer disposal (typically between 6 and 8).[9]

  • Final Disposal : Once neutralized and confirmed to be non-hazardous by your EHS office, the aqueous solution can typically be flushed down the drain with copious amounts of water.[9]

B. Acid-Catalyzed Hydrolysis

  • Setup : The setup is identical to the base-catalyzed hydrolysis.

  • Reaction : For every 1 part by weight of 3-amino-N-(propan-2-yl)propanamide, add approximately 10 parts of a 10% aqueous solution of a strong, non-oxidizing acid like hydrochloric acid (HCl). Heat the mixture to reflux for several hours.

  • Cooling and Neutralization : After cooling, carefully neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is within the acceptable range for drain disposal.

  • Final Disposal : As with the base hydrolysis method, obtain approval from your EHS office before disposing of the neutralized solution via the sewer.

V. Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Notify : Alert personnel in the immediate area and evacuate if necessary. Notify your supervisor.

  • Control and Contain : If it is safe to do so, prevent the spread of the spill using absorbent materials.

  • Cleanup : For small spills, use an inert absorbent material to soak up the chemical. Place the contaminated absorbent in a sealed container for disposal as hazardous waste.

  • Decontaminate : Clean the spill area with soap and water.

  • PPE : Wear appropriate PPE, including a respirator if there is a risk of inhaling vapors or dust.

VI. Disposal of Contaminated Materials and Empty Containers
  • Contaminated Materials : Any PPE, absorbent materials, or other supplies contaminated with 3-amino-N-(propan-2-yl)propanamide must be placed in a sealed container, labeled as hazardous waste, and disposed of through your institution's EHS department.[10]

  • Empty Containers : Empty containers that held 3-amino-N-(propan-2-yl)propanamide should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[8][10] The rinsate must be collected and treated as hazardous chemical waste.[8][10] After triple-rinsing, deface the original label and dispose of the container as regular laboratory waste, in accordance with institutional guidelines.[10]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are not just theoretical constructs but are embodied in the diligent and responsible handling and disposal of chemical reagents.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1,2-propanediol.
  • BLDpharm. (n.d.). 3-Amino-N-(propan-2-yl)propanamide.
  • ChemScene. (n.d.). 3-Amino-N-(prop-2-yn-1-yl)propanamide.
  • PubChem. (n.d.). N-(3-Aminophenyl)propanamide.
  • TCI EUROPE N.V. (2024). Safety Data Sheet: 2-Amino-1,3-propanediol.
  • BLDpharm. (n.d.). 3-Amino-N-(prop-2-yn-1-yl)propanamide.
  • Advanced ChemBlocks Inc. (2026). 3-amino-N-(pyridin-2-yl)propanamide 97%.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • BenchChem. (2025). Navigating the Safe Disposal of Amino-PEG11-Amine: A Comprehensive Guide.
  • Santa Cruz Biotechnology. (n.d.). 3-amino-N-(butan-2-yl)propanamide.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Agilent Technologies. (n.d.). Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET.
  • BenchChem. (2025). Essential Guide to the Proper Disposal of N-ethyl-2,2-dimethylpropanamide.
  • Sigma-Aldrich. (n.d.). 3-AMINO-1-PROPANOL CAS No 156-87-6 - Safety Data Sheet.
  • PubChem. (n.d.). 3-Amino-1,2-propanediol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • University of Minnesota. (2024). Chemical Waste Guidelines. Retrieved from University of Minnesota Health, Safety & Risk Management.
  • University of California, Irvine. (n.d.). SOP for Sodium Amide.
  • Virginia Commonwealth University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from VCU Office of Clinical and Research Safety.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from UW-Madison Office of Chemical Safety.
  • CDH Fine Chemical. (n.d.). 2-Amino-2-Methyl-1,3-Propanediol CAS No 115-69-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

Handling

Personal protective equipment for handling 3-amino-N-(propan-2-yl)propanamide

An Expert Guide to the Safe Handling of 3-amino-N-(propan-2-yl)propanamide This document provides essential safety and logistical guidance for laboratory personnel handling 3-amino-N-(propan-2-yl)propanamide (CAS No. 937...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Handling of 3-amino-N-(propan-2-yl)propanamide

This document provides essential safety and logistical guidance for laboratory personnel handling 3-amino-N-(propan-2-yl)propanamide (CAS No. 937690-59-0). As a matter of paramount importance, it must be noted that a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible. The following protocols are therefore based on established best practices and hazard assessments of structurally analogous compounds.

It is mandatory to obtain and thoroughly review the compound-specific SDS from your supplier before commencing any work. This guide is intended to supplement, not replace, the manufacturer's official safety information.

Inferred Hazard Assessment

While specific data for 3-amino-N-(propan-2-yl)propanamide is limited, an analysis of related aminopropanol and amide compounds reveals a consistent and serious hazard profile. Compounds such as 3-Amino-1,2-propanediol and 3-Amino-1-propanol are classified as corrosive and are known to cause severe skin burns and eye damage.[1][2][3][4] Therefore, it is prudent and necessary to handle 3-amino-N-(propan-2-yl)propanamide as a hazardous substance with the potential to be corrosive and harmful upon contact or ingestion.

Potential Primary Hazards:

  • Skin Corrosion/Burns: Causes severe skin burns upon contact.[1][5]

  • Serious Eye Damage: Poses a high risk of causing irreversible eye damage.[1][2][5]

  • Harmful if Swallowed: Ingestion may cause severe damage to the gastrointestinal tract.[1][3]

The signal word "Danger" is associated with chemicals of this hazard class.[1][5]

Core Directive: Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE based on the inferred corrosive nature of the material.

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1 (US) or EN 166 (EU)Protects against chemical splashes that can cause severe, irreversible eye damage. A face shield provides an additional layer of protection for the entire face.[1]
Hands Chemical-Resistant GlovesNitrile or Neoprene (Consult glove manufacturer's compatibility chart)Prevents direct skin contact, which can lead to severe chemical burns.[5] Always inspect gloves for integrity before use and practice proper removal technique to avoid contamination.
Body Chemical-Resistant Laboratory CoatFlame-resistant material recommendedProtects skin and personal clothing from accidental splashes and contamination.[5]
Respiratory NIOSH/MSHA or EN 149 Approved RespiratorAs needed, based on risk assessmentRecommended if there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood.[1]

Operational Plan: Safe Handling & Storage

Adherence to a strict operational workflow is critical to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Primary Control: All handling of 3-amino-N-(propan-2-yl)propanamide, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6]

  • Emergency Equipment: An operational safety shower and eyewash station must be located in the immediate vicinity of the workstation.[1]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment and spill control materials.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing & Transfer:

    • Perform all transfers within the fume hood.

    • Use clean, compatible glassware and tools.[6]

    • For solid forms, avoid creating dust. For liquids, avoid generating mists or aerosols.[6]

  • Post-Handling:

    • Tightly seal the container immediately after use.

    • Decontaminate all surfaces and equipment.

    • Wash hands and any exposed skin thoroughly after removing gloves.[5]

Storage Requirements
  • Location: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

  • Security: The storage location should be locked and accessible only to authorized personnel.[1][5]

  • Container: Keep the container tightly closed to prevent contamination and potential reaction with moisture.[5]

Logistical Plan: Spill & Disposal Management

Emergency Spill Response
  • Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or ventilation is inadequate.

  • Assess & Control: If safe to do so, control the source of the leak.

  • Containment: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[6] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[6][7]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of the collected waste according to institutional and local environmental regulations.

Waste Disposal Protocol
  • Classification: All waste containing 3-amino-N-(propan-2-yl)propanamide, including empty containers and contaminated materials, must be treated as hazardous chemical waste.

  • Procedure: Dispose of the material through a licensed disposal company.[1][7] Do not pour down the drain or mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.[6]

Visualized Safe Handling Workflow

The following diagram illustrates the critical steps for safely managing 3-amino-N-(propan-2-yl)propanamide in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal prep_sds Obtain & Review Supplier SDS prep_ppe Don PPE (Goggles, Face Shield, Gloves, Coat) prep_sds->prep_ppe prep_hood Verify Fume Hood & Safety Shower/Eyewash prep_ppe->prep_hood handle_weigh Weigh & Transfer (Avoid Dust/Aerosols) prep_hood->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area & Equipment handle_reaction->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE & Wash Hands cleanup_decon->cleanup_doff cleanup_store Store Compound (Locked, Cool, Dry) cleanup_waste->cleanup_store cleanup_dispose Dispose via Licensed Vendor cleanup_waste->cleanup_dispose

Caption: A workflow for the safe handling of 3-amino-N-(propan-2-yl)propanamide.

References

  • Fisher Scientific Company. Safety Data Sheet for 3-Amino-1,2-propanediol.1

  • PubChem (NIH). N-(3-Aminophenyl)propanamide Safety and Hazards.8

  • ChemScene. 3-Amino-N-(prop-2-yn-1-yl)propanamide Safety Information.9

  • TCI EUROPE N.V. Safety Data Sheet for 2-Amino-1,3-propanediol.5

  • PubChem (NIH). 3-Amino-1,2-propanediol Safety and Hazards.2

  • CDH Fine Chemical. 3-AMINO-1-PROPANOL Safety Data Sheet.7

  • MilliporeSigma. propan-2-yl 3-aminopropanoate hydrochloride Safety Information.

  • Santa Cruz Biotechnology. 3-amino-N-(butan-2-yl)propanamide.10

  • BLDpharm. 3-Amino-N-(propan-2-yl)propanamide.11

  • ECHEMI. 3-Amino-1-propanol SDS.3

  • Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD).4

  • Benchchem. Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol.6

  • Santa Cruz Biotechnology. 3-amino-N-propylpropanamide.12

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